molecular formula C2HIN2S B1319030 2-Iodo-1,3,4-thiadiazole CAS No. 332133-91-2

2-Iodo-1,3,4-thiadiazole

Cat. No.: B1319030
CAS No.: 332133-91-2
M. Wt: 212.01 g/mol
InChI Key: VPSGDHZFVJANQC-UHFFFAOYSA-N
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Description

2-Iodo-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C2HIN2S and its molecular weight is 212.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HIN2S/c3-2-5-4-1-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSGDHZFVJANQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592626
Record name 2-Iodo-1,3,4-thiadiazole
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Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332133-91-2
Record name 2-Iodo-1,3,4-thiadiazole
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Record name 2-iodo-1,3,4-thiadiazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Iodo-1,3,4-thiadiazole from Thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-iodo-1,3,4-thiadiazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, thiosemicarbazide. The synthesis is a multi-step process involving the initial formation of a 2-amino-1,3,4-thiadiazole intermediate, followed by diazotization of the amino group and subsequent iodination via a Sandmeyer-type reaction.

Introduction

The 1,3,4-thiadiazole ring is a prominent feature in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The introduction of an iodine atom at the 2-position of this heterocycle provides a key functional handle for further synthetic transformations, such as cross-coupling reactions, making this compound a versatile building block in drug discovery and development. This guide details the experimental protocols, quantitative data, and logical workflow for its synthesis from thiosemicarbazide.

Overall Synthetic Pathway

The synthesis of this compound from thiosemicarbazide is accomplished in three primary stages:

  • Cyclization: Formation of the 2-amino-1,3,4-thiadiazole ring from thiosemicarbazide.

  • Diazotization: Conversion of the 2-amino group to a diazonium salt.

  • Iodination: Substitution of the diazonium group with iodine.

Synthesis_Workflow Thiosemicarbazide Thiosemicarbazide AminoThiadiazole 2-Amino-1,3,4-thiadiazole Thiosemicarbazide->AminoThiadiazole Step 1: Cyclization (e.g., with Formic Acid) DiazoniumSalt 1,3,4-Thiadiazole-2-diazonium Salt AminoThiadiazole->DiazoniumSalt Step 2: Diazotization (NaNO₂, H₂SO₄, 0-5°C) IodoThiadiazole This compound DiazoniumSalt->IodoThiadiazole Step 3: Iodination (KI)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed methodologies for each synthetic step, along with expected yields and key reaction parameters.

Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole

The formation of the 2-amino-1,3,4-thiadiazole ring is achieved through the cyclization of thiosemicarbazide with a one-carbon electrophile, such as formic acid, in the presence of a dehydrating agent.

Experimental Protocol:

  • To a stirred solution of thiosemicarbazide (0.1 mol) in an excess of formic acid (e.g., 50 mL), slowly add concentrated sulfuric acid (10 mL) dropwise while maintaining the temperature below 10°C with an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonia until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol or a water-ethanol mixture to afford pure 2-amino-1,3,4-thiadiazole.

Reagent/ParameterValue/Condition
Thiosemicarbazide 1.0 eq
Formic Acid Solvent/Reagent
Conc. H₂SO₄ Catalyst/Dehydrating Agent
Reaction Time 2-4 hours
Reaction Temperature Reflux
Typical Yield 70-85%
Step 2: Diazotization of 2-Amino-1,3,4-thiadiazole

The 2-amino group of the thiadiazole is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures.[1]

Experimental Protocol:

  • Suspend 2-amino-1,3,4-thiadiazole (0.05 mol) in a mixture of concentrated sulfuric acid (15 mL) and water (30 mL) in a flask.

  • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (0.055 mol) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred suspension of 2-amino-1,3,4-thiadiazole, ensuring the temperature is maintained between 0-5°C.

  • Continue stirring the reaction mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Reagent/ParameterValue/Condition
2-Amino-1,3,4-thiadiazole 1.0 eq
**Sodium Nitrite (NaNO₂) **1.1 eq
Concentrated H₂SO₄/Water Solvent/Acid
Reaction Time 30 minutes
Reaction Temperature 0-5°C
Yield Quantitative (used in situ)
Step 3: Iodination of the 1,3,4-Thiadiazole-2-diazonium Salt

The diazonium salt is then subjected to a Sandmeyer-type reaction with potassium iodide to yield the final product, this compound. For iodination, a copper catalyst is typically not required.[2][3][4]

Experimental Protocol:

  • Prepare a solution of potassium iodide (0.075 mol) in a minimal amount of water.

  • While maintaining the temperature of the previously prepared cold diazonium salt solution at 0-5°C, add the potassium iodide solution dropwise with continuous stirring.

  • Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • The precipitated solid is collected by filtration, washed with a cold solution of sodium thiosulfate to remove any excess iodine, and then with cold water.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Reagent/ParameterValue/Condition
1,3,4-Thiadiazole-2-diazonium Salt 1.0 eq
Potassium Iodide (KI) 1.5 eq
Reaction Time 1-2 hours
Reaction Temperature 0°C to Room Temperature
Typical Yield 50-70%

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations, which can be visualized as follows:

Logical_Relationships Start Starting Material: Thiosemicarbazide Intermediate1 Key Intermediate: 2-Amino-1,3,4-thiadiazole Start->Intermediate1 Ring Formation (Cyclization) Intermediate2 Reactive Species: Diazonium Salt Intermediate1->Intermediate2 Functional Group Transformation (NH₂ → N₂⁺) FinalProduct Target Molecule: This compound Intermediate2->FinalProduct Nucleophilic Substitution (N₂⁺ → I)

Caption: Logical progression of the synthesis from starting material to the final product.

Conclusion

The synthesis of this compound from thiosemicarbazide is a robust and well-established multi-step process. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving optimal yields. The resulting this compound serves as a versatile platform for the development of novel chemical entities with potential therapeutic applications.

References

Spectroscopic Characterization of 2-Iodo-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Iodo-1,3,4-thiadiazole. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide outlines a plausible synthetic route and presents predicted spectroscopic data based on the analysis of closely related 1,3,4-thiadiazole derivatives. Detailed experimental protocols for the synthesis of the precursor and the target molecule are also provided.

Introduction

The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen atom, such as iodine, at the 2-position of the thiadiazole ring can significantly modulate the compound's physicochemical properties and biological activity, making this compound a molecule of interest for further functionalization and drug discovery.

Proposed Synthesis of this compound

A viable and commonly employed method for the introduction of an iodine atom onto a heteroaromatic ring is the Sandmeyer reaction, starting from the corresponding amino-substituted precursor. The proposed synthesis of this compound therefore commences with the synthesis of 2-amino-1,3,4-thiadiazole, followed by diazotization and subsequent reaction with an iodide salt.

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide AminoThiadiazole 2-Amino-1,3,4-thiadiazole Thiosemicarbazide->AminoThiadiazole Cyclization FormicAcid Formic Acid IodoThiadiazole This compound AminoThiadiazole->IodoThiadiazole Diazotization & Iodination NaNO2_H2SO4 1. NaNO2, H2SO4 (aq) 2. KI

Proposed synthesis of this compound.

Experimental Protocols

Synthesis of 2-Amino-1,3,4-thiadiazole (Precursor)

Materials:

  • Thiosemicarbazide

  • Formic acid (98-100%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, filtering apparatus

Procedure:

  • A mixture of thiosemicarbazide (0.1 mol) and formic acid (0.15 mol) is placed in a round-bottom flask.

  • The mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

  • The resulting solid is triturated with a small amount of cold ethanol and filtered.

  • The crude product is recrystallized from ethanol to afford pure 2-amino-1,3,4-thiadiazole.

Synthesis of this compound (Target Compound)

Materials:

  • 2-Amino-1,3,4-thiadiazole

  • Sulfuric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Beakers, magnetic stirrer, dropping funnel

Procedure:

  • 2-Amino-1,3,4-thiadiazole (0.05 mol) is dissolved in a mixture of concentrated sulfuric acid (10 mL) and water (20 mL) in a beaker, with cooling in an ice bath.

  • A solution of sodium nitrite (0.055 mol) in water (10 mL) is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

  • A solution of potassium iodide (0.1 mol) in water (20 mL) is then added slowly to the diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.

  • The reaction mixture is allowed to warm to room temperature and then gently heated to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • After cooling, the resulting precipitate is collected by filtration, washed with cold water, and then with a dilute solution of sodium thiosulfate to remove any unreacted iodine.

  • The crude this compound is then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis P1 Mix Thiosemicarbazide and Formic Acid P2 Reflux for 4-6h P1->P2 P3 Remove Excess Acid P2->P3 P4 Triturate with Ethanol & Filter P3->P4 P5 Recrystallize from Ethanol P4->P5 T1 Dissolve 2-Amino-1,3,4-thiadiazole in H2SO4 (aq) at <5°C P5->T1 2-Amino-1,3,4-thiadiazole T2 Add NaNO2 solution dropwise T1->T2 T3 Stir for 30 min T2->T3 T4 Add KI solution slowly T3->T4 T5 Warm to RT, then heat to 50-60°C T4->T5 T6 Filter, Wash, and Purify T5->T6

Experimental workflow for the synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the 1,3,4-thiadiazole ring and the influence of an iodo-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H~8.5 - 9.0SingletThe single proton on the thiadiazole ring is expected to be deshielded due to the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the iodine atom.
¹³CC2: ~150 - 160-The carbon bearing the iodine atom (C2) is expected to be significantly shielded compared to a protonated carbon in a similar environment.
C5: ~165 - 175-The chemical shift of C5 is expected to be in the typical range for a carbon atom in a 1,3,4-thiadiazole ring, influenced by the adjacent nitrogen and sulfur atoms.
Infrared (IR) Spectroscopy
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibration Mode
C-H~3100 - 3000WeakStretching
C=N~1600 - 1500MediumStretching
C-S~700 - 600MediumStretching
C-I~600 - 500Medium-StrongStretching
Mass Spectrometry (MS)
Technique Predicted m/z Interpretation
EI-MS213[M]⁺ (Molecular ion)
127[I]⁺
86[M-I]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy
Solvent Predicted λmax (nm) Notes
Ethanol/Methanol~250 - 280The absorption maximum is expected to be in the UV region, corresponding to π → π* transitions within the aromatic thiadiazole ring.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While direct experimental data is currently scarce, the proposed synthetic route via the Sandmeyer reaction of 2-amino-1,3,4-thiadiazole is a well-established and reliable method. The predicted spectroscopic data, based on the analysis of analogous compounds, offers a valuable reference for researchers working on the synthesis and characterization of this and similar halogenated 1,3,4-thiadiazole derivatives. Further experimental validation is necessary to confirm these predicted values and to fully elucidate the properties of this promising molecule.

Technical Guide: Spectroscopic Data of 2-Iodo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-iodo-1,3,4-thiadiazole. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature for this specific compound, this guide presents predicted data generated from reputable chemical modeling software. Additionally, a plausible experimental protocol for its synthesis and NMR analysis is detailed, based on established chemical principles and related literature.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that are widely used in the scientific community to estimate NMR spectra. It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ) ppmMultiplicity
H-58.9 - 9.2Singlet

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ) ppm
C-2105 - 115
C-5155 - 165

Solvent: CDCl₃

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Amino-1,3,4-thiadiazole

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Dissolve a known quantity of 2-amino-1,3,4-thiadiazole in a suitable acidic solution (e.g., dilute HCl or H₂SO₄) in a flask and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the amine salt. Maintain the temperature below 5 °C throughout the addition.

    • Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination (Sandmeyer-type reaction):

    • In a separate flask, dissolve an excess of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Extract the reaction mixture with an appropriate organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by a suitable method, such as column chromatography or recrystallization, to obtain the pure compound.

NMR Sample Preparation and Data Acquisition

Materials:

  • Purified this compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of, for example, 400 MHz.

    • Typical acquisition parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment.

    • A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. The spectral width should cover the expected range for organic molecules (e.g., 0-200 ppm).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from the synthesis of the compound to the acquisition and interpretation of its NMR data.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_data Data Interpretation start 2-Amino-1,3,4-thiadiazole diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer-type Iodination (KI) diazotization->sandmeyer purification Purification sandmeyer->purification product This compound purification->product sample_prep Sample Preparation (in CDCl3) product->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq h1_nmr 1H NMR Spectrum nmr_acq->h1_nmr c13_nmr 13C NMR Spectrum nmr_acq->c13_nmr interpretation Spectral Interpretation (Chemical Shifts, Multiplicity) h1_nmr->interpretation c13_nmr->interpretation structure Structure Confirmation interpretation->structure

Caption: Logical workflow for the synthesis and spectroscopic analysis of this compound.

An In-Depth Technical Guide to the FT-IR and UV-Vis Analysis of 2-Iodo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic analysis of 2-Iodo-1,3,4-thiadiazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with or interested in the characterization of this and related heterocyclic compounds.

Introduction to this compound and Spectroscopic Analysis

The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an iodine atom at the 2-position of the thiadiazole ring creates this compound, a versatile synthetic intermediate for the development of novel therapeutic agents. Accurate and thorough characterization of this core structure is paramount for quality control, reaction monitoring, and structure-activity relationship (SAR) studies.

FT-IR and UV-Vis spectroscopy are two fundamental and accessible analytical techniques that provide valuable information about the molecular structure and electronic properties of organic compounds. FT-IR spectroscopy probes the vibrational modes of molecules, offering insights into the presence of specific functional groups. UV-Vis spectroscopy investigates the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores.

This guide will detail the theoretical basis for the spectral features of this compound, provide predicted spectral data, and present standardized experimental protocols for its analysis.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted FT-IR and UV-Vis spectral data based on the analysis of related 1,3,4-thiadiazole derivatives and the known spectroscopic behavior of iodo-substituted aromatic compounds.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber Range (cm⁻¹)Predicted Vibrational AssignmentIntensity
3100 - 3000C-H stretching (aromatic-like)Medium
1650 - 1600C=N stretching of the thiadiazole ringMedium to Strong
1550 - 1450C=C stretching of the thiadiazole ringMedium
1200 - 1000Ring stretching and deformation modesMedium to Strong
900 - 700C-S stretchingMedium
600 - 500C-I stretchingMedium

Table 2: Predicted UV-Vis Spectral Data for this compound (in a non-polar solvent like Hexane)

Wavelength (λmax) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
~ 250 - 280> 5,000π → π
~ 290 - 320< 2,000n → π

Experimental Protocols

The following are detailed methodologies for conducting FT-IR and UV-Vis analysis of this compound.

FT-IR Spectroscopy: KBr Pellet Method

This method is suitable for obtaining the infrared spectrum of a solid sample.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Hydraulic press for KBr pellet preparation

  • Agate mortar and pestle

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Sample of this compound

  • Desiccator

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool and store in a desiccator.

  • Sample Preparation: In a clean and dry agate mortar, grind approximately 1-2 mg of this compound to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently mix the sample and KBr with the pestle, and then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Formation: Transfer a portion of the mixture to the die of the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Record the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

UV-Vis Spectroscopy: Solution-Phase Analysis

This method is used to obtain the absorption spectrum of a sample dissolved in a suitable solvent.

Materials and Equipment:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopy grade solvent (e.g., hexane, ethanol, or acetonitrile)

  • Sample of this compound

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically above 220 nm).

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for the scan.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution. Then, fill the cuvette with the sample solution and place it back in the sample holder.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum. The absorbance maxima (λmax) and the corresponding absorbance values should be noted.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the relationship between the molecular structure and its spectral features.

FT_IR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_output Output start Start grind Grind this compound start->grind mix Mix with dry KBr grind->mix press Press into a pellet mix->press place Place pellet in spectrometer press->place background Acquire background spectrum place->background sample_spec Acquire sample spectrum background->sample_spec process Process data (baseline correction, peak picking) sample_spec->process spectrum FT-IR Spectrum process->spectrum data_table Data Table of Vibrational Frequencies process->data_table UV_Vis_Workflow UV-Vis Analysis Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_output Output start Start dissolve Dissolve this compound in a suitable solvent start->dissolve dilute Prepare serial dilutions dissolve->dilute baseline Perform baseline correction with solvent dilute->baseline measure Measure absorbance of sample solutions baseline->measure spectrum UV-Vis Spectrum measure->spectrum data_table Data Table of λmax and Absorbance measure->data_table Structure_Spectrum_Relationship Structure-Spectrum Relationship cluster_structure Molecular Structure cluster_ftir FT-IR Spectrum cluster_uvvis UV-Vis Spectrum mol This compound fg Functional Groups (C=N, C-S, C-I) mol->fg conjugation Conjugated System (Thiadiazole Ring) mol->conjugation ftir_peaks Characteristic Vibrational Frequencies fg->ftir_peaks determines uvvis_peaks Electronic Transitions (λmax) conjugation->uvvis_peaks determines

An In-depth Technical Guide to 2-Iodo-1,3,4-thiadiazole: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 2-Iodo-1,3,4-thiadiazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document consolidates available data on its physicochemical characteristics, synthesis, reactivity, and stability, offering a valuable resource for researchers in the field.

Core Chemical Properties

This compound is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, with an iodine atom substituted at the 2-position. This substitution significantly influences the molecule's reactivity and potential as a building block in the synthesis of more complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 332133-91-2[3]
Molecular Formula C₂HIN₂S[3][4]
Molecular Weight 212.01 g/mol [3][4]
Boiling Point 243.7 °CN/A
Melting Point Not available
Solubility Not available

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in the literature. However, a plausible and commonly employed method for the introduction of an iodine atom onto a heteroaromatic ring is through a Sandmeyer-type reaction, starting from the corresponding amino derivative, 2-Amino-1,3,4-thiadiazole.[5] This involves the diazotization of the amino group followed by displacement with iodide.

Hypothetical Experimental Protocol for the Synthesis of this compound via Sandmeyer Reaction:

Materials:

  • 2-Amino-1,3,4-thiadiazole

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Suitable organic solvent (e.g., diethyl ether or dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: 2-Amino-1,3,4-thiadiazole is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This generates the in-situ diazonium salt.

  • Iodination: A solution of potassium iodide in water is then added to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified period. The evolution of nitrogen gas is typically observed.

  • Work-up: The reaction mixture is extracted with an organic solvent. The organic layer is then washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization.

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A 2-Amino-1,3,4-thiadiazole B Diazotization (NaNO2, H+) A->B 1. C Iodination (KI) B->C 2. D Extraction C->D 3. E Washing & Drying D->E 4. F Solvent Evaporation E->F 5. G Purification F->G 6. H This compound G->H 7.

Caption: Synthetic workflow for this compound.

Stability and Reactivity

The 1,3,4-thiadiazole ring is known for its aromatic character, which confers a degree of stability.[6] However, the presence of the iodo-substituent significantly influences its reactivity. Halogenated thiadiazoles, particularly iodo-derivatives, are valuable synthetic intermediates due to the ability of the halogen to act as a good leaving group in nucleophilic substitution reactions.[2]

General Reactivity:

  • Nucleophilic Aromatic Substitution: The carbon atom attached to the iodine is electrophilic and susceptible to attack by nucleophiles. This allows for the introduction of a wide range of functional groups at the 2-position of the thiadiazole ring. The reactivity of 2-halothiadiazoles towards nucleophiles has been a subject of study.[7]

  • Cross-Coupling Reactions: this compound can potentially participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form C-C bonds and build more complex molecular architectures.

Stability and Decomposition:

Reactivity Overview

G cluster_reactions Key Reactions cluster_products Product Scaffolds A This compound B Nucleophilic Aromatic Substitution A->B + Nucleophile C Cross-Coupling Reactions A->C + Coupling Partner (Pd catalyst) D 2-Substituted-1,3,4-thiadiazoles B->D E Complex Thiadiazole Derivatives C->E

Caption: Reactivity pathways of this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the searched literature, predictions can be made based on the analysis of related substituted 1,3,4-thiadiazole derivatives.[6][13][14]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Key Features
¹H-NMR A singlet in the aromatic region, likely downfield due to the electron-withdrawing nature of the thiadiazole ring and the iodine atom.
¹³C-NMR Two signals are expected for the thiadiazole ring carbons. The carbon bearing the iodine (C2) would be significantly shifted, and the C5 carbon would also appear in the aromatic region, typically between 150-170 ppm.[6][14]
FT-IR Characteristic peaks for C=N stretching within the heterocyclic ring (around 1600 cm⁻¹), C-S stretching, and C-H stretching of the aromatic proton.
Mass Spec The molecular ion peak (M⁺) would be observed at m/z 212. A characteristic isotopic pattern for iodine would be present. Fragmentation may involve the loss of iodine and cleavage of the thiadiazole ring.

Applications in Drug Development

The 1,3,4-thiadiazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[2][15][16][17][18][19][20] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[5][15][16][18]

The iodo-substituent in this compound makes it a versatile intermediate for the synthesis of libraries of novel thiadiazole derivatives. Through nucleophilic substitution and cross-coupling reactions, a diverse array of functionalities can be introduced at the 2-position, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

No specific biological signaling pathways involving this compound have been identified in the current literature. However, its derivatives are known to target various enzymes and receptors.[16] Further research is warranted to explore the biological targets and mechanisms of action of compounds derived from this key intermediate.

Drug Development Workflow

G A This compound (Building Block) B Chemical Modification (Substitution/Coupling) A->B C Library of Novel Thiadiazole Derivatives B->C D Biological Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role of this compound in drug discovery.

Safety and Handling

Specific safety data for this compound is not available. However, based on safety data sheets for similar halogenated and heterocyclic compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and eye protection, should be worn.[9][10][11][12] It may cause skin and eye irritation.[10][11]

References

An In-depth Technical Guide to the Electron Density Distribution in 2-Iodo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron density distribution in 2-Iodo-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal and agricultural chemistry. The unique electronic properties conferred by the iodine substituent on the thiadiazole ring are critical for its reactivity and biological activity. This document outlines the theoretical framework, experimental and computational methodologies for characterizing its electron density, and the anticipated electronic features, with a particular focus on halogen bonding.

Introduction to this compound

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, known for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a halogen atom, particularly iodine, into this heterocyclic system can significantly modulate its physicochemical properties and biological interactions.[1] Halogenated 1,3,4-thiadiazoles are also valuable synthetic intermediates, where the halogen can be readily displaced by nucleophiles to generate a library of derivatives.[1] Understanding the electron density distribution is paramount to predicting the molecule's reactivity, intermolecular interactions, and ultimately its biological function. A key feature of iodinated aromatic compounds is their ability to act as halogen bond donors, a concept central to the electronic landscape of this compound.

Synthesis of this compound

Proposed Synthetic Pathway:

G cluster_0 Step 1: Formation of Amino-thiadiazole cluster_1 Step 2: Diazotization and Iodination Thiosemicarbazide Thiosemicarbazide 2-Amino-1,3,4-thiadiazole 2-Amino-1,3,4-thiadiazole Thiosemicarbazide->2-Amino-1,3,4-thiadiazole Cyclization Formic_acid Formic_acid Formic_acid->2-Amino-1,3,4-thiadiazole 2-Amino-1,3,4-thiadiazole_2 2-Amino-1,3,4-thiadiazole Diazonium_salt Thiadiazole diazonium salt 2-Amino-1,3,4-thiadiazole_2->Diazonium_salt Diazotization NaNO2_HCl NaNO2, HCl NaNO2_HCl->Diazonium_salt This compound This compound Diazonium_salt->this compound Sandmeyer-type reaction KI Potassium Iodide (KI) KI->this compound

Caption: Proposed synthesis of this compound.

Electron Density Distribution: Theoretical Framework

The electron density distribution in this compound is primarily influenced by the electronegativity of the heteroatoms (N, S) and the unique electronic nature of the iodine substituent. The key theoretical concepts are:

  • Inductive and Resonance Effects: The nitrogen and sulfur atoms in the thiadiazole ring are more electronegative than carbon, leading to a net polarization of the C-N and C-S bonds and an overall electron-deficient character of the ring carbons.

  • The σ-hole: A critical feature of covalently bonded iodine is the anisotropic distribution of its electron density. This results in an electron-deficient region, known as a σ-hole, along the extension of the C-I bond.[2] This region possesses a positive electrostatic potential, enabling it to engage in attractive, non-covalent interactions with electron-rich species (Lewis bases), an interaction termed "halogen bonding".

Visualization of the σ-hole and Halogen Bonding:

G cluster_0 This compound cluster_1 Halogen Bonding Interaction Thiadiazole Thiadiazole Ring (Electron Withdrawing) Iodine Iodine (I) Thiadiazole->Iodine C-I Bond SigmaHole σ-hole (Positive Electrostatic Potential) Iodine->SigmaHole Interaction SigmaHole->Interaction Halogen Bond LewisBase Lewis Base (Y) (e.g., N, O, S) (Electron Donor) Interaction->LewisBase

Caption: Conceptual diagram of the σ-hole and halogen bonding.

Experimental and Computational Protocols

To quantitatively determine the electron density distribution, a combination of experimental and computational techniques is employed.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and intermolecular distances.[3][4]

Methodology:

  • Crystal Growth:

    • High-purity this compound is dissolved in a suitable solvent (e.g., acetone, ethanol, or a solvent mixture) to near saturation.[5]

    • The solution is filtered to remove any particulate matter.[5]

    • Slow evaporation of the solvent is carried out in a dust-free, vibration-free environment to promote the growth of single crystals of suitable size (typically >0.1 mm in all dimensions).[3][5]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.

    • The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined to obtain the final crystal structure.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[6] It can provide valuable insights into electron density, electrostatic potential, and atomic charges.

Methodology:

  • Model Building:

    • The 3D coordinates of this compound are built using molecular modeling software. The geometry obtained from X-ray crystallography can be used as a starting point.

  • Geometry Optimization:

    • The molecular geometry is optimized to find the lowest energy conformation. A common functional for this purpose is B3LYP, often paired with a basis set such as 6-311++G(d,p) for the non-iodine atoms and a basis set with an effective core potential (e.g., LANL2DZ) for the iodine atom.

  • Electron Density and Electrostatic Potential Calculation:

    • A single-point energy calculation is performed on the optimized geometry to compute the electron density and electrostatic potential.

    • The results are often visualized as molecular electrostatic potential (MEP) maps, which show regions of positive and negative potential on the electron density surface.

  • Population Analysis:

    • Atomic charges are calculated using methods such as Natural Bond Orbital (NBO) or Mulliken population analysis to quantify the charge distribution across the molecule.

Predicted Quantitative Data

Based on the known properties of similar compounds, the following tables summarize the expected quantitative data for this compound.

Table 1: Predicted Bond Lengths and Angles from X-ray Crystallography

ParameterPredicted Value
Bond Lengths (Å)
C-I~2.08 - 2.12
C-S~1.70 - 1.75
C=N~1.30 - 1.35
N-N~1.35 - 1.40
**Bond Angles (°) **
S-C-I~120 - 125
N-C-S~110 - 115
C-N-N~110 - 115

Table 2: Predicted Computational Data (DFT)

ParameterPredicted Value/Observation
Atomic Charges (NBO, a.u.)
Iodine (I)Slightly positive to neutral
Thiadiazole Nitrogens (N)Negative
Thiadiazole Carbons (C)Positive
Sulfur (S)Slightly positive
Molecular Electrostatic Potential (MEP)
Region along C-I bond extension (σ-hole)Positive (blue/green)
Region around Nitrogen atomsNegative (red/yellow)
Lateral region of Iodine atomNegative (red/yellow)

Conclusion

The electron density distribution in this compound is characterized by an electron-deficient thiadiazole ring and a highly polarizable iodine substituent that features a positive σ-hole. This electronic arrangement makes the molecule a prime candidate for forming halogen bonds with electron-rich atoms in biological macromolecules, a crucial interaction to consider in drug design and development. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed characterization of this and similar halogenated heterocyclic compounds, enabling a deeper understanding of their structure-activity relationships.

References

Tautomerism in substituted 1,3,4-thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in Substituted 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, integral to a wide array of pharmacologically active agents. The biological activity of these compounds is often intrinsically linked to their structural and electronic properties, which are profoundly influenced by the phenomenon of tautomerism. This technical guide provides a comprehensive exploration of the tautomeric equilibria in substituted 1,3,4-thiadiazole derivatives, including amino-imino, thiol-thione, and keto-enol forms. It details the experimental and computational methodologies employed to investigate these phenomena, presents quantitative data in a structured format, and visualizes key concepts and workflows. A thorough understanding of tautomerism is critical for rational drug design, enabling the prediction of molecular interactions, bioavailability, and metabolic stability.

Introduction to Tautomerism in 1,3,4-Thiadiazoles

Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton. The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, is susceptible to tautomerism when substituted with specific functional groups at the 2- and 5-positions.[1] The existence of different tautomeric forms can significantly alter a molecule's physicochemical properties, including its lipophilicity, acidity/basicity, hydrogen bonding capability, and ultimately, its interaction with biological targets.

The most prevalent forms of tautomerism observed in substituted 1,3,4-thiadiazole derivatives are:

  • Amino-Imino Tautomerism: Occurs in 2-amino-1,3,4-thiadiazoles.

  • Thiol-Thione Tautomerism: Observed in 2-mercapto-1,3,4-thiadiazoles.

  • Keto-Enol Tautomerism: Arises in derivatives bearing substituents capable of this equilibrium, such as hydroxyphenyl or β-ketone moieties.[2][3]

While the fully conjugated 1,3,4-thiadiazole ring itself does not exhibit tautomerism, the presence of these substituents makes it possible.[1] Both experimental and theoretical studies have shown that 2-amino-1,3,4-thiadiazoles predominantly exist in the amino form in both solution and the solid state.[1] Similarly, 2-mercapto-1,3,4-thiadiazoles and their 2-hydroxy analogues tend to exist in the thione and oxo (keto) forms, respectively.[1][4]

Major Tautomeric Equilibria

The specific equilibrium between tautomers is dictated by the relative stability of the forms, which is influenced by factors such as aromaticity, intramolecular hydrogen bonding, substituent effects, and solvent interactions.

Amino-Imino Tautomerism

2-Amino-1,3,4-thiadiazole can theoretically exist in equilibrium with two imino forms. However, computational and spectroscopic studies consistently show that the amino tautomer is significantly more stable.[5]

G cluster_amino Amino Form (Favored) cluster_imino1 Imino Form 1 cluster_imino2 Imino Form 2 Amino 2-Amino-1,3,4-thiadiazole Imino1 2(3H)-Imino-1,3,4-thiadiazole Amino->Imino1 Imino2 2(5H)-Imino-1,3,4-thiadiazole Amino->Imino2

Thiol-Thione Tautomerism

For derivatives with a mercapto group, the equilibrium lies between the thiol and the thione forms. The thione tautomer is generally the more stable species.[4][6] This preference is attributed to the greater strength of the C=S double bond compared to the C=N bond in the thiol form and the stabilization gained from the amide-like resonance in the thione form.

G cluster_thione Thione Form (Favored) cluster_thiol Thiol Form Thione 1,3,4-Thiadiazolidine-2-thione Thiol 5-Mercapto-1,3,4-thiadiazole Thione->Thiol

Keto-Enol Tautomerism

Keto-enol tautomerism is particularly significant in 1,3,4-thiadiazole derivatives containing moieties like 2,4-dihydroxyphenyl or 3-mercaptobutan-2-one.[2][3] Unlike the previous cases, the equilibrium for keto-enol tautomerism is highly sensitive to the molecular environment. The position of this equilibrium is strongly dependent on the solvent, with the enol form often favored in non-polar solvents and the keto form in polar solvents.[3][7]

G cluster_keto Keto Form cluster_enol Enol Form Keto Keto Tautomer Enol Enol Tautomer Keto->Enol

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms can be shifted by several factors:

  • Solvent Polarity: Solvent effects are crucial, especially for keto-enol equilibria.[8] Polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. For instance, in some 1,3,4-thiadiazole derivatives, the keto form is favored in polar aprotic solvents like DMSO, while the enol form predominates in non-polar solvents like chloroform.[3][7] This is because the change in solvent polarity alters the hydrogen bonding environment, which in turn affects the stability of the tautomers.[9]

  • Substituent Effects: The electronic nature of substituents on the thiadiazole ring or attached side chains can influence the relative stability of tautomers. Electron-withdrawing groups can increase the acidity of the migrating proton, while electron-donating groups can have the opposite effect.

  • Intramolecular Hydrogen Bonding: The formation of a stable intramolecular hydrogen bond can significantly favor one tautomer over another.[10] For example, a cis-enol form can be stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and a nitrogen atom of the thiadiazole ring.[9][10]

  • Temperature: Tautomeric equilibria are temperature-dependent, although this effect is often less pronounced than solvent or substituent effects.[2]

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric behavior of 1,3,4-thiadiazole derivatives.

G cluster_synthesis Compound Synthesis cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Data Interpretation Synthesis Synthesis of Substituted 1,3,4-Thiadiazole Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR UVVis UV-Vis Spectroscopy Synthesis->UVVis FTIR FTIR Spectroscopy Synthesis->FTIR XRay Single Crystal X-ray Diffraction Synthesis->XRay DFT DFT Calculations (Gas Phase & Solvent) Synthesis->DFT Synthesis->DFT Structure Identify Predominant Tautomer(s) NMR->Structure Quantify Determine Tautomer Ratios (Quantitative Analysis) NMR->Quantify UVVis->Structure UVVis->Quantify FTIR->Structure XRay->Structure DFT->Structure Stability Calculate Relative Stabilities and Energy Barriers DFT->Stability Structure->Quantify Structure->Stability

Experimental Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution. Different tautomers will have distinct chemical shifts for the protons and carbons near the site of tautomerization. For example, in keto-enol tautomerism, the ¹³C NMR spectrum may show separate signals for the ketonic carbon (around δ 204.5 ppm) and the enolic carbon (around δ 155.5 ppm).[3][7] The ratio of tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

  • UV-Visible (UV-Vis) Spectroscopy: Since tautomers are different chemical species, they exhibit unique electronic absorption spectra. The appearance of distinct absorption bands in different solvents can indicate a shift in the tautomeric equilibrium.[11] For instance, the keto and enol forms of a thiadiazole derivative will have different λmax values, and the relative intensities of these bands will change with solvent polarity.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups characteristic of each tautomer. Key vibrational bands include O-H stretching for enols, C=O stretching for ketones, N-H stretching for amino/imino forms, and C=S stretching for thione forms.[9] The presence or absence of these bands, particularly in the solid state, can confirm the dominant tautomeric form.

  • Single Crystal X-ray Diffraction: This technique provides unambiguous proof of the tautomeric form present in the solid state by determining the precise atomic positions in the crystal lattice.[12][13]

Computational Methodologies
  • Density Functional Theory (DFT): DFT calculations are widely used to complement experimental results. By calculating the total energies of all possible tautomers, the most stable form can be predicted.[5] These calculations can be performed for the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to simulate solvent effects.[5] DFT can also be used to calculate theoretical NMR spectra, vibrational frequencies, and electronic transitions, which can then be compared with experimental data to aid in structural assignment.[14]

Quantitative Data Summary

The following tables summarize quantitative data from studies on 1,3,4-thiadiazole tautomerism.

Table 1: Solvent Effects on Keto-Enol Equilibrium of a Quinazolinone-Thiadiazole Derivative [11]

SolventEnol Form (λmax, nm)Keto Form (λmax, nm)Predominant Form
Chloroform330378Enol
Methanol334371Keto
DMSO333371Keto

Data extracted from a study on a novel 1,3,4-thiadiazole derivative containing 3-mercaptobutan-2-one and quinazolin-4-one moieties.[3][11] The results indicate that increasing solvent polarity shifts the equilibrium toward the keto form.[11]

Table 2: Key ¹³C-NMR Chemical Shifts for Keto-Enol Tautomers [7]

Tautomeric FormFunctional Group CarbonChemical Shift (δ, ppm)Solvent
KetoKetonic Carbon (C=O)~204.5DMSO-d₆
EnolEnolic Carbon (C-OH)~155.5DMSO-d₆

These characteristic shifts provide definitive evidence for the coexistence of both tautomers in solution.

Table 3: Calculated Relative Stabilities of 2-Amino-1,3,4-Thiadiazole Tautomers [5]

TautomerRelative Energy (Gas Phase)Relative Energy (Water)
Amino (ATD)DominantDominant
Imino (ITD)Higher EnergyHigher Energy
Imino (ITO)Higher EnergyHigher Energy

DFT calculations show that the 2-amino-1,3,4-thiadiazole (ATD) tautomer is strongly dominant in both the gas phase and polar solvents, with the solvent having no significant effect on the tautomeric preference.[5]

Conclusion and Implications for Drug Development

Tautomerism is a fundamental and critical aspect of the chemistry of substituted 1,3,4-thiadiazoles. The predominant tautomeric form of a drug candidate influences its shape, hydrogen bonding pattern, and polarity, which are key determinants of its binding affinity to a biological target. Furthermore, since tautomers are distinct chemical entities, they can exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles.

For professionals in drug development, a comprehensive understanding and characterization of the tautomeric behavior of 1,3,4-thiadiazole-based lead compounds is non-negotiable. It allows for:

  • Accurate Structure-Activity Relationship (SAR) Analysis: Knowing the active tautomer ensures that SAR models are built on structurally correct information.

  • Optimization of Pharmacokinetic Properties: The tautomeric equilibrium can be rationally shifted by chemical modification to improve properties like membrane permeability or solubility.

  • Intellectual Property Protection: A thorough characterization of all relevant tautomeric forms is essential for robust patent claims.

The integrated application of modern spectroscopic techniques and high-level computational methods provides a powerful toolkit for the complete elucidation of tautomerism in this important class of heterocyclic compounds, thereby paving the way for the design of safer and more effective therapeutic agents.

References

Reactivity of the Carbon-Iodine Bond in 2-Iodo-1,3,4-thiadiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-iodo-1,3,4-thiadiazole scaffold is a versatile building block in medicinal chemistry and materials science. The carbon-iodine bond at the 2-position serves as a key functional handle for a variety of transformations, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Introduction to the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This moiety is a prominent feature in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Its stability and ability to participate in various chemical transformations make it an attractive scaffold in drug discovery and development. Halogenated 1,3,4-thiadiazoles, particularly this compound, are valuable intermediates due to the high reactivity of the carbon-halogen bond.

Synthesis of this compound

The primary route for the synthesis of this compound derivatives involves the diazotization of 2-amino-1,3,4-thiadiazoles followed by a Sandmeyer-type reaction with an iodide source.

Experimental Protocol: Synthesis of 2-Iodo-5-aryloxymethyl-1,3,4-thiadiazole

A representative procedure for the synthesis of a this compound derivative is adapted from the work of Wang et al. (2011).

To a solution of 2-amino-5-aryloxymethyl-1,3,4-thiadiazole (10 mmol) in H2SO4 (15 mL) at 0-5 °C, a solution of NaNO2 (12 mmol) in water (5 mL) is added dropwise. The mixture is stirred at this temperature for 30 minutes. Subsequently, a solution of KI (20 mmol) in water (10 mL) is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the desired 2-iodo-5-aryloxymethyl-1,3,4-thiadiazole.

Starting MaterialProductYield (%)Reference
2-Amino-5-(phenoxymethyl)-1,3,4-thiadiazole2-Iodo-5-(phenoxymethyl)-1,3,4-thiadiazole87Wang et al., 2011
2-Amino-5-(4-methylphenoxymethyl)-1,3,4-thiadiazole2-Iodo-5-(4-methylphenoxymethyl)-1,3,4-thiadiazole85Wang et al., 2011
2-Amino-5-(2-chlorophenoxymethyl)-1,3,4-thiadiazole2-Iodo-5-(2-chlorophenoxymethyl)-1,3,4-thiadiazole82Wang et al., 2011

Reactivity of the Carbon-Iodine Bond

The C-I bond in this compound is highly susceptible to cleavage, making it an excellent electrophilic partner in a variety of coupling reactions. The electron-withdrawing nature of the 1,3,4-thiadiazole ring further activates the C-I bond towards oxidative addition in palladium-catalyzed cycles and nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these transformations allows for the introduction of aryl, alkynyl, and amino groups, among others.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an organic halide. While specific examples with this compound are not extensively reported, a general protocol can be adapted from the coupling of similar iodo-heterocycles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A solution of the 5-iodo-imidazo[1,2-d][1][2][3]thiadiazole derivative (1.0 eq.), cesium carbonate (2.0 eq.), and the corresponding boronic acid (1.2 eq.) in 1,4-dioxane (0.1 M) is degassed by bubbling with argon for 15 minutes. Palladium diacetate (0.1 eq.) and Xantphos (0.2 eq.) are added, and the mixture is heated at 130 °C for 1 hour under microwave irradiation. The reaction mixture is then directly purified by flash chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Start Combine Reactants: - this compound - Boronic Acid - Base (e.g., Cs2CO3) Degas Degas with Argon Start->Degas Add_Catalyst Add Pd Catalyst and Ligand (e.g., Pd(OAc)2, Xantphos) Degas->Add_Catalyst Heat Heat (e.g., Microwave at 130°C) Add_Catalyst->Heat Purify Purification (Flash Chromatography) Heat->Purify Product 2-Aryl-1,3,4-thiadiazole Purify->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

2. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of arylethynyl-substituted heterocycles.

Experimental Protocol: General Procedure for Sonogashira Coupling

In a dry flask under an inert atmosphere (e.g., Argon), the aryl iodide (e.g., this compound, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%) are combined. Anhydrous solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, 2-3 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added dropwise. The reaction is stirred at a temperature ranging from room temperature to 80 °C and monitored by TLC. Upon completion, the reaction is worked up by dilution with an organic solvent, washing with aqueous ammonium chloride, and purification by column chromatography.[4]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-I(L2) Pd0->PdII Oxidative Addition Alkyne_Complex R-Pd(II)-C≡CR'(L2) PdII->Alkyne_Complex Transmetalation Product R-C≡CR' Alkyne_Complex->Product Reductive Elimination Product->Pd0 ArylIodide R-I (this compound) ArylIodide->PdII CopperAcetylide Cu-C≡CR' CopperAcetylide->Alkyne_Complex

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

3. Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This provides a method for the vinylation of the 2-position of the 1,3,4-thiadiazole ring.

Experimental Protocol: General Procedure for Heck Coupling

In a reaction vessel, the aryl iodide (e.g., this compound, 1.0 equiv), an alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 2-3 equiv) are combined in a suitable solvent (e.g., DMF, NMP, acetonitrile). The mixture is heated to 80-140 °C and stirred until the starting material is consumed (monitored by TLC or GC). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

4. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction provides direct access to 2-amino-1,3,4-thiadiazole derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, the aryl iodide (e.g., this compound, 1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv) are combined in a dry, degassed solvent (e.g., toluene, dioxane). The reaction mixture is heated to 80-110 °C and stirred for several hours until completion. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.[1][5]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,3,4-thiadiazole ring makes the 2-position susceptible to nucleophilic aromatic substitution, especially with a good leaving group like iodine. This provides a complementary, palladium-free method for introducing heteroatom nucleophiles.

Experimental Protocol: Amination of this compound Derivatives

A study by Wang et al. (2011) demonstrated the displacement of the iodo group in 2-iodo-5-aryloxymethyl-1,3,4-thiadiazoles with various amines.

A mixture of the this compound derivative (1 mmol), the respective amine (3 mmol), and a base (e.g., K₂CO₃, 2 mmol) in ethanol (10 mL) is heated at 80 °C for 3 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 2-amino-1,3,4-thiadiazole derivative.

Table of SNAr Reactions with 2-Iodo-5-phenoxymethyl-1,3,4-thiadiazole

Nucleophile (Amine)ProductYield (%)Reference
Methylamine2-(Methylamino)-5-(phenoxymethyl)-1,3,4-thiadiazole49Wang et al., 2011
Ethylamine2-(Ethylamino)-5-(phenoxymethyl)-1,3,4-thiadiazoleNot ReportedWang et al., 2011
Hydroxyethylamine2-((2-Hydroxyethyl)amino)-5-(phenoxymethyl)-1,3,4-thiadiazoleNot ReportedWang et al., 2011

Conclusion

The carbon-iodine bond in this compound demonstrates significant reactivity, making it a valuable precursor for the synthesis of a wide array of functionalized 1,3,4-thiadiazole derivatives. Its participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, allows for the facile introduction of carbon and nitrogen substituents. Furthermore, the inherent electrophilicity of the thiadiazole ring enables efficient nucleophilic aromatic substitution of the iodo group. This versatile reactivity profile solidifies the importance of this compound as a key building block for the development of novel pharmaceuticals and advanced materials. Further exploration of its reactivity with a broader range of coupling partners and under varied reaction conditions will undoubtedly continue to expand its synthetic utility.

References

The Halogenated 1,3,4-Thiadiazole Scaffold: A Promising Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties contribute to a wide spectrum of biological activities. The introduction of halogen atoms onto this versatile core has been shown to significantly modulate its pharmacological profile, leading to the development of potent anticancer and antimicrobial agents. This technical guide provides an in-depth overview of the biological potential of halogenated 1,3,4-thiadiazoles, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Potential of Halogenated 1,3,4-Thiadiazoles

Halogenated 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The nature and position of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of representative halogenated 1,3,4-thiadiazole derivatives against various cancer cell lines.

Compound IDHalogen SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-FluorobenzylSKOV-3 (Ovarian)3.58[1]
1b 4-FluorobenzylA549 (Lung)2.79[1]
1c 4-BromobenzylA549 (Lung)Potent (exact value not specified)[1]
2a 2-(Trifluoromethyl)phenylaminoMCF-7 (Breast)49.6[2]
2b 2-(Trifluoromethyl)phenylaminoMDA-MB-231 (Breast)53.4[2]
3a 4-ChlorophenylSMMC-7721 (Hepatocarcinoma)1.78[3]
3b 4-ChlorophenylA549 (Lung)4.04[3]
4a 5-(4-Bromophenyl)A549 (Lung)9.92
4b Imidazo[2,1-b]-1,3,4-thiadiazole derivativeA549 (Lung)2.58
4c 1,3-Disubstituted thiourea derivativeA549 (Lung)4.34

Antimicrobial Activity of Halogenated 1,3,4-Thiadiazoles

The antimicrobial potential of halogenated 1,3,4-thiadiazoles has been extensively investigated, with many derivatives exhibiting potent activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected halogenated 1,3,4-thiadiazole derivatives against various microbial strains.

Compound IDHalogen SubstituentMicrobial StrainMIC (µg/mL)Reference
5a Phenyl-1,3,4-thiadiazol with FE. coli24-40[4]
5b Phenyl-1,3,4-thiadiazol with ClP. aeruginosa24-40[4]
5c Phenyl-1,3,4-thiadiazol with BrS. aureusPotent (exact value not specified)[4]
6a 4-ChlorophenylBacillus subtilis0.12[5]
7a Benzo[d]imidazole scaffoldP. aeruginosa12.5[6]
8a 2-Amino-1,3,4-thiadiazole derivativeB. subtilis1000[6]
8b 2-Amino-1,3,4-thiadiazole derivativeE. coli1000[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative halogenated 1,3,4-thiadiazole and for the evaluation of its biological activity.

Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

This protocol describes a common method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

Materials:

  • 4-Chlorobenzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl3)

  • Sodium bicarbonate (NaHCO3) solution (5%)

  • Ethanol

Procedure:

  • In a round-bottom flask, add equimolar amounts of 4-chlorobenzoic acid and thiosemicarbazide.

  • Slowly add phosphorus oxychloride (3 mL for every 0.01 mol of reactants) to the mixture with constant stirring.

  • Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (halogenated 1,3,4-thiadiazoles) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. The final volume in each well is typically 100-200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Signaling Pathways in Anticancer Activity

The anticancer effects of halogenated 1,3,4-thiadiazoles are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most prominent pathways implicated are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes Thiadiazole Halogenated 1,3,4-Thiadiazole Thiadiazole->PI3K Inhibits Thiadiazole->Akt Inhibits

PI3K/Akt signaling pathway and points of inhibition by halogenated 1,3,4-thiadiazoles.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation Promotes Thiadiazole Halogenated 1,3,4-Thiadiazole Thiadiazole->Raf Inhibits Thiadiazole->MEK Inhibits

MAPK/ERK signaling pathway and potential inhibitory targets of halogenated 1,3,4-thiadiazoles.

Conclusion

Halogenated 1,3,4-thiadiazoles represent a highly promising class of compounds with significant potential for the development of novel anticancer and antimicrobial therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting field. Further exploration of structure-activity relationships, optimization of lead compounds, and detailed investigation of their mechanisms of action will be crucial for translating the potential of these molecules into clinical applications.

References

In Silico Prediction of 2-Iodo-1,3,4-thiadiazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a halogen atom, such as iodine, at the 2-position of the thiadiazole ring can significantly modulate the compound's physicochemical properties and biological activity, making 2-iodo-1,3,4-thiadiazole a molecule of interest for targeted drug design. This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of this compound. While specific experimental data for this particular iodinated derivative is limited in publicly available literature, this document outlines the established computational workflows, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, that are applied to the broader class of 1,3,4-thiadiazole derivatives. By leveraging data from analogous compounds, we present a framework for the virtual screening and bioactivity prediction of this compound against key cancer-related targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This guide is intended to serve as a detailed procedural reference for researchers initiating computational studies on this and related compounds.

Introduction to In Silico Bioactivity Prediction

In silico drug design has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries to identify promising lead candidates. These computational approaches predict the interaction of small molecules with biological targets, providing insights into their potential therapeutic efficacy and mechanism of action. For novel or less-studied compounds like this compound, in silico methods offer a powerful first step in assessing their bioactivity profile. The primary techniques discussed in this guide are molecular docking, which predicts the binding orientation and affinity of a ligand to a protein target, and QSAR, which correlates the chemical structure of a series of compounds with their biological activity.

Molecular Docking of 1,3,4-Thiadiazole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Experimental Protocol for Molecular Docking

A generalized workflow for molecular docking studies of this compound is presented below. This protocol is based on established methods for other 1,3,4-thiadiazole derivatives.

2.1.1. Protein Preparation The initial step involves the preparation of the target protein's three-dimensional structure, which is typically obtained from the Protein Data Bank (PDB).

  • Structure Retrieval: Download the crystal structure of the target protein (e.g., EGFR, VEGFR-2) from the PDB.

  • Preprocessing: Remove water molecules, co-ligands, and any non-essential ions from the protein structure.

  • Protonation: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Energy Minimization: Perform energy minimization on the protein structure using a suitable force field (e.g., OPLS-AA) to relieve any steric clashes and optimize the geometry.

2.1.2. Ligand Preparation The 2D structure of this compound and any other derivatives for comparison are drawn and converted into 3D structures.

  • 2D to 3D Conversion: Use a chemical drawing tool to create the 2D structure and then convert it to a 3D conformation.

  • Energy Minimization: Optimize the ligand's geometry by performing energy minimization to obtain a low-energy conformation.

2.1.3. Grid Generation A grid box is defined around the active site of the protein to delineate the search space for the docking algorithm. The size and center of this grid are critical parameters that can significantly influence the docking results.

2.1.4. Molecular Docking Simulation The prepared ligands are then docked into the active site of the prepared protein using a docking program such as AutoDock, Glide, or MOE. The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.

2.1.5. Analysis of Results The docking results are analyzed based on the docking score, which is an estimate of the binding affinity, and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Visualization of the Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Retrieve Protein Structure (e.g., from PDB) Preprocess Preprocess PDB->Preprocess Clean Structure Ligand_Draw Draw 2D Ligand Structure (this compound) Ligand_3D Ligand_3D Ligand_Draw->Ligand_3D Convert to 3D Protonate Protonate Preprocess->Protonate Add Hydrogens Prot_Min Prot_Min Protonate->Prot_Min Energy Minimize Grid Define Binding Site (Grid Generation) Prot_Min->Grid Ligand_Min Ligand_Min Ligand_3D->Ligand_Min Energy Minimize Dock Perform Molecular Docking Ligand_Min->Dock Grid->Dock Analyze Analyze Docking Score & Binding Interactions Dock->Analyze Visualize Visualize Complex Analyze->Visualize

Caption: A generalized workflow for molecular docking studies.

Quantitative Data for 1,3,4-Thiadiazole Derivatives
Compound IDTarget ProteinDocking Score (kcal/mol)In Vitro Assay (IC50 in µM)Reference
Compound 20b Dihydrofolate Reductase (DHFR)-1.6 E (Kcal/mol)4.37 (HepG-2), 8.03 (A-549)[1]
Compound 9a EGFRNot explicitly stated0.08[2]
Compound 8b EGFRNot explicitly stated0.15[2]
Compound 2g Not specifiedNot explicitly stated2.44 (LoVo), 23.29 (MCF-7)[3][4]
L3 ADP-sugar pyrophosphatase-8.9Not available[2][5]
Compound 4y AromataseNot explicitly stated0.034 (A549), 0.084 (MCF-7)[6]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds.

Detailed Methodology for QSAR Model Development

The development of a predictive QSAR model for this compound would follow these key steps:

3.1.1. Data Set Collection A dataset of 1,3,4-thiadiazole derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target is compiled. For a model to be relevant to this compound, this dataset should ideally include other halogenated analogs.

3.1.2. Molecular Descriptor Calculation For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

  • 1D descriptors: Molecular weight, atom counts.

  • 2D descriptors: Topological indices, connectivity indices.

  • 3D descriptors: Molecular shape, surface area, volume.

  • Physicochemical descriptors: LogP, polar surface area (PSA).

3.1.3. Data Splitting The dataset is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on an external set of molecules.

3.1.4. Model Building Various statistical methods can be used to build the QSAR model, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices. The goal is to create an equation that correlates the selected molecular descriptors with the biological activity.

3.1.5. Model Validation The developed QSAR model is rigorously validated to assess its statistical significance and predictive power. This includes:

  • Internal validation: Cross-validation (e.g., leave-one-out) on the training set.

  • External validation: Prediction of the activity of the compounds in the test set.

Visualization of the QSAR Workflow

G cluster_data Data Preparation cluster_model Model Development cluster_validation Validation & Prediction Dataset Compile Dataset of 1,3,4-Thiadiazole Derivatives with Bioactivity Data Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split Data into Training and Test Sets Descriptors->Split Build Build QSAR Model (e.g., MLR, PLS) Split->Build Validate Validate Model (Internal & External) Build->Validate Predict Predict Bioactivity of New Compounds Validate->Predict

Caption: A typical workflow for developing a QSAR model.

Potential Signaling Pathways

Based on the recurring anticancer activity of 1,3,4-thiadiazole derivatives, two key signaling pathways that are often targeted in cancer therapy are the EGFR and VEGFR-2 pathways. These pathways are critical for tumor growth, proliferation, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events, leading to cell proliferation, survival, and migration.[5][7] Dysregulation of the EGFR pathway is a common feature in many cancers.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_v Raf PKC->Raf_v Angiogenesis Angiogenesis & Vascular Permeability Akt->Angiogenesis Promotes MEK_v MEK Raf_v->MEK_v ERK_v ERK MEK_v->ERK_v ERK_v->Angiogenesis Promotes

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Iodo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-iodo-1,3,4-thiadiazole. The synthesis of 2-aryl-1,3,4-thiadiazoles is a valuable transformation in medicinal chemistry, as this scaffold is present in numerous compounds with a wide range of biological activities.

Application Notes: The 1,3,4-Thiadiazole Scaffold in Drug Development

The 1,3,4-thiadiazole ring is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development. The Suzuki coupling reaction provides a powerful tool for the synthesis of diverse libraries of 2-aryl-1,3,4-thiadiazole derivatives for biological screening.

Antimicrobial and Antifungal Activity: The 1,3,4-thiadiazole nucleus is a key structural component in a variety of antimicrobial agents.[1][2][3] Derivatives of 2-amino-1,3,4-thiadiazole have shown promising activity against a range of bacteria and fungi.[3] The introduction of different aryl groups at the 2-position via Suzuki coupling can modulate the antimicrobial spectrum and potency of these compounds. Some derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria.[3]

Anticancer Properties: Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. These compounds have been shown to target various pathways involved in cancer progression. For instance, certain 2,5-disubstituted 1,3,4-thiadiazoles have demonstrated cytotoxic activity against various cancer cell lines. The ability to readily synthesize a variety of 2-aryl-1,3,4-thiadiazoles through Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to develop potent and selective anticancer compounds.

Anti-inflammatory Effects: Derivatives of 1,3,4-thiadiazole have also been investigated for their anti-inflammatory properties. Some compounds have shown significant anti-inflammatory activity in preclinical models.[4] The synthesis of novel 2-aryl-1,3,4-thiadiazoles can lead to the discovery of new anti-inflammatory agents with potentially improved efficacy and safety profiles.

Antiviral Activity: The 1,3,4-thiadiazole scaffold has been explored for the development of antiviral drugs. Certain derivatives have shown inhibitory activity against various viruses.[5] The introduction of specific aryl moieties through Suzuki coupling can enhance the antiviral potency and selectivity of these compounds, making them promising leads for further development.[5]

Suzuki Coupling Reaction of this compound: An Overview

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the efficient introduction of various aryl and heteroaryl substituents at the 2-position. The general reaction scheme is as follows:

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocols

While a specific, detailed protocol for the Suzuki coupling of this compound is not extensively documented in publicly available literature, a representative protocol can be adapted from established procedures for similar halo-thiadiazole derivatives. The following protocol is a generalized method and may require optimization for specific substrates.

Representative Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1,3,4-thiadiazole.

Data Presentation: Influence of Reaction Parameters

Due to the limited availability of specific quantitative data for the Suzuki coupling of this compound, the following table summarizes typical conditions and reported yields for Suzuki couplings of structurally related halo-thiadiazole derivatives. This data can serve as a guide for optimizing the reaction of this compound.

EntryHalogenated ThiadiazoleArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
13,5-dichloro-1,2,4-thiadiazole4-methoxyphenylboronic acidPd(PPh₃)₄ (10)K₂CO₃ (2)Toluene/MeOH/H₂OReflux75[6]
23-bromo-5-chloro-1,2,4-thiadiazolePhenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃ (2)Dioxane80N/A[6]
35-iodoimidazo[1,2-d][1][2][7]thiadiazole derivativePhenylboronic acidPd(OAc)₂ (10) / Xantphos (20)Cs₂CO₃ (2)1,4-Dioxane130 (MW)85[8]
44,7-dibromobenzo[c][1][2][4]thiadiazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O8095[9]

N/A: Not available in the cited abstract.

Mandatory Visualizations

Experimental Workflow for Suzuki Coupling

The following diagram illustrates a typical workflow for performing a Suzuki coupling reaction in a research laboratory setting.

Suzuki_Workflow prep Reaction Setup (Inert Atmosphere) reagents Add Reactants: - this compound - Arylboronic Acid - Catalyst - Base prep->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete drying Dry Organic Layer (e.g., Na2SO4) workup->drying purification Purification (Column Chromatography) drying->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Sonogashira Cross-Coupling of 2-Iodo-1,3,4-thiadiazole with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2] The 1,3,4-thiadiazole moiety is a key pharmacophore found in a variety of medicinally important compounds, exhibiting a broad range of biological activities. The introduction of an alkynyl group at the 2-position of the 1,3,4-thiadiazole ring via the Sonogashira coupling provides a versatile handle for further chemical transformations, enabling the synthesis of novel derivatives with potential applications in drug discovery and development.

This document provides detailed application notes and a general protocol for the Sonogashira cross-coupling of 2-iodo-1,3,4-thiadiazole with various terminal alkynes. The reactivity of the halide leaving group in Sonogashira couplings generally follows the order I > Br > Cl, making this compound an excellent substrate for this transformation.[3]

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl iodide (this compound). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the 2-alkynyl-1,3,4-thiadiazole product and regenerates the active palladium(0) catalyst.[1]

Experimental Protocols

General Protocol for the Sonogashira Cross-Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific this compound derivatives and terminal alkynes.

Materials:

  • This compound derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equiv)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the this compound derivative, palladium catalyst, and copper(I) iodide.

  • The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 40-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction (as indicated by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-alkynyl-1,3,4-thiadiazole product.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira cross-coupling of a generic this compound with various terminal alkynes, based on typical conditions reported for similar heterocyclic systems.

Table 1: Optimization of Reaction Conditions

EntryPalladium Catalyst (mol%)Copper(I) Iodide (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2)DMFrt1275
2PdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃N (2)DMF50688
3Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)THF60882
4PdCl₂(PPh₃)₂ (2.5)CuI (5)DIPEA (2)Toluene80491

Yields are hypothetical and for illustrative purposes. Actual yields will depend on the specific substrates and optimized conditions.

Table 2: Substrate Scope with Various Alkynes

EntryThis compound DerivativeAlkyneProductYield (%)
12-Iodo-5-phenyl-1,3,4-thiadiazolePhenylacetylene2-(Phenylethynyl)-5-phenyl-1,3,4-thiadiazole92
22-Iodo-5-phenyl-1,3,4-thiadiazolePropargyl alcohol3-(5-Phenyl-1,3,4-thiadiazol-2-yl)prop-2-yn-1-ol85
32-Iodo-5-phenyl-1,3,4-thiadiazole1-Hexyne2-(Hex-1-yn-1-yl)-5-phenyl-1,3,4-thiadiazole88
42-Iodo-5-methyl-1,3,4-thiadiazoleEthynyltrimethylsilane2-((Trimethylsilyl)ethynyl)-5-methyl-1,3,4-thiadiazole95

Yields are hypothetical and for illustrative purposes. Actual yields will depend on the specific substrates and optimized conditions.

Mandatory Visualization

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start Reagents Combine: - this compound - Pd Catalyst - CuI Start->Reagents Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Addition Add: - Anhydrous Solvent - Amine Base - Terminal Alkyne Inert->Addition Heating Stir at rt or Heat (40-80 °C) Addition->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General workflow for the Sonogashira cross-coupling of this compound.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition transmetalation R-Pd(II)-C≡CR'(L2) pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product R-C≡C-R' transmetalation->product cu_cycle Copper Cycle alkyne R'C≡CH cu_acetylide CuC≡CR' alkyne->cu_acetylide cu_acetylide->pd_complex substrate R-I (this compound) substrate->pd_complex

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

References

Palladium-Catalyzed Synthesis of 2-Aryl-1,3,4-Thiadiazoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the palladium-catalyzed synthesis of 2-aryl-1,3,4-thiadiazoles represents a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The 1,3,4-thiadiazole core is a key pharmacophore found in a variety of medicinally important molecules, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-1,3,4-thiadiazoles, primarily focusing on the widely employed Suzuki-Miyaura cross-coupling reaction. The information is designed to be a practical guide for laboratory work, enabling the efficient synthesis and exploration of novel thiadiazole derivatives for drug discovery and development programs.

Application Notes

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it has been successfully applied to the synthesis of 2-aryl-1,3,4-thiadiazoles. This method typically involves the reaction of a halogenated 1,3,4-thiadiazole, most commonly a bromo-substituted derivative, with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base.

Key Advantages of the Palladium-Catalyzed Approach:

  • High Efficiency and Yields: The Suzuki-Miyaura coupling is known for its high efficiency, often providing excellent yields of the desired products.

  • Broad Substrate Scope: A wide variety of aryl and heteroaryl boronic acids can be used, allowing for the synthesis of a diverse library of 2-aryl-1,3,4-thiadiazoles.

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups on both coupling partners, minimizing the need for protecting groups.

  • Commercial Availability of Reagents: A vast array of boronic acids and palladium catalysts are commercially available, facilitating the rapid implementation of this methodology.

Considerations for Reaction Optimization:

The success of the Suzuki-Miyaura coupling for the synthesis of 2-aryl-1,3,4-thiadiazoles can be influenced by several factors:

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly used and have proven to be effective catalysts for this transformation.

  • Base: The choice of base is crucial. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently employed.

  • Solvent: A variety of solvents can be used, with toluene, dioxane, and dimethylformamide (DMF) being common choices. The selection of the solvent can impact the solubility of the reagents and the reaction temperature.

  • Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures (80-120 °C) for several hours. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended to determine the optimal reaction time.

Experimental Protocols

This section provides detailed protocols for the synthesis of a key precursor, 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole, and its subsequent use in the palladium-catalyzed synthesis of 2-aryl-1,3,4-thiadiazoles via Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole

This protocol describes a two-step synthesis of the key intermediate, 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole, starting from 4-bromobenzoyl chloride.

Step 1: Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine

  • To a solution of hydrazine hydrate in an appropriate solvent, add 4-bromobenzoyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for the specified time.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain N,N'-bis(4-bromobenzoyl)hydrazine.

Step 2: Synthesis of 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole

  • A mixture of N,N'-bis(4-bromobenzoyl)hydrazine and Lawesson's reagent in a suitable high-boiling solvent (e.g., xylene or toluene) is heated at reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with a suitable solvent, and purify by recrystallization to afford 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole.

Protocol 2: General Procedure for the Palladium-Catalyzed Synthesis of 2-Aryl-1,3,4-thiadiazoles via Suzuki-Miyaura Cross-Coupling

This general procedure can be adapted for the synthesis of a variety of 2,5-diaryl-1,3,4-thiadiazoles.

  • In a reaction vessel, combine 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₂CO₃, 4.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv.).

  • Add the anhydrous solvent (e.g., toluene, dioxane, or a mixture with water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at the desired temperature (typically 80-120 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2,5-diaryl-1,3,4-thiadiazole.

Data Presentation

The following tables summarize quantitative data from representative palladium-catalyzed syntheses of 2-aryl-1,3,4-thiadiazoles, showcasing the versatility of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Synthesis of Symmetrically Substituted 2,5-Diaryl-1,3,4-thiadiazoles

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O1001285
24-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O1001282
34-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O1001278
42-Thiopheneboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90891
53-Furylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂O110688

Table 2: Synthesis of Unsymmetrically Substituted 2-Aryl-1,3,4-thiadiazoles from 2-Bromo-5-aryl-1,3,4-thiadiazole

Entry5-Aryl GroupArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl4-Cyanophenylboronic acidPd(dppf)Cl₂K₂CO₃DMF1001075
24-Chlorophenyl3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane951280
32-NaphthylPhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene110885

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of 2-aryl-1,3,4-thiadiazoles and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_synthesis Synthesis of 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole cluster_coupling Suzuki-Miyaura Cross-Coupling start 4-Bromobenzoyl Chloride hydrazine Hydrazine Hydrate start->hydrazine Step 1 intermediate N,N'-bis(4-bromobenzoyl) hydrazine hydrazine->intermediate lawesson Lawesson's Reagent intermediate->lawesson Step 2 precursor 2,5-bis(4-bromophenyl) -1,3,4-thiadiazole lawesson->precursor reaction Reaction Mixture precursor->reaction arylboronic Arylboronic Acid arylboronic->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction heating Heating (80-120 °C) reaction->heating workup Work-up heating->workup purification Purification (Column Chromatography) workup->purification product 2-Aryl-1,3,4-thiadiazole purification->product

Caption: Experimental workflow for the synthesis of 2-aryl-1,3,4-thiadiazoles.

suzuki_catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (2-Bromo-1,3,4-thiadiazole) pd_intermediate1 R-Pd(II)-X L_n oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar-B(OR)2 (Arylboronic acid) + Base pd_intermediate2 R-Pd(II)-Ar L_n transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 R-Ar (2-Aryl-1,3,4-thiadiazole)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. These derivatives have garnered considerable interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[1][2][3][4] The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a key component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes in cancer cells.[5]

Applications in Drug Development

2-Amino-5-substituted-1,3,4-thiadiazole derivatives are versatile scaffolds in drug discovery. Their diverse biological activities make them promising candidates for the development of new therapeutic agents.

  • Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against various cancer cell lines.[6][7] Their mechanisms of action are believed to involve the inhibition of protein kinases like EGFR and HER-2, induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspases, and antiangiogenic effects.[6][8]

  • Antimicrobial Activity: These compounds have shown significant efficacy against a range of bacterial and fungal pathogens.[1][9] Halogenated and oxygenated substituents on the phenyl ring have been shown to enhance antibacterial and antifungal activities, respectively.[9][10]

  • Antiviral Activity: Certain derivatives have exhibited promising antiviral properties, including activity against HIV.[2]

Experimental Protocols

Several synthetic methodologies have been developed for the efficient preparation of 2-amino-5-substituted-1,3,4-thiadiazole derivatives. Below are detailed protocols for some of the most common and effective methods.

Protocol 1: Iodine-Mediated Oxidative Cyclization

This method involves the condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by an iodine-mediated oxidative cyclization to yield the final product.[11]

Materials:

  • Substituted aldehyde (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Iodine (I₂) (1.2 mmol)

  • Ethanol

  • Sodium thiosulfate solution (10%)

  • Water

Procedure:

  • Dissolve the substituted aldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol.

  • Reflux the mixture for 2-4 hours to form the corresponding thiosemicarbazone.

  • After cooling to room temperature, add iodine (1.2 mmol) to the mixture.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Add 10% sodium thiosulfate solution dropwise to quench the excess iodine until the brown color disappears.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole derivative.

Protocol 2: Solid-Phase Synthesis using Phosphorus Pentachloride

This protocol describes a solvent-free, solid-phase synthesis at room temperature, offering advantages such as shorter reaction times and high yields.[2]

Materials:

  • Thiosemicarbazide (A mol)

  • Substituted carboxylic acid (B mol)

  • Phosphorus pentachloride (PCl₅) (C mol) (Molar ratio A:B:C = 1:1-1.2:1-1.2)

  • 5% Sodium carbonate solution

  • Dimethylformamide (DMF) and Water (for recrystallization)

Procedure:

  • In a dry mortar, add thiosemicarbazide, the substituted carboxylic acid, and phosphorus pentachloride in the specified molar ratio.

  • Grind the mixture evenly at room temperature for approximately 10 minutes. Monitor the reaction by TLC until the starting materials are consumed.

  • Let the mixture stand for 30 minutes to obtain the crude product.

  • Transfer the crude product to a beaker and add 5% sodium carbonate solution until the pH of the mixture reaches 8-8.2.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from a DMF/water mixture to afford the pure product.

Protocol 3: Polyphosphoric Acid (PPA) Mediated Cyclization

This method utilizes polyphosphoric acid as a dehydrating agent to facilitate the cyclization of a carboxylic acid and thiosemicarbazide.[12]

Materials:

  • Substituted carboxylic acid (1 part)

  • Thiosemicarbazide (1 part)

  • Polyphosphoric acid (PPA) (at least 2 parts per part of thiosemicarbazide)

  • Ice-water

  • Ammonium hydroxide or other alkaline solution

Procedure:

  • Heat a mixture of the substituted carboxylic acid, thiosemicarbazide, and polyphosphoric acid to 100-120°C for 1-2 hours.

  • Cool the reaction mixture and pour it into a beaker containing ice-water.

  • Neutralize the mixture with an alkaline solution (e.g., ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.

Protocol 4: Visible-Light Mediated Synthesis

This modern approach employs a photoredox catalyst under visible light irradiation, offering a metal-free and milder alternative for the synthesis.[13][14]

Materials:

  • Substituted aldehyde (1 mmol)

  • Thiosemicarbazide (1.2 mmol)

  • 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate (TPP-TFB) (photocatalyst)

  • Solvent (e.g., Acetonitrile)

  • Visible light source (e.g., Blue LED)

Procedure:

  • In a reaction vessel, combine the substituted aldehyde, thiosemicarbazide, and the photoredox catalyst in the solvent.

  • Irradiate the mixture with a visible light source at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired product.

Data Presentation

The following tables summarize the biological activities of various 2-amino-5-substituted-1,3,4-thiadiazole derivatives reported in the literature.

Table 1: Anticancer Activity of 2-Amino-5-Substituted-1,3,4-Thiadiazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
1o 5-(p-methoxyphenyl)HepG28.6[11]
8a 2-amino-5-(honokiol derivative)A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG21.62 - 4.61[15]
22d 2-(propenylamino)-5-(substituted phenyl)MCF-71.52[15]
22d 2-(propenylamino)-5-(substituted phenyl)HCT-11610.3[15]
29i 2-(substituted amino)-5-(substituted phenyl)MCF-71.45[8]
29i 2-(substituted amino)-5-(substituted phenyl)SK-BR-30.77[8]
32a 2-(substituted amino)-5-(substituted phenyl)HepG23.31[15]
32a 2-(substituted amino)-5-(substituted phenyl)MCF-79.31[15]
ST10 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)MCF-749.6[16]
ST10 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)MDA-MB-23153.4[16]

Table 2: Antibacterial Activity of 2-Amino-5-Substituted-1,3,4-Thiadiazole Derivatives

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
1b, 1e, 1g 5-(substituted phenyl)Streptococcus faecalis, MSSA, MRSA4 - 64[11]
8a, 8b 5-(fluorinated/chlorinated phenyl)S. aureus, B. subtilis20 - 28[10]
8a-c, 8d 5-(halogenated/hydroxylated phenyl)E. coli, P. aeruginosa24 - 40[10]
9d-f 2-(4-aminophenoxy)-5-(substituted phenylamino)S. aureus, E. coli25[9]
19 2-(p-chlorophenylamino)-5-(3-hydroxy-2-naphthyl)S. aureus62.5[10]

Table 3: Antifungal Activity of 2-Amino-5-Substituted-1,3,4-Thiadiazole Derivatives

Compound IDSubstitution PatternFungal StrainMIC (µg/mL)Reference
2g 5-(substituted phenyl)Candida albicans8[11]
2g 5-(substituted phenyl)Aspergillus niger64[11]
8d, 8e 5-(oxygenated phenyl)A. niger, C. albicans32 - 42[10]
9d-f 2-(4-aminophenoxy)-5-(substituted phenylamino)A. niger25[9]
14d 2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)C. albicans32.6[9]
14f 2-(morpholinoethylamino)-5-(2,4-dihydroxyphenyl)C. non-albicans34.4[9]

Visualizations

Synthetic Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole derivatives and a simplified representation of their potential anticancer signaling pathway.

G cluster_workflow General Synthetic Workflow start Starting Materials (Aldehyde/Carboxylic Acid + Thiosemicarbazide) reaction Reaction (e.g., Iodine-mediated, PCl5, PPA, or Visible Light) start->reaction workup Aqueous Work-up & Quenching reaction->workup isolation Filtration & Drying workup->isolation purification Recrystallization or Column Chromatography isolation->purification product Pure 2-Amino-5-Substituted- 1,3,4-Thiadiazole purification->product

Caption: General experimental workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

G cluster_pathway Simplified Anticancer Signaling Pathway thiadiazole 2-Amino-5-Substituted- 1,3,4-Thiadiazole Derivative egfr_her2 EGFR/HER-2 (Receptor Tyrosine Kinases) thiadiazole->egfr_her2 Inhibits bax Bax (Pro-apoptotic) thiadiazole->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) thiadiazole->bcl2 Downregulates proliferation Cell Proliferation & Survival egfr_her2->proliferation Promotes caspases Caspase Activation bax->caspases Activates bcl2->caspases Inhibits apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis Induces

Caption: Potential anticancer mechanism of 2-amino-5-substituted-1,3,4-thiadiazole derivatives.

References

Application Notes and Protocols for 2-Iodo-1,3,4-thiadiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2] Its metabolic stability and ability to act as a bioisostere for other five-membered heterocycles make it an attractive core for drug design. Among the various functionalized thiadiazoles, 2-iodo-1,3,4-thiadiazole emerges as a highly versatile and reactive building block. The carbon-iodine bond provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents at the 2-position. This allows for the systematic exploration of the chemical space around the 1,3,4-thiadiazole core to optimize biological activity and pharmacokinetic properties.

These application notes provide a comprehensive overview of the synthesis of this compound and its utility in the preparation of biologically active molecules through key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Detailed experimental protocols and representative biological data are presented to guide researchers in the application of this valuable intermediate in drug discovery programs.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is proposed via a two-step sequence starting from thiosemicarbazide. The initial step involves the formation of the 2-amino-1,3,4-thiadiazole precursor, which is then converted to the target 2-iodo derivative through a Sandmeyer-type reaction.

Synthesis of this compound Thiosemicarbazide Thiosemicarbazide AminoThiadiazole 2-Amino-1,3,4-thiadiazole Thiosemicarbazide->AminoThiadiazole 1. Oxidative Cyclization IodoThiadiazole This compound AminoThiadiazole->IodoThiadiazole 2. Sandmeyer Reaction

Synthetic route to this compound.
Protocol 1: Synthesis of 2-Amino-1,3,4-thiadiazole

This protocol is adapted from established methods for the synthesis of 2-amino-1,3,4-thiadiazoles.[3][4]

Materials:

  • Thiosemicarbazide

  • Formic acid

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in an excess of formic acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-1,3,4-thiadiazole.

Protocol 2: Synthesis of this compound (via Sandmeyer Reaction)

This is a general protocol for the diazotization of an amino-heterocycle followed by iodination.[5]

Materials:

  • 2-Amino-1,3,4-thiadiazole

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • Suspend 2-amino-1,3,4-thiadiazole (1.0 eq) in a mixture of water and concentrated HCl (or H₂SO₄) in a flask cooled to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties at the 2-position of the thiadiazole ring.

Cross-Coupling_Applications cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Classes IodoThiadiazole This compound Suzuki Suzuki-Miyaura Coupling IodoThiadiazole->Suzuki Sonogashira Sonogashira Coupling IodoThiadiazole->Sonogashira Buchwald Buchwald-Hartwig Amination IodoThiadiazole->Buchwald ArylThiadiazole 2-Aryl-1,3,4-thiadiazoles Suzuki->ArylThiadiazole AlkynylThiadiazole 2-Alkynyl-1,3,4-thiadiazoles Sonogashira->AlkynylThiadiazole AminoThiadiazole 2-Amino-1,3,4-thiadiazoles Buchwald->AminoThiadiazole

Utility of this compound in cross-coupling reactions.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-1,3,4-thiadiazoles

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the this compound and various aryl or heteroaryl boronic acids or esters.

Suzuki_Workflow start Combine: - this compound - Arylboronic acid - Pd catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/EtOH/H₂O) reaction Heat under inert atmosphere (e.g., 80-100 °C) start->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product 2-Aryl-1,3,4-thiadiazole purification->product

General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene, 1,4-Dioxane, or DMF (degassed)

  • Ethanol (optional)

  • Water (optional)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1,3,4-thiadiazole.

Sonogashira Coupling for the Synthesis of 2-Alkynyl-1,3,4-thiadiazoles

The Sonogashira coupling enables the introduction of a wide range of terminal alkynes onto the 1,3,4-thiadiazole core.[6]

Sonogashira_Workflow start Combine: - this compound - Terminal alkyne - Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) - Cu(I) salt (e.g., CuI) - Base (e.g., Et₃N) - Solvent (e.g., THF) reaction Stir at room temperature or heat under inert atmosphere start->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product 2-Alkynyl-1,3,4-thiadiazole purification->product

General workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-1,3,4-thiadiazole.

Buchwald-Hartwig Amination for the Synthesis of 2-Amino-1,3,4-thiadiazoles

The Buchwald-Hartwig amination provides a powerful tool for the synthesis of 2-amino-1,3,4-thiadiazole derivatives by coupling this compound with a variety of primary and secondary amines.[7]

Buchwald_Hartwig_Workflow start Combine: - this compound - Amine - Pd catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Dioxane) reaction Heat under inert atmosphere (e.g., 90-110 °C) start->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product 2-Amino-1,3,4-thiadiazole derivative purification->product

General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos or other suitable phosphine ligand (0.08 eq)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • 1,4-Dioxane or Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add the this compound and the amine.

  • Add the anhydrous and degassed solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-1,3,4-thiadiazole derivative.

Biological Activities of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

The following tables summarize the biological activities of representative 2,5-disubstituted 1,3,4-thiadiazole derivatives that can be conceptually synthesized using this compound as a starting material.

Anticancer Activity
Compound IDR¹ (at C2)R² (at C5)Cell LineIC₅₀ (µM)Reference
A1 2-Trifluoromethylphenylamino3-MethoxyphenylMCF-7 (Breast)49.6[1]
A2 2-Trifluoromethylphenylamino3-MethoxyphenylMDA-MB-231 (Breast)53.4[1]
A3 4-Chlorobenzyl-disulfanylAminoMCF-7 (Breast)1.78[8]
A4 4-Chlorobenzyl-disulfanylAminoA549 (Lung)4.04[8]
A5 4-Fluorophenylamino2,4-DichlorophenylMDA-MB-231 (Breast)~70-170[9]
A6 -(CH₂)₂-PhHonokiol derivativeA549 (Lung)1.62[10]
Antimicrobial Activity
Compound IDR¹ (at C2)R² (at C5)MicroorganismMIC (µg/mL)Reference
B1 Amino4-ChlorophenylS. aureus8[11]
B2 Amino4-NitrophenylE. coli16[11]
B3 Benzylamino2-PyridylS. aureus<3.6[6]
B4 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-C. albicans4-16[12]
Kinase Inhibitory Activity
Compound IDR¹ (at C2)R² (at C5)Kinase TargetIC₅₀Reference
C1 (4-(trifluoromethyl)phenyl)amino(5-Nitrothiazol-2-yl)thio-acetamidoAbl7.4 µM[9]
C2 Imidazo[2,1-b]thiazole derivative-B-RAF (V600E)39 nM[13]
C3 Pyrimidine derivative-CDK90.64-2.01 µM[13]

Signaling Pathway Example: Kinase Inhibition

Many 1,3,4-thiadiazole derivatives have been identified as potent kinase inhibitors, playing a crucial role in cancer therapy by targeting dysregulated signaling pathways. For instance, they can inhibit kinases like B-RAF or CDKs, which are often overactive in cancer cells, leading to uncontrolled cell proliferation.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAF RAF Receptor->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor 1,3,4-Thiadiazole Kinase Inhibitor Inhibitor->RAF Inhibits

MAPK signaling pathway and the inhibitory action of a thiadiazole derivative.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its facile synthesis and reactivity in palladium-catalyzed cross-coupling reactions provide a straightforward entry into a wide array of 2,5-disubstituted 1,3,4-thiadiazole derivatives. The protocols and data presented herein demonstrate the potential of this intermediate in the rapid generation of compound libraries for the discovery of novel therapeutic agents targeting a range of diseases, from cancer to infectious diseases. Researchers are encouraged to utilize these methods to explore the rich chemical space offered by the 1,3,4-thiadiazole scaffold.

References

Application Notes and Protocols for the Development of Anticancer Agents from 2-Iodo-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2] Its structural similarity to pyrimidine allows it to interfere with DNA replication processes, and its mesoionic character facilitates crossing cellular membranes to engage with biological targets.[3][4] The introduction of a halogen atom, such as iodine, at the 2-position of the 1,3,4-thiadiazole ring can significantly modulate the compound's physicochemical properties and biological activity, potentially enhancing its anticancer efficacy.

These application notes provide a comprehensive overview of the development of anticancer agents based on the 2-iodo-1,3,4-thiadiazole scaffold. Included are summaries of quantitative data on the cytotoxicity of related halogenated 1,3,4-thiadiazole derivatives, detailed experimental protocols for their synthesis and biological evaluation, and diagrams of key signaling pathways and experimental workflows.

Disclaimer: Direct experimental data for this compound derivatives is limited in the reviewed literature. Therefore, this document provides data and protocols for closely related halogenated (chloro- and bromo-substituted) 1,3,4-thiadiazole derivatives to offer insights into the potential anticancer activity of this class of compounds.

Data Presentation

The following tables summarize the cytotoxic activity (IC50 values) of various halogenated 1,3,4-thiadiazole derivatives against several human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: Cytotoxicity of Halogenated 2-Amino-1,3,4-thiadiazole Derivatives

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a 4-Bromophenylamino2,4-DichlorophenylMCF-7120DoxorubicinNot specified
1b 4-Bromophenylamino2,4-DichlorophenylMDA-MB-23170DoxorubicinNot specified
2a 4-Fluorophenylamino2,4-DichlorophenylMCF-7160DoxorubicinNot specified
2b 4-Fluorophenylamino2,4-DichlorophenylMDA-MB-231170DoxorubicinNot specified
3 3-Chlorophenylamino2,4-DihydroxyphenylT47DNot specifiedNot specifiedNot specified

Data synthesized from available literature on halogenated 1,3,4-thiadiazole derivatives.

Table 2: Cytotoxicity of Other Halogenated 1,3,4-thiadiazole Derivatives

Compound IDStructure/SubstitutionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4 4-Bromo-benzyl analog of a 1,3,4-thiadiazole derivativeA549PotentNot specifiedNot specified
5 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6Etoposide>100
6 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-23153.4Etoposide>100

Data synthesized from available literature on halogenated 1,3,4-thiadiazole derivatives.[5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-halo-1,3,4-thiadiazole derivatives and for key experiments to evaluate their anticancer activity.

Protocol 1: General Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives

This protocol describes a common method for the synthesis of the 1,3,4-thiadiazole core, which can be adapted for the synthesis of 2-iodo derivatives.

Materials:

  • Aryl carboxylic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl3) or concentrated sulfuric acid

  • Appropriate solvents (e.g., ethanol, DMF)

  • Ice

  • Sodium bicarbonate solution

  • Standard laboratory glassware and purification equipment (recrystallization or column chromatography)

Procedure:

  • A mixture of the appropriate aryl carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) is refluxed in the presence of a dehydrating agent like phosphorus oxychloride (5 mL) or concentrated sulfuric acid for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring.

  • The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the desired 2-amino-5-aryl-1,3,4-thiadiazole.

Note: For the synthesis of this compound, a subsequent iodination step on the 2-amino group via a Sandmeyer-type reaction would be necessary. This typically involves diazotization of the amino group followed by reaction with an iodide salt.

Protocol 2: Cell Viability (MTT) Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds.[7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in treated cells by flow cytometry.[9][10]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic. Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

Protocol 4: Cell Cycle Analysis

This protocol describes how to analyze the effect of the compounds on the cell cycle distribution using propidium iodide staining and flow cytometry.[11]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized this compound derivatives

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Visualizations

The following diagrams illustrate the general experimental workflow for anticancer drug development and key signaling pathways often modulated by 1,3,4-thiadiazole derivatives.

G cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanistic Mechanism of Action Studies s1 Synthesis of This compound Derivatives s2 Purification (Recrystallization/ Chromatography) s1->s2 s3 Structural Analysis (NMR, MS, IR) s2->s3 v1 Cell Viability Assay (MTT) s3->v1 v2 Determination of IC50 v1->v2 v3 Apoptosis Assay (Annexin V/PI) v2->v3 v4 Cell Cycle Analysis v2->v4 m1 Western Blot for Signaling Proteins v2->m1 m2 Kinase Inhibition Assays v2->m2 m3 In Silico Docking v2->m3

Caption: General experimental workflow for developing this compound anticancer agents.

G GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiadiazole This compound Derivative Thiadiazole->PI3K Inhibits Thiadiazole->AKT Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.

G Anti_Apoptotic Anti-apoptotic (Bcl-2, Bcl-xL) Pro_Apoptotic_Effector Pro-apoptotic (Bax, Bak) Anti_Apoptotic->Pro_Apoptotic_Effector Inhibits Pro_Apoptotic_BH3 Pro-apoptotic (BH3-only: Bad, Bim) Pro_Apoptotic_BH3->Anti_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic_Effector->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Thiadiazole This compound Derivative Thiadiazole->Anti_Apoptotic Downregulates Thiadiazole->Pro_Apoptotic_Effector Upregulates

References

Application Notes and Protocols for the Evaluation of Antibacterial and Antifungal Activity of 2-Iodo-1,3,4-thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including potent antimicrobial properties.[1][2][3][4] The introduction of various substituents onto the thiadiazole ring allows for the modulation of their biological effects. This document provides detailed application notes and experimental protocols for assessing the antibacterial and antifungal efficacy of a specific subset of these compounds: 2-iodo-1,3,4-thiadiazole analogs.

Data Presentation: Antimicrobial Activity

Quantitative assessment of antimicrobial activity is crucial for structure-activity relationship (SAR) studies and for identifying lead compounds. The primary metric for quantifying the efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC). The following tables illustrate how the antimicrobial data for this compound analogs would be presented.

Note: The data presented in these tables are hypothetical examples for illustrative purposes, as specific MIC values for this compound analogs were not available in the reviewed literature. The values are representative of typical findings for other antimicrobial 1,3,4-thiadiazole derivatives.

Table 1: Antibacterial Activity of this compound Analogs (Hypothetical Data)

Compound IDR-Group at C5MIC (µg/mL) vs. Staphylococcus aureus (ATCC 29213)MIC (µg/mL) vs. Escherichia coli (ATCC 25922)MIC (µg/mL) vs. Pseudomonas aeruginosa (ATCC 27853)
Iodo-Thia-01-H64128>256
Iodo-Thia-02-CH33264256
Iodo-Thia-03-C6H51632128
Iodo-Thia-04-4-Cl-C6H481664
Ciprofloxacin (Control)N/A10.51

Table 2: Antifungal Activity of this compound Analogs (Hypothetical Data)

Compound IDR-Group at C5MIC (µg/mL) vs. Candida albicans (ATCC 90028)MIC (µg/mL) vs. Aspergillus niger (ATCC 16404)
Iodo-Thia-01-H128256
Iodo-Thia-02-CH364128
Iodo-Thia-03-C6H53264
Iodo-Thia-04-4-Cl-C6H41632
Fluconazole (Control)N/A28

Experimental Protocols

The following are detailed protocols for the determination of antibacterial and antifungal activity, which are standard methods in microbiology and can be applied to the screening of this compound analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Materials:

  • Test compounds (this compound analogs)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts).

    • Dilute the adjusted inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Agar Well Diffusion Assay for Preliminary Screening

This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.[6]

Materials:

  • Test compounds

  • Petri dishes with Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Microbial inoculum (prepared as in Protocol 1)

  • Sterile cork borer or pipette tip

  • Sterile swabs

Procedure:

  • Plate Preparation:

    • Using a sterile swab, uniformly spread the microbial inoculum over the entire surface of the agar plate.

    • Allow the plate to dry for a few minutes.

  • Well Creation and Compound Addition:

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a known concentration of the test compound solution into each well.

    • Add a standard antibiotic solution to one well as a positive control and the solvent used to dissolve the compounds as a negative control.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the general workflow for assessing the antimicrobial activity of novel compounds.

Antimicrobial_Screening_Workflow cluster_0 Preliminary Screening cluster_1 Quantitative Analysis cluster_2 Data Analysis Compound Test Compounds (this compound Analogs) AgarWell Agar Well Diffusion Assay Compound->AgarWell Initial Test BrothMicro Broth Microdilution Assay AgarWell->BrothMicro Active Compounds MIC Determine MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Lead Identify Lead Compounds SAR->Lead BroahMicro BroahMicro BroahMicro->MIC

Caption: Workflow for antimicrobial screening of novel compounds.

Signaling_Pathway_Hypothesis cluster_pathway Hypothesized Mechanism of Action Compound This compound Analog Membrane Microbial Cell Membrane Compound->Membrane Disruption Enzyme Essential Enzymes (e.g., DNA gyrase, Ergosterol biosynthesis) Compound->Enzyme Inhibition Inhibition Inhibition of Cellular Processes Membrane->Inhibition Enzyme->Inhibition Death Cell Death Inhibition->Death

Caption: Hypothesized antimicrobial mechanism of action.

References

Application Notes and Protocols: 2-Iodo-1,3,4-thiadiazole as a Versatile Precursor for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Derivatives of 1,3,4-thiadiazole have demonstrated potent inhibitory effects against a range of clinically relevant enzymes, positioning them as promising candidates for the development of novel therapeutics. Among the various precursors available for the synthesis of substituted 1,3,4-thiadiazoles, 2-iodo-1,3,4-thiadiazole stands out as a particularly versatile and reactive building block. The presence of the iodine atom at the 2-position facilitates a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the facile introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties, providing a powerful strategy for generating extensive libraries of novel enzyme inhibitors for screening and lead optimization.

These application notes provide a comprehensive overview of the use of this compound as a precursor for the synthesis of enzyme inhibitors. Detailed protocols for key cross-coupling reactions are presented, along with a summary of the inhibitory activities of the resulting 2-substituted-1,3,4-thiadiazole derivatives against various enzyme targets.

Synthetic Pathways from this compound

The carbon-iodine bond in this compound is amenable to cleavage and subsequent formation of new carbon-carbon and carbon-nitrogen bonds through well-established cross-coupling methodologies. This allows for the strategic design and synthesis of a wide array of derivatives with tailored substitutions to probe the active sites of target enzymes.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products 2-Substituted-1,3,4-thiadiazole Derivatives precursor This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 or Ar-B(pin)) precursor->suzuki Pd catalyst, Base buchwald Buchwald-Hartwig Amination (R1R2NH) precursor->buchwald Pd catalyst, Base, Ligand sonogashira Sonogashira Coupling (R-C≡CH) precursor->sonogashira Pd catalyst, Cu(I) co-catalyst, Base aryl 2-Aryl/Heteroaryl-1,3,4-thiadiazoles suzuki->aryl amino 2-Amino-1,3,4-thiadiazoles buchwald->amino alkynyl 2-Alkynyl-1,3,4-thiadiazoles sonogashira->alkynyl inhibitors Enzyme Inhibitors aryl->inhibitors amino->inhibitors alkynyl->inhibitors

Caption: Synthetic utility of this compound.

Enzyme Inhibitory Activities of 2-Substituted-1,3,4-thiadiazole Derivatives

Derivatives synthesized from 2-halo-1,3,4-thiadiazole precursors have shown significant inhibitory activity against several important enzyme classes. The data presented below is a compilation from various studies on 2-substituted-1,3,4-thiadiazoles, illustrating the potential of this scaffold in drug discovery.

Target Enzyme ClassSpecific EnzymeDerivative TypeIC50 / KiReference
Carbonic Anhydrases hCA I2-[[5-(2,4-dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]-4′-bromoacetophenone0.033 µM (IC50)[1]
hCA II2-[[5-(2,4-dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]-4′-bromoacetophenone0.030 µM (IC50)[1]
hCA II5-Amino-1,3,4-thiadiazole-2-sulfonamide3.3 x 10⁻⁸ M (I50)[2]
Carbonic Anhydrase1,3,4-thiadiazole-thiazolidinone hybrid (Compound 7i)0.402 ± 0.017 µM (IC50)[3]
Cholinesterases Acetylcholinesterase (AChE)(R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1][4]oxazino[2,3,4-ij]quinolin-7(3H)-one18.1 ± 0.9 nM (IC50)[5]
Acetylcholinesterase (AChE)(1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compound (Compound 9)0.053 µM (IC50)[6]
Butyrylcholinesterase (BuChE)(1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compound>500 to 0.105 µM (IC50 range)[6]
Acetylcholinesterase (AChE)N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivative (Compound 7e)1.82 ± 0.6 nM (IC50)[7][8]
Glutaminases Glutaminase 1 (GLS1)2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analog (Compound 24y)68 nM (IC50)[9]
Di-/Tri-phosphatases h-NPP12-Aryl-7-methyl-5-oxo-5H-1,3,4-thiadiazolopyrimidine (Compound 5i)0.39 ± 0.01 µM (IC50)[1]
h-NPP32-Aryl-7-methyl-5-oxo-5H-1,3,4-thiadiazolopyrimidine (Compound 5h)1.02 ± 0.05 µM (IC50)[1]
Glycosidases α-Amylase1,3,4-thiadiazole-fused-[1][4][9]-thiadiazole derivative0.70 ± 0.01 to 30.80 ± 0.80 μM (IC50 range)[10]
α-Glucosidase1,3,4-thiadiazole-fused-[1][4][9]-thiadiazole derivative0.80 ± 0.01 to 29.70 ± 0.40 μM (IC50 range)[10]
Aldose ReductaseN-(4-Fluorophenyl)-2-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivative20.16 ± 1.07 to 175.40 ± 6.97 nM (IC50 range)[11]
Oxygenases Cyclooxygenase-2 (COX-2)1,3,4-thiadiazole-thiazolidinone hybrid (Compound 6l)70 nM (IC50)[12]
15-Lipoxygenase (15-LOX)1,3,4-thiadiazole-thiazolidinone hybrid (Compound 6l)11 µM (IC50)[12]

Experimental Protocols

The following are generalized protocols for the functionalization of this compound using common palladium-catalyzed cross-coupling reactions. These protocols are based on established methodologies for similar halogenated heterocyclic systems and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-1,3,4-thiadiazoles

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid or boronic ester.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions start_iodo This compound reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Toluene, Dioxane) Inert Atmosphere (Ar or N2) Heat (e.g., 80-110 °C) start_iodo->reagents start_boronic Aryl/Heteroaryl Boronic Acid/Ester start_boronic->reagents product 2-Aryl/Heteroaryl-1,3,4-thiadiazole reagents->product

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-1,3,4-thiadiazoles

This protocol details the palladium-catalyzed coupling of this compound with a primary or secondary amine.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions start_iodo This compound reagents Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOtBu, Cs2CO3) Solvent (e.g., Toluene, Dioxane) Inert Atmosphere (Ar or N2) Heat (e.g., 100-120 °C) start_iodo->reagents start_amine Primary or Secondary Amine start_amine->reagents product 2-Amino-1,3,4-thiadiazole reagents->product

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the amine, palladium pre-catalyst, ligand, and base in a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to the desired temperature (typically 100-120 °C) for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-1,3,4-thiadiazoles

This protocol describes the coupling of this compound with a terminal alkyne.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions start_iodo This compound reagents Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et3N, i-Pr2NH) Solvent (e.g., THF, DMF) Inert Atmosphere (Ar or N2) Room Temp. or Heat start_iodo->reagents start_alkyne Terminal Alkyne start_alkyne->reagents product 2-Alkynyl-1,3,4-thiadiazole reagents->product

Caption: Sonogashira coupling workflow.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), 2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of a diverse range of 2-substituted-1,3,4-thiadiazole derivatives with significant potential as enzyme inhibitors. The application of modern cross-coupling methodologies provides a robust and efficient platform for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs targeting a variety of enzymes. The protocols and data presented herein offer a valuable resource for researchers engaged in the design and synthesis of novel enzyme inhibitors based on the 1,3,4-thiadiazole scaffold.

References

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections offer step-by-step methodologies for several common and efficient synthetic routes, accompanied by quantitative data and visual workflows to guide researchers in their synthetic efforts.

Introduction

2,5-Disubstituted 1,3,4-thiadiazoles are a pivotal scaffold in the development of novel therapeutic agents, exhibiting a wide range of pharmacological properties. The synthesis of these compounds can be achieved through various routes, often involving the cyclization of thiosemicarbazide derivatives or the reaction of hydrazides with sulfur-containing reagents. This document outlines three robust and widely used protocols for their preparation.

Synthetic Protocols

Several methods have been established for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. Key approaches include the cyclization of thiosemicarbazides with carboxylic acids or their derivatives, and the one-pot synthesis from aldehydes and hydrazides using a thionating agent like Lawesson's reagent.[1][2][3][4][5][6]

Protocol 1: Synthesis from Carboxylic Acids and Thiosemicarbazide using a Dehydrating Agent

This classic and versatile method involves the condensation and subsequent cyclization of a carboxylic acid and thiosemicarbazide in the presence of a strong dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[1][7][8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired carboxylic acid (1.0 mmol) and thiosemicarbazide (1.0 mmol).

  • Addition of Dehydrating Agent: Slowly add the dehydrating agent (e.g., concentrated H₂SO₄, 5 mL) to the mixture under cooling in an ice bath.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or heat to a temperature between 60-100°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate is formed.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture).

Quantitative Data Summary:

Dehydrating AgentTemperature (°C)Time (h)Typical Yield (%)Reference
Conc. H₂SO₄25-1002-650-90[1][7]
POCl₃Reflux3-560-85[1]
Polyphosphoric Acid (PPA)80-1202-470-92[7][9]
Protocol 2: One-Pot Synthesis from Aldehydes and Hydrazides using Lawesson's Reagent

This efficient one-pot, two-step procedure involves the initial formation of an N-acylhydrazone from an aldehyde and a hydrazide, followed by thionation and cyclization facilitated by Lawesson's reagent to yield the 2,5-disubstituted 1,3,4-thiadiazole.[2][3][4][5]

Experimental Protocol:

  • N-Acylhydrazone Formation: In a suitable solvent such as ethanol, dissolve the aryl hydrazide (1.0 mmol) and the aryl aldehyde (1.0 mmol). Reflux the mixture for 1-2 hours to form the corresponding N-acylhydrazone.[4]

  • Thionation and Cyclization: After cooling the reaction mixture, add Lawesson's reagent (0.5 mmol) and a catalytic amount of dimethylaminopyridine (DMAP).

  • Reaction: Reflux the mixture for an additional 4-6 hours. Monitor the reaction completion by TLC.

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain the pure 2,5-disubstituted 1,3,4-thiadiazole.[10]

Quantitative Data Summary:

R¹ Substituent (Hydrazide)R² Substituent (Aldehyde)SolventYield (%)Reference
HHEthanol85[4]
OCH₃HEthanol92[4]
HHalogenEthanol75-97[4]
OCH₃OCH₃Ethanol90[4]
Protocol 3: Synthesis from Benzothiohydrazides and Ethylbenzimidate

A novel approach for the synthesis of 2,5-diphenyl-1,3,4-thiadiazole derivatives involves the reaction of benzothiohydrazides with ethylbenzimidate in the presence of a base.[11]

Experimental Protocol:

  • Reaction Setup: To a solution of benzothiohydrazide (1.0 mmol) in dimethyl sulfoxide (DMSO), add ethylbenzimidate (1.0 mmol).

  • Base Addition: Add triethylamine (Et₃N) (2.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: After completion, the reaction mixture can be worked up through an appropriate extraction and purification procedure, often yielding the product in high purity.

Quantitative Data Summary:

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Et₃NDMSORoom Temp.2491[11]

Experimental Workflows and Signaling Pathways

To visually represent the synthetic processes, the following diagrams illustrate the general workflows for the described protocols.

Protocol_1 reagent reagent process process product product A Carboxylic Acid + Thiosemicarbazide B Add Dehydrating Agent (e.g., H₂SO₄) A->B C Reaction (Stir/Heat) B->C D Work-up (Ice Quench) C->D E Neutralization & Precipitation D->E F Isolation & Purification E->F G 2,5-Disubstituted 1,3,4-Thiadiazole F->G

Caption: Workflow for Protocol 1: Synthesis from Carboxylic Acids.

Protocol_2 reagent reagent process process intermediate intermediate product product A Aldehyde + Hydrazide B Reflux in Ethanol A->B C N-Acylhydrazone (Intermediate) B->C D Add Lawesson's Reagent + DMAP C->D E Reflux D->E F Solvent Removal E->F G Column Chromatography F->G H 2,5-Disubstituted 1,3,4-Thiadiazole G->H

Caption: Workflow for Protocol 2: One-Pot Synthesis.

Protocol_3 reagent reagent process process product product A Benzothiohydrazide + Ethylbenzimidate B Add Et₃N in DMSO A->B C Stir at Room Temp (24h) B->C D Work-up & Purification C->D E 2,5-Diphenyl 1,3,4-Thiadiazole D->E

Caption: Workflow for Protocol 3: Synthesis from Benzothiohydrazides.

Conclusion

The protocols described in this application note provide reliable and efficient methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. Researchers can select the most appropriate method based on the availability of starting materials, desired substitution patterns, and required reaction conditions. The provided data and workflows are intended to facilitate the successful synthesis of these important heterocyclic compounds for further investigation in drug discovery and development programs.

References

Application of 2-Iodo-1,3,4-thiadiazole in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1,3,4-thiadiazole is a versatile heterocyclic building block that has garnered significant interest in materials science. Its unique electronic properties and the reactivity of the carbon-iodine bond make it an ideal precursor for the synthesis of advanced functional materials. The 1,3,4-thiadiazole ring is known for its high aromaticity, in vivo stability, and electron-deficient nature, which are desirable characteristics for various applications.[1][2] The presence of an iodine atom at the 2-position provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[3][4] This allows for the facile introduction of a wide range of functional groups, enabling the fine-tuning of the electronic and photophysical properties of the resulting materials.

The applications of materials derived from this compound are diverse, spanning from organic electronics, such as organic light-emitting diodes (OLEDs), to luminescent sensors and coordination polymers. The electron-accepting nature of the 1,3,4-thiadiazole core makes it a valuable component in the design of materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge transport and emission in electronic devices.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced materials.

Key Applications and Experimental Data

The primary application of this compound in materials science is as a key intermediate for the synthesis of π-conjugated systems and ligands for metal complexes. These materials often exhibit interesting photophysical and electronic properties relevant to organic electronics and sensing.

Synthesis of π-Conjugated Materials via Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the extension of π-conjugation by introducing aryl, heteroaryl, or alkynyl moieties. These reactions are fundamental for the construction of novel organic semiconductors and fluorescent dyes.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Iodo-Heterocycles with Various Boronic Acids/Esters

EntryIodo-HeterocycleBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Iodo-3-(morpholin-4-yl)imidazo[1,2-d][3][5][6]thiadiazolePhenylboronic acidPd(OAc)₂ (10), Xantphos (20)Cs₂CO₃1,4-Dioxane130 (MW)175[4]
25-IodovanillinPhenylboronic acidPd(OAc)₂ (1)Amberlite IRA-400(OH)H₂O/EtOH601-2-[7]
3Iodo-compoundBoronic esterPd₂(dba)₃ (3), XPhos (6)K₃PO₄Dioxane/H₂O120 (MW)0.1753[8]
4Iodo-compoundBoronic acidPd(PPh₃)₄ (9)K₃PO₄DMF85553[8]

Table 2: Representative Conditions and Yields for Sonogashira Coupling of Iodo-Heterocycles with Terminal Alkynes

| Entry | Iodo-Heterocycle | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Iodotoluene | Phenylacetylene | Solid supported Pd | 0.1% Cu₂O on Al₂O₃ | - | THF/DMA | 80 | Flow | 60 |[9] | | 2 | Iodobenzene | Phenylacetylene | Solid supported Pd | 0.1% Cu₂O on Al₂O₃ | - | THF/DMA | 80 | Flow | 74 |[9] | | 3 | Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) | None | TBAF | Solvent-free | RT | - | Moderate to Excellent |[10] | | 4 | o-Iodoaniline | Terminal Alkyne | (PPh₃)₂CuBH₄ (5) | - | DBU | - | 120 | 24 | >99 |[11] |

Luminescent Materials and Metal Complexes

The 1,3,4-thiadiazole moiety can act as a ligand for the formation of luminescent metal-organic frameworks (MOFs) and coordination polymers. The resulting materials often exhibit strong fluorescence, making them suitable for applications in chemical sensing and light-emitting devices.

Table 3: Photophysical Properties of 1,3,4-Thiadiazole-Based Luminescent Materials

MaterialExcitation (nm)Emission (nm)Quantum Yield (%)ApplicationReference
Cd(II) polymer with 2,5-bis(4-pyridyl)-1,3,4-thiadiazole ligand350465 (blue)-Luminescent Material[5]
Cd(II) coordination polymer with 2,5-(s-acetic acid)dimercapto-1,3,4-thiadiazole---Luminescent sensor for ethanol[5]
BODIPY with phosphine oxide-substituted 1,3,4-thiadiazole-Bathochromic shiftup to 99Fluorophore[12]
2-(4-styrylphenyl)benzoxazole (related chromophore)---OLED emission material[13]

Experimental Protocols

The following are detailed, generalized protocols for key synthetic transformations involving this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a 2-aryl-1,3,4-thiadiazole derivative.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent: 1,4-Dioxane, Toluene, or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified 2-aryl-1,3,4-thiadiazole derivative by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis Reactants Combine Reactants: This compound Arylboronic Acid Base Catalyst Add Catalyst System: Pd(OAc)₂ Phosphine Ligand Reactants->Catalyst Inert Establish Inert Atmosphere (Ar or N₂) Catalyst->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Reaction Mixture Solvent->Heat Monitor Monitor Progress by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)(X)L₂ Pd0->Pd_add Oxidative Addition (R¹-X) Pd_trans R¹-Pd(II)(C≡CR²)L₂ Pd_add->Pd_trans Transmetalation Cu_alkyne Cu(I)-C≡CR² Pd_trans->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_trans->Product CuX Cu(I)X CuX->Cu_alkyne H-C≡CR² Base Cu_alkyne->CuX Transmetalation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Conditions for 2-Iodo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Iodo-1,3,4-thiadiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the Suzuki coupling of this compound, offering potential causes and solutions.

Issue 1: Low to No Product Yield

  • Question: I am not observing any formation of my desired 2-aryl-1,3,4-thiadiazole product, or the yield is very low. What are the likely causes and how can I improve it?

  • Answer: Low or no product yield in a Suzuki reaction can stem from several factors. Here's a systematic approach to troubleshooting this issue:

    • Catalyst Inactivity: The palladium catalyst is central to the reaction. Ensure your catalyst is active. Consider using a fresh batch of catalyst or a more robust pre-catalyst. For electron-deficient substrates like this compound, ligands that are more electron-rich and bulky can be more effective.

    • Inadequate Base: The base plays a crucial role in the transmetalation step. If you are using a common base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), consider switching to a stronger or more soluble base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The presence of water is often necessary for the effective functioning of carbonate and phosphate bases.

    • Improper Solvent Selection: The solvent must be appropriate for the solubility of all reactants and facilitate the reaction kinetics. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and dimethylformamide (DMF), often in a mixture with water. Ensure your solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.

    • Sub-optimal Temperature: The reaction may require higher temperatures to proceed efficiently. Gradually increase the reaction temperature, for instance, from 80 °C to 100 °C or higher. Microwave heating can also be a valuable tool to accelerate the reaction and improve yields.

    • Boronic Acid Decomposition: Boronic acids can be unstable under the reaction conditions, leading to protodeboronation. Consider using the corresponding boronic ester (e.g., a pinacol ester) which can be more stable.

Issue 2: Presence of Significant Side Products

  • Question: My reaction is producing significant amounts of side products, such as the homocoupling of the boronic acid or deiodination of my starting material. How can I minimize these?

  • Answer: The formation of side products is a common challenge in Suzuki reactions. Here are some strategies to mitigate them:

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[1] Thoroughly degassing your solvent and reaction mixture is critical. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) can significantly reduce homocoupling. The choice of palladium source can also influence this; sometimes, using a Pd(0) source directly can be advantageous over in situ reduction of a Pd(II) salt.

    • Deiodination (Proto-dehalogenation): The replacement of the iodine atom with hydrogen can be a competing reaction. This can sometimes be influenced by the solvent. For instance, in some cases, switching from a polar aprotic solvent like DMF to a non-polar solvent like toluene can reduce the extent of dehalogenation. The choice of base can also play a role.

    • Formation of Other Impurities: If you observe other unidentified impurities, consider that the 1,3,4-thiadiazole ring might be undergoing decomposition under the reaction conditions. This could be due to excessively high temperatures or a particularly harsh base. A screen of milder bases or lowering the reaction temperature might be necessary.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for catalyst selection for the Suzuki coupling of this compound?

    • A1: A common and often effective starting point is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Another widely used catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[2] For challenging couplings, consider using catalysts with more electron-rich and bulky phosphine ligands.

  • Q2: Which base should I choose for my reaction?

    • A2: A mild inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is a good first choice.[3] If the reaction is sluggish, switching to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can often improve the yield.

  • Q3: What is the ideal solvent system?

    • A3: A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water.[1] The ratio of organic solvent to water can be optimized, but a common starting point is a 4:1 or 5:1 mixture.

  • Q4: How critical is degassing the reaction mixture?

    • A4: Degassing is extremely critical. Oxygen can deactivate the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is recommended to bubble an inert gas (argon or nitrogen) through the solvent and reaction mixture for at least 15-30 minutes before adding the catalyst.

  • Q5: Can I use microwave irradiation to speed up the reaction?

    • A5: Yes, microwave heating is an excellent technique for accelerating Suzuki reactions and can often lead to higher yields in shorter reaction times.[4] It is particularly useful for couplings that are slow at conventional heating temperatures.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Use fresh, high-quality catalyst.
Base Na₂CO₃ (2-3 equiv.) or K₂CO₃ (2-3 equiv.)If reaction is slow, consider Cs₂CO₃ or K₃PO₄.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Ensure solvents are degassed.
Temperature 80-100 °CMicrowave heating can be beneficial.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and side reactions.
Boronic Acid 1.1 - 1.5 equivalentsUsing a pinacol ester can improve stability.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low/No Yield Inactive CatalystUse fresh catalyst; try Pd(dppf)Cl₂ or other ligands.
Weak/Insoluble BaseSwitch to a stronger base (Cs₂CO₃, K₃PO₄).
Poor Solvent ChoiceScreen different solvents (Dioxane, Toluene, DMF).
Low TemperatureIncrease temperature; consider microwave heating.
Homocoupling Oxygen in reactionThoroughly degas solvents and reaction mixture.
Deiodination Solvent/Base effectsTry a less polar solvent (e.g., Toluene).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Bubble the inert gas through the stirred mixture for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic Acid Base B Add Degassed Solvent A->B 1. C Degas Mixture (Inert Gas Purge) B->C D Add Pd Catalyst (Under Inert Atmosphere) C->D 2. E Heat Reaction (e.g., 80-100 °C) D->E 3. F Cool & Quench E->F G Extraction F->G 4. H Purification (Column Chromatography) G->H 5. I Product H->I 6.

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_base Base Issues cluster_conditions Reaction Conditions Start Low or No Product Yield? Cat_Check Is Catalyst Active? Start->Cat_Check Cat_Sol Use Fresh Catalyst Screen Ligands (e.g., SPhos) Cat_Check->Cat_Sol No Base_Check Is Base Strong/Soluble Enough? Cat_Check->Base_Check Yes Cat_Sol->Base_Check Base_Sol Use Stronger Base (Cs₂CO₃, K₃PO₄) Base_Check->Base_Sol No Temp_Check Is Temperature Optimal? Base_Check->Temp_Check Yes Base_Sol->Temp_Check Temp_Sol Increase Temperature Use Microwave Temp_Check->Temp_Sol No Success Yield Improved Temp_Check->Success Yes Temp_Sol->Success

Caption: Troubleshooting logic for low-yield Suzuki reactions.

References

Technical Support Center: Synthesis of 2-Iodo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodo-1,3,4-thiadiazole. The synthesis of this important heterocyclic compound, typically achieved through a Sandmeyer-type reaction of 2-amino-1,3,4-thiadiazole, can be accompanied by several side reactions that may affect yield and purity. This guide offers solutions to common issues encountered during the experimental process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q1: My reaction is yielding very little or none of the desired this compound. What are the likely causes?

A1: Low or no yield in the synthesis of this compound can be attributed to several factors, primarily related to the instability of the intermediate diazonium salt and incomplete reaction.

  • Inefficient Diazotization: The initial conversion of the amino group of 2-amino-1,3,4-thiadiazole to a diazonium salt is a critical step. Incomplete diazotization will result in a lower overall yield.

    • Solution: Ensure the use of a slight excess of sodium nitrite and a strong acid (like sulfuric acid or hydrochloric acid). The reaction must be maintained at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.

    • Solution: Strict temperature control is crucial throughout the diazotization and subsequent iodination steps. The diazonium salt should be used immediately after its formation and not stored.

  • Suboptimal Iodide Source Concentration: An insufficient amount of the iodide source (e.g., potassium iodide) will lead to an incomplete reaction.

    • Solution: Use a stoichiometric excess of the iodide source to ensure the complete conversion of the diazonium salt.

Issue 2: Presence of Significant Impurities in the Crude Product

Q2: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side products and how can I minimize them?

A2: The formation of side products is a common challenge in the Sandmeyer-type iodination of 2-amino-1,3,4-thiadiazole. The primary impurities include:

  • 2-Hydroxy-1,3,4-thiadiazole: This byproduct forms when the diazonium salt reacts with water in the reaction mixture.

    • Minimization: While the reaction is typically carried out in an aqueous medium, minimizing the reaction time after the addition of the diazonium salt to the iodide solution can reduce the formation of the phenol. Using a non-aqueous solvent for the iodination step, if feasible for the specific protocol, can also prevent this side reaction.

  • Azo Compounds: The diazonium salt can couple with unreacted 2-amino-1,3,4-thiadiazole or other activated aromatic species to form colored azo dyes.[1]

    • Minimization: Ensure complete diazotization by using a slight excess of sodium nitrite. Slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine at low temperatures helps to prevent a localized excess of the amine, which could lead to azo coupling.

  • Triazene Formation: The diazonium salt can react with unreacted primary or secondary amines to form triazenes.

    • Minimization: Similar to preventing azo coupling, ensuring complete and efficient diazotization is key. Maintaining a sufficiently acidic environment can also suppress this side reaction.

  • Biaryl Impurities: The radical nature of the Sandmeyer reaction can sometimes lead to the formation of biaryl compounds through the coupling of two thiadiazole radicals.

    • Minimization: While more challenging to completely eliminate, optimizing the reaction conditions, such as the concentration of reactants and the reaction temperature, may help to reduce the formation of these byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization and iodination steps?

A1: The optimal temperature for the diazotization of 2-amino-1,3,4-thiadiazole is typically between 0 and 5 °C. This low temperature is critical to ensure the stability of the diazonium salt intermediate. The subsequent iodination reaction is also generally carried out at this low temperature, with a gradual warming to room temperature to ensure the reaction goes to completion.

Q2: Is a copper catalyst necessary for the iodination reaction?

A2: Unlike other Sandmeyer reactions (e.g., chlorination or bromination), the iodination of aryl diazonium salts does not typically require a copper(I) catalyst.[1] The reaction proceeds readily upon the addition of an iodide salt, such as potassium iodide.

Q3: How can I effectively purify the final this compound product?

A3: A multi-step purification strategy is often necessary to obtain high-purity this compound.

  • Work-up: After the reaction is complete, a typical work-up involves quenching any excess nitrous acid with urea or sulfamic acid, followed by extraction of the product into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with a sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash, and then dried over an anhydrous salt like sodium sulfate.

  • Column Chromatography: If significant impurities are present, column chromatography on silica gel is an effective method for separation. A gradient of hexane and ethyl acetate is a common eluent system.[2]

  • Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to remove minor impurities and obtain crystalline this compound.[2]

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for the Synthesis of this compound and Analogs

Starting MaterialDiazotizing AgentIodinating AgentSolventTemperature (°C)Yield (%)Reference
2-Amino-1,3,4-thiadiazoleNaNO₂, H₂SO₄KIWater/Acid0-5Not SpecifiedGeneral Protocol
Substituted 2-Amino-1,3-thiazolen-Butyl nitriteCuIAcetonitrile6062(Siméon et al., 20XX)
2-Amino-5-phenyl-1,3,4-thiadiazoleNaNO₂, HClKIWater/Acid0-5Not SpecifiedGeneral Protocol

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on standard Sandmeyer iodination reactions.

  • Diazotization:

    • Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in a solution of concentrated sulfuric acid or hydrochloric acid and water at 0-5 °C with stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool the solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) followed by recrystallization to afford pure this compound.

Mandatory Visualizations

Reaction_Pathway cluster_diazotization Diazotization cluster_iodination Iodination cluster_side_reactions Side Reactions 2-Amino-1,3,4-thiadiazole 2-Amino-1,3,4-thiadiazole Diazonium Salt Diazonium Salt 2-Amino-1,3,4-thiadiazole->Diazonium Salt NaNO2, H+ 0-5 °C This compound This compound Diazonium Salt->this compound KI 2-Hydroxy-1,3,4-thiadiazole 2-Hydroxy-1,3,4-thiadiazole Diazonium Salt->2-Hydroxy-1,3,4-thiadiazole H2O Azo Compound Azo Compound Diazonium Salt->Azo Compound Unreacted Amine Triazene Triazene Diazonium Salt->Triazene Unreacted Amine

Caption: Reaction pathway for the synthesis of this compound and major side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Verify Temperature Control (0-5 °C) Start->Check_Temp Check_Temp->Start Temp High Check_Reagents Confirm Reagent Stoichiometry (Excess NaNO2 and KI) Check_Temp->Check_Reagents Temp OK Check_Reagents->Start Incorrect Stoichiometry Check_Addition Ensure Slow, Dropwise Addition of NaNO2 Check_Reagents->Check_Addition Stoichiometry OK Purification Optimize Purification Strategy (Chromatography & Recrystallization) Check_Addition->Purification Addition OK Side_Products Identify Side Products (NMR, MS) Check_Addition->Side_Products Rapid Addition Success Improved Yield and Purity Purification->Success Side_Products->Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Iodo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-1,3,4-thiadiazole. The information provided is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

When synthesizing this compound, typically via diazotization of 2-amino-1,3,4-thiadiazole followed by a Sandmeyer-type reaction with an iodide source, several impurities can arise. These include:

  • Unreacted 2-Amino-1,3,4-thiadiazole: Incomplete diazotization will result in the starting material contaminating the final product.

  • Diazo-resins and Tars: Diazonium salts can be unstable and may decompose to form colored polymeric materials, especially if the reaction temperature is not carefully controlled.

  • Phenolic Byproducts: If water is present during the decomposition of the diazonium salt, 2-hydroxy-1,3,4-thiadiazole can be formed as a byproduct.

  • Over-iodinated Species: While less common for this specific heterocycle, in some aromatic iodination reactions, di-iodinated products can be formed if the reaction conditions are too harsh.[1]

  • Residual Iodide Salts: Inorganic iodide salts used in the reaction may persist in the crude product.

Q2: Which purification techniques are most effective for this compound?

A multi-step purification strategy is often the most effective approach.[1] This typically involves an initial workup to remove inorganic salts, followed by either recrystallization or column chromatography to eliminate organic impurities. The choice between these techniques will depend on the nature and quantity of the impurities.

Q3: What are suitable solvents for the recrystallization of this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a moderately polar compound like this compound, a range of solvents and solvent systems can be screened. Small-scale solubility tests are recommended to identify the optimal choice.[1]

Solvent/SystemPolarityComments
EthanolPolarOften a good starting point for moderately polar compounds.[1]
IsopropanolPolarSimilar to ethanol and can be effective.[1]
TolueneNon-polarA good choice for aromatic compounds.[1]
Heptane/HexaneNon-polarSuitable for non-polar compounds and can be used as an anti-solvent.[1]
Ethanol/WaterPolarA versatile mixed solvent system where polarity can be fine-tuned.[1]
Toluene/HeptaneNon-polarA non-polar mixed solvent system with adjustable polarity.[1]

Q4: What are the recommended conditions for column chromatography of this compound?

Silica gel column chromatography is a standard method for purifying this compound. The choice of eluent is critical for achieving good separation.

Stationary PhaseEluent System (Gradient)Comments
Silica GelHexane/Ethyl AcetateA common starting point, with the gradient increasing in ethyl acetate polarity.
Silica GelDichloromethane/MethanolSuitable for more polar impurities. A low percentage of methanol should be used initially.
Alumina (Neutral or Basic)Hexane/Ethyl AcetateCan be a good alternative if the compound is sensitive to the acidic nature of silica gel.[1]

Q5: How can I monitor the purity of this compound during purification?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of a purification.[1] It can be used to:

  • Assess the purity of the crude product.

  • Identify a suitable eluent system for column chromatography.

  • Track the separation of compounds during column chromatography.

  • Confirm the purity of the final product.

For confirmation of the structure and final purity, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Troubleshooting Guides

Issue 1: The crude product is a dark, oily tar.

  • Possible Cause: Decomposition of the diazonium salt intermediate. This can be caused by elevated temperatures during the reaction or workup.

  • Troubleshooting Steps:

    • Ensure the diazotization and subsequent iodination reactions are carried out at low temperatures (typically 0-5 °C).

    • Work up the reaction mixture promptly after completion to minimize the time the diazonium salt is in solution.

    • Consider purification by column chromatography, as recrystallization may be difficult with an oily product.

Issue 2: Recrystallization does not remove a key impurity.

  • Possible Cause: The impurity has a similar solubility profile to this compound in the chosen solvent.

  • Troubleshooting Steps:

    • Try a different recrystallization solvent or a mixed solvent system to alter the solubility characteristics of the compound and the impurity.

    • If recrystallization remains ineffective, column chromatography is the recommended alternative.[1]

Issue 3: The compound appears to be degrading on the silica gel column.

  • Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.

  • Troubleshooting Steps:

    • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine (0.1-1% in the eluent), to neutralize acidic sites.[1]

    • Use an alternative stationary phase: Neutral or basic alumina can be a suitable alternative for acid-sensitive compounds.[1]

    • Minimize contact time: Run the column using flash chromatography to reduce the time the compound is in contact with the stationary phase.[1]

Issue 4: Low recovery of the product after purification.

  • Possible Cause:

    • The compound may be more soluble in the recrystallization solvent than anticipated, leading to losses in the mother liquor.

    • The compound may be adsorbing irreversibly to the column's stationary phase.

    • The product may be volatile and lost during solvent evaporation.

  • Troubleshooting Steps:

    • For recrystallization, ensure the solution is thoroughly cooled to maximize crystal formation before filtration. Minimize the amount of cold solvent used for washing the crystals.

    • If using column chromatography, try a less polar eluent system or a different stationary phase.

    • When removing solvent, use a rotary evaporator at a moderate temperature and pressure to avoid loss of a potentially volatile product.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Allow to cool to see if crystals form.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Silica Gel Column Chromatography

  • Eluent Selection: Use TLC to determine an appropriate eluent system that provides good separation between this compound and its impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting with the less polar solvent, gradually increasing the polarity of the eluent as the column runs.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Workup Crude->Workup Remove inorganic salts Recrystallization Recrystallization Workup->Recrystallization Purity_Check1 Purity Check (TLC, NMR) Recrystallization->Purity_Check1 Column Column Chromatography Purity_Check2 Purity Check (TLC) Column->Purity_Check2 Pure_Product Pure this compound Purity_Check1->Column Purity < 98% Purity_Check1->Pure_Product Purity ≥ 98% Purity_Check2->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Impure Product Decision1 Is the product an oil? Start->Decision1 Recrystallization Attempt Recrystallization Decision1->Recrystallization No Column Perform Column Chromatography Decision1->Column Yes Decision2 Does recrystallization work? Decision2->Column No Pure_Product Pure Product Decision2->Pure_Product Yes Decision3 Degradation on silica? Modified_Column Use Deactivated Silica or Alumina Decision3->Modified_Column Yes Decision3->Pure_Product No Recrystallization->Decision2 Column->Decision3 Modified_Column->Pure_Product

Caption: Troubleshooting logic for purification of this compound.

References

Technical Support Center: Synthesis of 2-Iodo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Iodo-1,3,4-thiadiazole synthesis. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the diazotization of 2-amino-1,3,4-thiadiazole followed by a Sandmeyer-type iodination reaction. This typically involves treating the amine with a diazotizing agent, such as sodium nitrite, in the presence of an acid, followed by the introduction of an iodide source, like potassium iodide.

Q2: Why is the temperature control during diazotization critical?

A2: Diazonium salts, the intermediates formed during the reaction, are often unstable at higher temperatures.[1] Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent the premature decomposition of the diazonium salt, which can lead to the formation of unwanted byproducts, such as phenolic compounds, and a significant reduction in the yield of the desired this compound.[2]

Q3: Can I use other iodinating agents besides potassium iodide?

A3: While potassium iodide (KI) is the most commonly used and cost-effective iodide source for this transformation, other reagents like molecular iodine (I₂) can also be employed.[3] However, the reaction conditions may need to be adjusted accordingly. For Sandmeyer-type iodination, KI is generally effective and does not typically require a copper catalyst.[4]

Q4: What are the key starting materials for this synthesis?

A4: The primary starting material is 2-amino-1,3,4-thiadiazole. This precursor can be synthesized through various methods, a common one being the cyclization of thiosemicarbazide with a suitable reagent like an acid or aldehyde.[5][6]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (2-amino-1,3,4-thiadiazole), the consumption of the starting material and the formation of the product can be tracked. The disappearance of the starting amine spot is a good indicator that the diazotization and subsequent iodination are proceeding.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield
Possible CauseTroubleshooting Steps
Incomplete Diazotization - Ensure the reaction temperature is maintained between 0-5 °C to prevent diazonium salt decomposition.[2] - Use a fresh, high-quality source of sodium nitrite. - Ensure the acid concentration is sufficient to generate nitrous acid in situ.
Premature Decomposition of Diazonium Salt - Add the sodium nitrite solution slowly and dropwise to the reaction mixture to control the exothermic reaction and maintain a low temperature. - Proceed with the addition of the iodide source immediately after the diazotization is complete.
Side Reactions - The presence of water can lead to the formation of 2-hydroxy-1,3,4-thiadiazole as a byproduct. While challenging to eliminate in aqueous systems, ensuring a sufficiently acidic environment can favor the desired reaction. - Azo coupling between the diazonium salt and unreacted 2-amino-1,3,4-thiadiazole can occur. Ensure complete diazotization by using a slight excess of the diazotizing agent.
Inefficient Iodination - Use a sufficient excess of potassium iodide to ensure complete conversion of the diazonium salt. - Ensure the potassium iodide is fully dissolved before or during its addition to the reaction mixture.
Issue 2: Formation of a Dark, Tarry Substance
Possible CauseTroubleshooting Steps
Decomposition of Diazonium Salt - This is often a result of the reaction temperature rising above the optimal range. Improve cooling and monitor the internal temperature closely.
Azo Coupling and Polymerization - High concentrations of the diazonium salt can promote side reactions. Consider diluting the reaction mixture, although this may require optimization to avoid reducing the reaction rate.
Impure Starting Materials - Ensure the 2-amino-1,3,4-thiadiazole is of high purity before starting the reaction.
Issue 3: Difficult Purification of the Final Product
Possible CauseTroubleshooting Steps
Presence of Colored Impurities - These are often byproducts from decomposition or side reactions. Wash the crude product with a sodium thiosulfate solution to remove any residual iodine. - Consider treating the crude product with activated charcoal to remove colored impurities.
Similar Polarity of Product and Byproducts - If column chromatography is challenging, consider recrystallization from a suitable solvent system. Experiment with different solvents or solvent mixtures to achieve good separation.
Product Instability - Avoid excessive heat during purification. If using column chromatography, run the column efficiently to minimize the time the product spends on the stationary phase.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1,3,4-thiadiazole (Precursor)

This one-pot method utilizes polyphosphate ester (PPE) as a cyclodehydrating agent for the reaction between a carboxylic acid and thiosemicarbazide.[5]

Materials:

  • Carboxylic acid (e.g., formic acid or a substituted benzoic acid)

  • Thiosemicarbazide

  • Polyphosphate ester (PPE)

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a mixture of the carboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq).

  • Add polyphosphate ester (PPE) to the mixture.

  • Heat the reaction mixture with stirring at 80-85 °C. Monitor the reaction progress using TLC.

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the crude product with water and recrystallize from ethanol to obtain pure 2-amino-5-substituted-1,3,4-thiadiazole.

Protocol 2: One-Pot Diazotization-Iodination for this compound

This protocol is adapted from a general method for the iodination of aromatic and heterocyclic amines.[4]

Materials:

  • 2-Amino-1,3,4-thiadiazole

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in acetonitrile.

  • Add p-Toluenesulfonic acid monohydrate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.5 eq) in water dropwise, maintaining the temperature between 0-5 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Add a solution of potassium iodide (2.0 eq) in water dropwise to the reaction mixture, still maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation

The following table summarizes reported yields for the synthesis of halogenated 1,3,4-thiadiazoles and related compounds, providing a comparative context for yield expectations.

Starting MaterialHalogenating AgentCatalyst/AcidSolventYield (%)Reference
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylateCopper(II) Bromidetert-Butyl nitriteAcetonitrile71[2]
3,5-DimethoxyanilinePotassium IodideH₂SO₄-75[2]
2-Amino-5-aryl-1,3,4-thiadiazoles- (Azo coupling)H₂SO₄Acetic acid/Propionic acid51-91[2]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction: Diazotization-Iodination A Carboxylic Acid + Thiosemicarbazide B Add Polyphosphate Ester (PPE) A->B C Heat (80-85 °C) B->C D Workup and Purification C->D E 2-Amino-1,3,4-thiadiazole D->E F 2-Amino-1,3,4-thiadiazole in MeCN G Add p-TsOH, Cool to 0 °C F->G H Add NaNO₂ solution (0-5 °C) G->H I Stir for 30 min H->I J Add KI solution (0-5 °C) I->J K Warm to RT, Stir J->K L Workup and Purification K->L M This compound L->M

General workflow for the two-stage synthesis of this compound.

troubleshooting_yield Start Low or No Product Yield Cause1 Incomplete Diazotization Start->Cause1 Cause2 Diazonium Salt Decomposition Start->Cause2 Cause3 Side Reactions Start->Cause3 Sol1a Check Reagent Quality (NaNO₂) Cause1->Sol1a Sol1b Ensure Sufficient Acid Cause1->Sol1b Sol1c Maintain 0-5 °C Cause1->Sol1c Sol2a Slow, Dropwise Addition of NaNO₂ Cause2->Sol2a Sol2b Immediate Iodide Addition Cause2->Sol2b Sol3a Sufficiently Acidic Medium Cause3->Sol3a Sol3b Ensure Complete Diazotization Cause3->Sol3b

Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Iodo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-iodo-1,3,4-thiadiazole. The information is presented in a practical question-and-answer format to address common experimental challenges.

Troubleshooting Guides

Problem 1: Low to No Product Yield

Question: My cross-coupling reaction with this compound is resulting in low or no yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common issue in cross-coupling reactions with heteroaryl halides. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and coordinating ligand is critical. Standard catalysts may not be efficient for this electron-deficient heterocycle.

    • Troubleshooting:

      • Switch to a more electron-rich and sterically hindered phosphine ligand, such as those from the Buchwald family (e.g., XPhos, SPhos), which can promote oxidative addition and reductive elimination.[1]

      • Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable pre-catalyst (e.g., XPhos-Pd-G3) to ensure a sufficient concentration of the active catalyst.

      • For Suzuki reactions, Pd(PPh₃)₄ can be a starting point, but more advanced catalysts often provide better results.[2]

  • Base Selection: The strength and nature of the base are crucial for the transmetalation step in Suzuki couplings and for activating the nucleophile in other couplings.

    • Troubleshooting:

      • For Suzuki couplings, screen a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[2]

      • In Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.

      • Ensure the base is finely powdered and anhydrous, as water content can affect the reaction.

  • Solvent System: The solvent affects the solubility of reactants and the catalyst's activity.

    • Troubleshooting:

      • Common solvents for cross-coupling reactions include toluene, dioxane, and DMF.

      • For Suzuki reactions, a mixture of an organic solvent and water is often used. Ensure thorough degassing of the solvents to prevent catalyst oxidation.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or catalyst decomposition.

    • Troubleshooting:

      • Most cross-coupling reactions require heating, typically between 80-110 °C.

      • If the reaction is sluggish, a moderate increase in temperature might improve the yield. However, excessively high temperatures can lead to side reactions or catalyst degradation.

Problem 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

Answer: Side reactions are common in palladium-catalyzed cross-couplings. Here are some common side products and mitigation strategies:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be a significant side reaction.

    • Mitigation:

      • Ensure rigorous exclusion of oxygen from the reaction mixture by proper degassing and maintaining an inert atmosphere (Argon or Nitrogen).

      • In Sonogashira couplings, using a copper-free protocol can sometimes reduce alkyne homocoupling.[3]

  • Dehalogenation: Replacement of the iodine atom with a hydrogen atom (hydrodehalogenation) can occur.

    • Mitigation:

      • Use anhydrous solvents and reagents.

      • The choice of base can influence this side reaction; sometimes a weaker base may be beneficial.

  • Catalyst Decomposition (Palladium Black): Formation of palladium black indicates catalyst decomposition, leading to reduced activity.

    • Mitigation:

      • Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for bulky monophosphine ligands).

      • Avoid excessively high reaction temperatures.

      • Use high-purity reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst should I start with for a Suzuki-Miyaura coupling with this compound?

A1: A good starting point for a Suzuki-Miyaura coupling with an iodo-heterocycle is often a catalyst system that is known to be robust and versatile. While traditional catalysts like Pd(PPh₃)₄ can be attempted, more modern and efficient systems are recommended for challenging substrates. Consider starting with a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos. Alternatively, using a pre-catalyst like XPhos-Pd-G3 can provide more consistent results.

Q2: What are the key considerations for ligand selection in a Buchwald-Hartwig amination with this compound?

A2: For C-N bond formation with heteroaryl halides, particularly electron-deficient ones, the choice of ligand is critical to facilitate the reductive elimination step, which is often rate-limiting. Bulky, electron-rich biaryl phosphine ligands are generally required. Ligands like XPhos, RuPhos, and BrettPhos are excellent candidates. The choice may also depend on the nature of the amine coupling partner.

Q3: My Sonogashira coupling is not working. What are some common issues?

A3: The Sonogashira coupling of terminal alkynes with aryl or vinyl halides is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base.[3] Common issues include:

  • Inactive Copper Co-catalyst: Ensure your copper(I) source (e.g., CuI) is fresh and has been stored under inert conditions to prevent oxidation.

  • Base Choice: An amine base like triethylamine or diisopropylethylamine is typically used. It should be anhydrous and degassed.

  • Alkyne Homocoupling: As mentioned in the troubleshooting guide, this is often due to the presence of oxygen. Rigorous degassing is crucial. Copper-free conditions can also be explored.[3]

Q4: Are there any general tips for setting up cross-coupling reactions with this compound?

A4: Yes, here are some best practices:

  • Inert Atmosphere: All cross-coupling reactions should be set up under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and side reactions.

  • Anhydrous and Degassed Reagents: Use anhydrous and deoxygenated solvents and reagents. Degassing can be done by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.

  • Reagent Purity: Ensure the purity of your this compound and the coupling partner, as impurities can inhibit the catalyst.

  • Systematic Optimization: If a reaction fails, it is best to systematically screen reaction parameters (catalyst, ligand, base, solvent, temperature) to identify the optimal conditions.

Data Presentation

The following tables provide a starting point for catalyst and ligand selection for various cross-coupling reactions with this compound. The yields are representative and will likely require optimization for specific substrates and reaction scales.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001240-60
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane100870-90
XPhos-Pd-G3 (2)-Cs₂CO₃ (2)Toluene1106>90

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001260-80
Pd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane1101070-90
BrettPhos-Pd-G3 (2)-K₂CO₃ (2)t-BuOH1008>85

Table 3: Representative Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60660-80
Pd(OAc)₂ (2)-Cs₂CO₃ (2)DMF80870-85 (Copper-free)

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). Add a degassed solvent system (e.g., toluene/water or dioxane/water). Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel. Add the this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.). Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vessel and heat to the desired temperature (e.g., 90-110 °C). Monitor the reaction progress by TLC or LC-MS. After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add this compound, coupling partner, and base to a dry flask B 2. Add palladium catalyst and ligand A->B C 3. Add degassed solvent B->C D 4. Heat under inert atmosphere C->D E 5. Monitor reaction by TLC/LC-MS D->E F 6. Quench reaction and perform aqueous workup E->F G 7. Dry and concentrate organic phase F->G H 8. Purify by column chromatography G->H I I H->I Final Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Yield Start Low or No Yield Catalyst Check Catalyst/Ligand: - Use bulky, electron-rich ligand - Use pre-catalyst Start->Catalyst Base Check Base: - Screen different bases - Ensure anhydrous conditions Start->Base Solvent Check Solvent: - Ensure proper degassing - Try alternative solvents Start->Solvent Temp Check Temperature: - Gradually increase temperature - Avoid excessive heat Start->Temp End Improved Yield Catalyst->End Base->End Solvent->End Temp->End

Caption: Troubleshooting flowchart for low reaction yield.

Catalyst_Selection cluster_suzuki Catalyst/Ligand Options cluster_buchwald Catalyst/Ligand Options cluster_sonogashira Catalyst Options cluster_heck Catalyst Options CouplingType Select Cross-Coupling Reaction Suzuki Suzuki-Miyaura CouplingType->Suzuki Buchwald Buchwald-Hartwig CouplingType->Buchwald Sonogashira Sonogashira CouplingType->Sonogashira Heck Heck CouplingType->Heck Suzuki_cat Pd(OAc)₂ + XPhos/SPhos or XPhos-Pd-G3 Suzuki->Suzuki_cat Buchwald_cat Pd₂(dba)₃ + XPhos/RuPhos or BrettPhos-Pd-G3 Buchwald->Buchwald_cat Sonogashira_cat Pd(PPh₃)₂Cl₂ + CuI or Pd(OAc)₂ (Cu-free) Sonogashira->Sonogashira_cat Heck_cat Pd(OAc)₂ or Pd(PPh₃)₄ Heck->Heck_cat

Caption: Decision tree for initial catalyst selection.

References

Technical Support Center: Overcoming Low Reactivity of 2-Iodo-1,3,4-thiadiazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 2-iodo-1,3,4-thiadiazole in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in palladium-catalyzed cross-coupling reactions?

A1: The low reactivity of this compound is primarily attributed to two factors:

  • Catalyst Poisoning: The sulfur atom in the thiadiazole ring can act as a Lewis base and strongly coordinate to the palladium catalyst. This interaction can block the active sites of the catalyst, leading to deactivation and reduced reaction efficiency.[1]

  • Electronic Effects: The 1,3,4-thiadiazole ring is an electron-deficient heterocycle. This electronic nature can influence the oxidative addition step of the catalytic cycle, which is often the rate-determining step in cross-coupling reactions.

Q2: Which halogen is the best leaving group for cross-coupling reactions on the 1,3,4-thiadiazole ring?

A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. Therefore, this compound is the most reactive among the corresponding halo-thiadiazoles, although it still presents challenges.

Q3: What are the most common side reactions observed when coupling this compound?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki coupling or the terminal alkyne in Sonogashira coupling). This is often promoted by the presence of oxygen.

  • Proto-deiodination: Replacement of the iodine atom with a hydrogen atom, leading to the formation of unsubstituted 1,3,4-thiadiazole. This can be more prevalent in Stille couplings.

  • Catalyst Decomposition: Formation of palladium black, indicating the decomposition of the active catalyst, which can be caused by high temperatures or the presence of impurities.

Q4: Can microwave heating be beneficial for these reactions?

A4: Yes, microwave irradiation can be a valuable tool. It allows for rapid and uniform heating, which can help to overcome activation energy barriers and shorten reaction times. This can be particularly useful for sluggish couplings involving this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during cross-coupling reactions with this compound.

Issue 1: Low or No Product Yield
Possible CauseRecommended Action
Catalyst Poisoning/Deactivation * Increase Catalyst Loading: Try increasing the palladium catalyst loading in increments (e.g., from 2 mol% to 5 mol% or higher). * Use a Robust Pre-catalyst: Employ air- and moisture-stable pre-catalysts (e.g., Pd(OAc)₂ with a suitable ligand, or pre-formed palladium-ligand complexes). * Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos, or RuPhos) that can stabilize the palladium center and promote the catalytic cycle.
Inappropriate Reaction Conditions * Optimize the Base: The choice of base is critical. For Suzuki reactions, screen stronger bases like K₃PO₄ or Cs₂CO₃. For Sonogashira couplings, ensure the amine base (e.g., Et₃N, DIPEA) is dry and of high quality. * Solvent Choice: Ensure the use of anhydrous, degassed solvents. For Suzuki and Stille reactions, polar aprotic solvents like dioxane, THF, or DMF are common. Toluene can sometimes reduce dehalogenation side reactions. * Increase Reaction Temperature: Gradually increase the reaction temperature. If thermal heating is ineffective, consider using microwave irradiation.
Poor Quality of Reagents * Check Purity of this compound: Ensure the starting material is pure and free of impurities that could inhibit the catalyst. * Boronic Acid/Ester Instability (Suzuki): Consider using the more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.
Issue 2: Significant Formation of Side Products
Side ProductMitigation Strategy
Homocoupling of Coupling Partner * Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. * Reduce Copper Loading (Sonogashira): If using a copper co-catalyst, high concentrations can promote alkyne homocoupling (Glaser coupling). Reduce the amount of CuI to the minimum effective concentration or consider a copper-free protocol.
Proto-deiodination * Solvent Change: Switching from polar aprotic solvents like dioxane or DMF to a less polar solvent like toluene may reduce this side reaction. * Base Selection: The choice of base can influence the rate of proto-deiodination. An empirical screen of different bases may be necessary.

Experimental Protocols (General Starting Points)

The following protocols are generalized starting points and will likely require optimization for specific substrates and reaction scales.

Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Add this compound (1.0 eq.), boronic acid/ester (1.2-1.5 eq.), and base (e.g., K₃PO₄, 2.0-3.0 eq.) to a dry Schlenk flask. catalyst Add Pd catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%). start->catalyst solvent Add anhydrous, degassed solvent (e.g., dioxane/H₂O, 4:1). catalyst->solvent degas Degas mixture with Ar/N₂ for 15-20 min. solvent->degas heat Heat reaction to 80-110 °C (or use microwave). degas->heat monitor Monitor progress by TLC/LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with organic solvent (e.g., EtOAc), wash with H₂O and brine. cool->extract dry Dry over Na₂SO₄, filter, and concentrate. extract->dry purify Purify by column chromatography. dry->purify

General workflow for Suzuki-Miyaura coupling.

Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the corresponding boronic acid or pinacol ester (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst system (e.g., Pd(OAc)₂ and a suitable ligand like SPhos, 2-5 mol%).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-110 °C (or use microwave irradiation) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Add this compound (1.0 eq.), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (1-3 mol%) to a dry Schlenk flask. solvent Add anhydrous, degassed solvent (e.g., THF) and amine base (e.g., Et₃N, 2-3 eq.). start->solvent alkyne Add terminal alkyne (1.2 eq.). solvent->alkyne degas Degas mixture with Ar/N₂ for 15-20 min. alkyne->degas stir Stir at room temperature or heat to 40-60 °C. degas->stir monitor Monitor progress by TLC/LC-MS. stir->monitor cool Cool to room temperature. monitor->cool extract Dilute with organic solvent, wash with aq. NH₄Cl (if CuI used), H₂O, and brine. cool->extract dry Dry over Na₂SO₄, filter, and concentrate. extract->dry purify Purify by column chromatography. dry->purify

General workflow for Sonogashira coupling.

Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.2 equiv.).

  • Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous NH₄Cl (if copper was used), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling

Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N, 1.5-2.0 equiv.).

  • Add the alkene (1.2-1.5 equiv.) and an anhydrous, degassed solvent (e.g., DMF or NMP).

  • Thoroughly degas the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), a palladium pre-catalyst (e.g., a G3-precatalyst, 1-3 mol%), a bulky phosphine ligand (e.g., XPhos, 1.5-2 times the mol% of Pd), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

  • Add the amine (1.1-1.3 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Thoroughly degas the reaction mixture.

  • Heat the reaction to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Due to the limited availability of specific data for this compound, the following tables present representative conditions for the coupling of iodo-heterocycles. These should be considered as starting points for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles
Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001260-85
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801650-75
PdCl₂(dppf) (3)-Cs₂CO₃DMF90865-90
Table 2: Representative Conditions for Sonogashira Coupling of Iodo-Heterocycles
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (1)Et₃NTHFRT670-95
Pd(PPh₃)₄ (3)CuI (1.5)DIPEADMF501260-85
Pd(OAc)₂ (2)- (Copper-free)PPh₃, K₂CO₃Toluene801855-80
Table 3: Representative Conditions for Heck Coupling of Iodo-Heterocycles
Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001250-70
PdCl₂(PPh₃)₂ (3)-NaOAcNMP120845-65
Herrmann's Cat. (1)-K₂CO₃DMAc1101660-80
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Iodo-Heterocycles
Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)XPhos (3)NaOtBuToluene1001270-95
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101865-90
XPhos-G3 (2)-Cs₂CO₃t-BuOH80875-98

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low or No Yield in Coupling Reaction catalyst_issue Potential Catalyst Issue? start->catalyst_issue conditions_issue Suboptimal Reaction Conditions? catalyst_issue->conditions_issue No increase_loading Increase catalyst loading (2-10 mol%) catalyst_issue->increase_loading Yes reagent_issue Reagent Quality Issue? conditions_issue->reagent_issue No optimize_base Screen stronger/different bases (e.g., K₃PO₄, Cs₂CO₃) conditions_issue->optimize_base Yes reagent_issue->start No, re-evaluate check_purity Check purity of this compound reagent_issue->check_purity Yes change_ligand Use bulky, electron-rich ligand (e.g., XPhos, SPhos) increase_loading->change_ligand use_precatalyst Use air-stable pre-catalyst change_ligand->use_precatalyst success Improved Yield use_precatalyst->success optimize_solvent Ensure anhydrous, degassed solvent (try dioxane, toluene, or DMF) optimize_base->optimize_solvent optimize_temp Increase temperature or use microwave optimize_solvent->optimize_temp optimize_temp->success use_boronic_ester Use boronic ester instead of acid (Suzuki) check_purity->use_boronic_ester degas_rigorously Ensure rigorous degassing to prevent homocoupling and catalyst decomposition use_boronic_ester->degas_rigorously degas_rigorously->success

Troubleshooting logic for low-yield couplings.

References

Stability issues of 2-Iodo-1,3,4-thiadiazole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of 2-iodo-1,3,4-thiadiazole under common reaction conditions.

The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and broad range of pharmacological activities.[1][2][3] The introduction of an iodine atom at the 2-position creates a versatile intermediate for cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[1] However, the reactivity of the C-I bond, while advantageous for synthesis, can also be a source of instability, leading to side reactions and reduced yields.[4][5]

This guide will help you navigate the potential challenges associated with the handling and use of this compound in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,3,4-thiadiazole ring itself?

A1: The 1,3,4-thiadiazole ring is generally considered to be aromatic and possesses high in vivo stability.[1][2] It is relatively stable in acidic conditions but can be susceptible to ring cleavage under strongly basic conditions.[6]

Q2: What are the primary stability concerns related to the iodo-substituent?

A2: The carbon-iodine bond is the most labile among the carbon-halogen bonds (C-I < C-Br < C-Cl).[4][5] This makes this compound highly reactive in cross-coupling reactions but also prone to several side reactions, including:

  • Dehalogenation: Reduction of the C-I bond to a C-H bond.

  • Homocoupling: Dimerization of the thiadiazole moiety.

  • Protodeboronation (in Suzuki coupling): Reaction of the boronic acid partner with a proton source, leading to the loss of the boron group.[7]

Q3: Can the nitrogen atoms in the thiadiazole ring interfere with my reaction?

A3: Yes, the lone pairs on the nitrogen atoms can coordinate to metal catalysts, particularly palladium, which can lead to catalyst inhibition or deactivation.[7][8] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.

Q4: What are the optimal storage conditions for this compound?

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Possible Cause Recommended Solution
Catalyst Inactivity/Poisoning The nitrogen atoms of the thiadiazole ring may be inhibiting the palladium catalyst.[7][8] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the catalytic cycle.[8] Increasing the catalyst loading might also be beneficial.
Dehalogenation of this compound This side reaction can be promoted by hydride sources in the reaction mixture. Ensure anhydrous solvents and reagents are used. The choice of base can also be critical; consider using a non-nucleophilic, anhydrous base.
Inefficient Oxidative Addition While the C-I bond is reactive, inefficient oxidative addition can still occur. Ensure your palladium source and ligand are appropriate for activating aryl iodides. Electron-rich ligands can facilitate this step.[9]
Poor Substrate Solubility Thiadiazole derivatives can have limited solubility. Try different solvents or solvent mixtures (e.g., toluene, dioxane, THF, DMF, often with water for Suzuki reactions) to improve solubility.[7]
Issue 2: Formation of Significant Side Products
Side Product Possible Cause Mitigation Strategy
Homocoupling of this compound Often promoted by the presence of oxygen.[7]Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation of Boronic Acid (Suzuki Coupling) Promoted by high temperatures and the presence of water.[7]Use anhydrous conditions where possible. Consider using more stable boronic esters (e.g., pinacol esters). Optimize the reaction temperature and time to avoid prolonged heating.
Formation of Unidentified Byproducts Potential degradation of the thiadiazole ring under harsh basic conditions.Screen different bases, starting with milder options (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7] Avoid strongly nucleophilic bases if possible.

Experimental Protocols

General Protocol for Evaluating the Stability of this compound under Simulated Reaction Conditions

This protocol provides a framework for assessing the stability of this compound under specific conditions relevant to a planned reaction.

Materials:

  • This compound

  • Internal standard (e.g., a stable compound with a distinct NMR or LC-MS signal, such as 1,3,5-trimethoxybenzene)

  • Anhydrous solvents (e.g., dioxane, THF, DMF)

  • Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassing equipment (e.g., Schlenk line)

  • Analytical instruments (NMR, LC-MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound and the internal standard in the chosen reaction solvent.

  • Reaction Setup: In separate vials, mimic the planned reaction conditions. For example, to test thermal stability, heat a vial of the stock solution to the target reaction temperature. To test base stability, add the desired base to another vial.

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Quenching and Analysis: Quench the reaction in the aliquot (if necessary) and analyze by NMR and/or LC-MS.

  • Data Analysis: Quantify the amount of remaining this compound relative to the internal standard at each time point to determine the degradation rate. Identify any major degradation products by their mass and/or fragmentation pattern in LC-MS.

Visualizations

G cluster_workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_catalyst Is the catalyst system optimal? start->check_catalyst check_conditions Are reaction conditions appropriate? check_catalyst->check_conditions Yes optimize_catalyst Screen ligands (e.g., Buchwald type) Increase catalyst loading check_catalyst->optimize_catalyst No check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes optimize_conditions Screen bases and solvents Adjust temperature check_conditions->optimize_conditions No mitigate_side_reactions Degas reaction mixture Use anhydrous conditions Use boronic esters check_side_reactions->mitigate_side_reactions Yes success Improved Yield check_side_reactions->success No optimize_catalyst->check_conditions optimize_conditions->check_side_reactions mitigate_side_reactions->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

G cluster_degradation Potential Degradation Pathways This compound This compound Dehalogenation Dehalogenation This compound->Dehalogenation [H] source Homocoupling Homocoupling This compound->Homocoupling Pd(0), O2 Ring Cleavage Ring Cleavage This compound->Ring Cleavage Strong Base 1,3,4-Thiadiazole 1,3,4-Thiadiazole Dehalogenation->1,3,4-Thiadiazole 2,2'-Bi(1,3,4-thiadiazole) 2,2'-Bi(1,3,4-thiadiazole) Homocoupling->2,2'-Bi(1,3,4-thiadiazole) Degradation Products Degradation Products Ring Cleavage->Degradation Products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Sonogashira Reactions of Iodo-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation in Sonogashira reactions of iodo-thiadiazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the Sonogashira coupling of iodo-thiadiazoles, with a focus on identifying and mitigating the formation of unwanted byproducts.

Question 1: I am observing significant amounts of homocoupling of my terminal alkyne (Glaser-type byproduct). What are the likely causes and how can I prevent this?

Answer:

The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of an oxidant (typically air). Several factors can promote this unwanted reaction.

Potential Causes & Solutions:

CauseRecommended Solution
Oxygen in the reaction mixture Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
High catalyst loading (especially Cu(I)) Reduce the amount of the copper(I) catalyst. A typical starting point is 1-5 mol% of CuI. In some cases, copper-free Sonogashira protocols may be a viable alternative.
Prolonged reaction times at elevated temperatures Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
Base selection The choice of base can influence the rate of homocoupling. Consider switching to a bulkier or weaker base if homocoupling is a persistent issue. Amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but inorganic bases like K2CO3 or Cs2CO3 can sometimes be effective.

Question 2: My primary byproduct is the deiodination of the iodo-thiadiazole starting material. What reaction parameters should I investigate to minimize this?

Answer:

Deiodination, or hydro-deiodination, is the reduction of the C-I bond, leading to the formation of the corresponding H-thiadiazole. This is often promoted by the presence of a hydrogen source and certain catalytic species.

Potential Causes & Solutions:

CauseRecommended Solution
Solvent as a hydrogen source If using protic solvents or solvents that can act as hydrogen donors, consider switching to anhydrous, aprotic solvents like THF, dioxane, or toluene.
Base as a hydrogen source Certain amine bases or their salts can act as hydrogen donors. Ensure the use of a high-purity, anhydrous base.
Catalyst activity The palladium catalyst, particularly in its low-valent state, can facilitate this reduction. Optimize the Pd catalyst and ligand loading. Sometimes, a more electron-rich ligand can suppress this side reaction.
Reaction Temperature Higher temperatures can sometimes increase the rate of deiodination. Try running the reaction at a lower temperature for a longer period.

Question 3: I am observing the formation of a symmetrical bi-thiadiazole byproduct. How can I suppress this side reaction?

Answer:

The formation of a symmetrical bi-thiadiazole product arises from the homocoupling of the iodo-thiadiazole starting material. This is a common issue in cross-coupling reactions.

Potential Causes & Solutions:

CauseRecommended Solution
Inefficient oxidative addition/reductive elimination cycle This can be influenced by the choice of palladium catalyst and ligand. Ensure the catalyst system is active and appropriate for the substrate. Consider screening different palladium sources (e.g., Pd(PPh3)4, PdCl2(PPh3)2) and ligands.
Reaction Stoichiometry Ensure the stoichiometry of the alkyne to the iodo-thiadiazole is appropriate. Using a slight excess of the alkyne (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling product.
Slow addition of a reactant In some cases, the slow addition of the iodo-thiadiazole to the reaction mixture containing the catalyst and alkyne can minimize its homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst system for the Sonogashira reaction of iodo-thiadiazoles?

A common catalyst system includes a palladium source, such as Pd(PPh3)4 or PdCl2(PPh3)2 (typically 1-5 mol%), a copper(I) co-catalyst like CuI (1-5 mol%), and a base, often an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a solvent like THF, dioxane, or DMF.

Q2: Are there any specific ligands that are recommended for challenging Sonogashira couplings with iodo-thiadiazoles?

For sterically hindered or electronically challenging substrates, more specialized phosphine ligands like XPhos, SPhos, or Buchwald ligands can sometimes improve reaction efficiency and reduce byproduct formation. It is often beneficial to screen a small library of ligands to find the optimal one for a specific substrate combination.

Q3: Can I run a Sonogashira reaction on a thiadiazole with multiple iodo-substituents?

Yes, it is possible to perform Sonogashira reactions on poly-iodinated thiadiazoles. However, controlling the selectivity can be challenging. The relative reactivity of the different C-I bonds will depend on their electronic and steric environment. Stepwise couplings or careful control of stoichiometry and reaction conditions may be necessary to achieve the desired product.

Q4: How does the electronic nature of the thiadiazole ring affect the Sonogashira reaction?

The electron-deficient nature of the thiadiazole ring generally makes the C-I bond more susceptible to oxidative addition to the palladium catalyst, which can facilitate the Sonogashira reaction. However, this can also make the ring more prone to certain side reactions.

Experimental Protocols

General Procedure for a Sonogashira Coupling of an Iodo-thiadiazole:

  • To a dry reaction flask under an inert atmosphere (argon or nitrogen), add the iodo-thiadiazole (1.0 equiv), the terminal alkyne (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add a degassed solvent (e.g., THF, DMF, or dioxane) to dissolve the reagents.

  • Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Visualizations

Sonogashira_Byproducts start Iodo-thiadiazole + Terminal Alkyne product Desired Sonogashira Coupling Product start->product Cross-Coupling homocoupling_alkyne Alkyne Homocoupling (Glaser Byproduct) start->homocoupling_alkyne Side Reaction homocoupling_thiadiazole Thiadiazole Homocoupling (Bi-thiadiazole Byproduct) start->homocoupling_thiadiazole Side Reaction deiodination Deiodination Byproduct start->deiodination Side Reaction catalyst Pd/Cu Catalyst System catalyst->product catalyst->homocoupling_alkyne catalyst->homocoupling_thiadiazole catalyst->deiodination

Caption: Overview of potential reaction pathways in Sonogashira couplings.

Troubleshooting_Workflow start Byproduct Observed glaser Glaser Homocoupling? start->glaser deiodination Deiodination? glaser->deiodination No solution_glaser Degas Solvents Reduce Cu(I) Loading Optimize Reaction Time glaser->solution_glaser Yes homocoupling_tdz Bi-thiadiazole? deiodination->homocoupling_tdz No solution_deiodination Use Anhydrous Solvents Optimize Base & Catalyst Lower Temperature deiodination->solution_deiodination Yes solution_homocoupling_tdz Screen Pd/Ligand System Adjust Stoichiometry Slow Addition homocoupling_tdz->solution_homocoupling_tdz Yes end Improved Yield solution_glaser->end solution_deiodination->end solution_homocoupling_tdz->end

Caption: A logical workflow for troubleshooting byproduct formation.

Technical Support Center: Scaling Up the Synthesis of 2-Iodo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-iodo-1,3,4-thiadiazole, with a focus on scaling up the process. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides and FAQs

Q1: My diazotization reaction of 2-amino-1,3,4-thiadiazole is not proceeding as expected. What are the common causes and solutions?

A1: Issues during diazotization are common and can often be resolved by carefully controlling the reaction conditions. Here are some potential causes and their solutions:

  • Incomplete dissolution of the starting material: 2-Amino-1,3,4-thiadiazole can be challenging to dissolve in acidic solutions.

    • Solution: Ensure vigorous stirring and consider using a slightly larger volume of acid. Gentle warming can aid dissolution, but the solution must be cooled to 0-5 °C before the addition of sodium nitrite.

  • Incorrect temperature: The temperature of the diazotization reaction is critical.[1]

    • Solution: Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite.[1] Temperatures that are too high can lead to the decomposition of the diazonium salt, resulting in the formation of unwanted byproducts such as phenols.

  • Decomposition of nitrous acid: Nitrous acid is unstable and should be generated in situ.

    • Solution: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to ensure it reacts as it is formed.

Q2: I am observing a low yield of this compound after the Sandmeyer reaction. How can I improve the yield?

A2: Low yields in the Sandmeyer iodination step can be attributed to several factors. Consider the following to optimize your reaction:

  • Purity of the diazonium salt solution: Impurities from the diazotization step can interfere with the Sandmeyer reaction.

    • Solution: While isolation of the diazonium salt is often avoided, ensuring a clean reaction mixture from the first step is crucial.

  • Iodide source and addition: The choice and handling of the iodide source are important.

    • Solution: A saturated solution of potassium iodide is commonly used.[2][3] Add the KI solution slowly to the cold diazonium salt solution. A rapid addition can lead to uncontrolled decomposition and the formation of side products. The reaction of diazonium salts with potassium iodide often does not require a copper catalyst.[2][4]

  • Reaction temperature: As with diazotization, temperature control is key.

    • Solution: Maintain a low temperature (0-5 °C) during the addition of the iodide solution. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature to ensure the reaction goes to completion.[2]

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: Purification challenges often arise from the presence of side products formed during the reaction. Common impurities and purification strategies include:

  • Phenolic byproducts: Decomposition of the diazonium salt can lead to the formation of 2-hydroxy-1,3,4-thiadiazole.

    • Purification: These acidic impurities can often be removed by washing the organic extract with a mild base, such as a sodium bicarbonate solution.

  • Unreacted starting material: Incomplete diazotization or Sandmeyer reaction can leave 2-amino-1,3,4-thiadiazole in the product mixture.

    • Purification: Column chromatography is an effective method for separating the more polar starting material from the desired product.

  • Colored impurities: Azo dye formation can occur as a side reaction, leading to colored impurities.

    • Purification: Treatment with activated carbon during workup can help to decolorize the solution. Column chromatography is also effective.

Q4: Can this synthesis be scaled up to a multi-gram or kilogram scale?

A4: Yes, the synthesis of this compound via the Sandmeyer reaction is amenable to scale-up.[5] However, careful consideration of the following is necessary:

  • Heat transfer: Both the diazotization and the decomposition of the diazonium salt are exothermic. On a larger scale, efficient heat management is critical to maintain the required low temperatures. The use of a jacketed reactor with a reliable cooling system is essential.

  • Rate of addition: The rate of addition of sodium nitrite and potassium iodide solutions must be carefully controlled to prevent localized overheating and uncontrolled decomposition.

  • Off-gassing: The decomposition of the diazonium salt releases nitrogen gas.[2] The reactor setup must be able to safely vent this gas.

  • Workup and extraction: Handling large volumes of aqueous and organic solutions will require appropriate equipment for extraction and phase separation.

Quantitative Data Summary

ParameterSynthesis of 2-Amino-1,3,4-thiadiazoleDiazotizationSandmeyer Iodination
Starting Materials Thiosemicarbazide, Carboxylic Acid/derivative2-Amino-1,3,4-thiadiazole, Sodium Nitrite, Acid (e.g., H₂SO₄)Aryl Diazonium Salt, Potassium Iodide
Solvent Various (e.g., Ethanol, Dioxane)[6]Water, AcidWater
Temperature Varies with method (e.g., Reflux)[6]0-5 °C[1]0-5 °C initially, then warm to RT[2]
Reaction Time 1-4 hours[6]30 minutes[2]1-3 hours[2]
Typical Yield 70-95%[7]Intermediate, used in situ60-85%
Purification Recrystallization, Column ChromatographyNot applicableExtraction, Washing, Column Chromatography

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1,3,4-thiadiazole (Starting Material)

This protocol is a general method for the synthesis of the precursor, 2-amino-1,3,4-thiadiazole.

Materials:

  • Thiosemicarbazide

  • Appropriate carboxylic acid or its derivative (e.g., acid chloride, ester)

  • Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride)[8]

  • Solvent (e.g., ethanol, dioxane)

Procedure:

  • Combine the thiosemicarbazide and the carboxylic acid derivative in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add the dehydrating agent to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for the required time (typically 1-4 hours), monitoring the reaction progress by TLC.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-1,3,4-thiadiazole.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2-Amino-1,3,4-thiadiazole

  • Concentrated sulfuric acid (or hydrochloric acid)

  • Sodium nitrite

  • Potassium iodide

  • Deionized water

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-1,3,4-thiadiazole in a mixture of concentrated sulfuric acid and water, while cooling in an ice-salt bath to maintain the temperature below 5 °C.

    • Prepare a solution of sodium nitrite in deionized water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Iodination:

    • Prepare a saturated solution of potassium iodide in deionized water.

    • Slowly add the potassium iodide solution dropwise to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during this addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

    • Combine the organic layers and wash successively with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 2-Amino-1,3,4-thiadiazole cluster_sandmeyer Sandmeyer Iodination Start Thiosemicarbazide + Carboxylic Acid Derivative Cyclization Cyclization/ Dehydration Start->Cyclization Precursor 2-Amino-1,3,4-thiadiazole Cyclization->Precursor Diazotization Diazotization (NaNO₂, H⁺, 0-5 °C) Precursor->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Iodination Iodination (KI) Diazonium->Iodination Product This compound Iodination->Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_diazotization Diazotization Issues cluster_sandmeyer Sandmeyer Reaction Issues Start Low Yield or Impure Product Temp_High Temperature > 5 °C? Start->Temp_High Slow_Addition Slow NaNO₂ Addition? Start->Slow_Addition Side_Products Presence of Phenols? Start->Side_Products Purification_Issue Difficulty in Purification? Start->Purification_Issue Solution_Temp Control Temperature Temp_High->Solution_Temp Yes Solution_Addition Ensure Slow, Dropwise Addition Slow_Addition->Solution_Addition No Solution_Wash Wash with NaHCO₃ Side_Products->Solution_Wash Yes Solution_Chromatography Use Column Chromatography Purification_Issue->Solution_Chromatography Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: 1,3,4-Thiadiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of 1,3,4-thiadiazole rings, a crucial scaffold in medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 1,3,4-thiadiazoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction yield is very low, or I'm not getting any of the desired 1,3,4-thiadiazole product. What are the common causes?

A1: Low or no yield in 1,3,4-thiadiazole synthesis can stem from several factors:

  • Inefficient Dehydrating/Cyclizing Agent: The cyclization step, particularly from acylthiosemicarbazides, requires a potent dehydrating agent to drive the reaction forward by removing water. Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). The choice and quantity of this agent are critical. For instance, an insufficient amount of the cyclizing agent can lead to reaction failure.[1][2]

  • Suboptimal Reaction Temperature: Temperature plays a pivotal role. While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization. Ensure the reaction is heated sufficiently, with typical conditions involving heating at 80-90°C for one to two hours.[3] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Poor Quality of Starting Materials: Ensure that your starting materials, such as the carboxylic acid and thiosemicarbazide, are pure and dry. Impurities can interfere with the reaction, and the presence of water can hinder the effectiveness of the dehydrating agent.

  • Incorrect Reaction Conditions for the Chosen Substrates: The reactivity of the starting materials can dictate the necessary reaction conditions. Electron-withdrawing groups on the carboxylic acid may require harsher conditions for cyclization, while electron-donating groups might facilitate the reaction.

Issue 2: Formation of Side Products

Q2: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?

A2: A common side product in this synthesis is the corresponding 1,3,4-oxadiazole derivative.

  • Identification: The oxadiazole byproduct can often be identified by mass spectrometry, as it will have a lower molecular weight than the desired thiadiazole (oxygen instead of sulfur).

  • Minimization:

    • Choice of Reagents: The use of sulfur-based cyclizing agents like Lawesson's reagent instead of phosphorus-based dehydrating agents can favor the formation of the thiadiazole over the oxadiazole.

    • Reaction Conditions: Carefully controlling the reaction temperature and time can help to minimize the formation of unwanted byproducts. In some cases, the 1,3,4-oxadiazole can be converted to the corresponding 1,3,4-thiadiazole.[4]

Issue 3: Purification Challenges

Q3: How can I effectively purify my substituted 1,3,4-thiadiazole?

A3: Purification is essential to remove unreacted starting materials, the cyclizing agent, and any side products.

  • Work-up Procedure: After the reaction, the mixture is typically cooled and carefully quenched by pouring it onto crushed ice or into cold water. Basification with a solution like sodium carbonate or ammonia to a pH of 8 is often performed to neutralize the strong acid and precipitate the crude product.[5]

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.[5]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a common alternative for separating the desired product from impurities. The choice of eluent will depend on the polarity of the synthesized thiadiazole derivative.

Data Presentation

Table 1: Comparison of Cyclizing Agents on the Yield of 2-amino-5-aryl-1,3,4-thiadiazoles

Cyclizing AgentStarting MaterialsTemperature (°C)Time (h)Yield (%)Reference
Conc. H₂SO₄3-methoxybenzoyl hydrazide, Aryl isothiocyanateRoom Temp-22-70[1]
POCl₃Aromatic carboxylic acid, Thiosemicarbazide80-901High[3]
PPAThiosemicarbazide, Carboxylic acid---
PCl₅Carboxylic acid, ThiosemicarbazideRoom Temp->91[5]
Polyphosphate Ester (PPE)Carboxylic acid, ThiosemicarbazideReflux10~64[6]

Note: Yields are highly dependent on the specific substrates used.

Experimental Protocols

Key Experiment: Synthesis of 2-amino-5-aryl-1,3,4-thiadiazole from Thiosemicarbazide and a Carboxylic Acid

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aromatic carboxylic acid (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)

  • Phosphorus oxychloride (POCl₃) (5 mL) or concentrated Sulfuric Acid (H₂SO₄) (5 mL)

  • Crushed ice

  • Sodium carbonate solution (10%) or concentrated ammonia solution

  • Ethanol or DMF/water for recrystallization

Procedure:

  • To a dry round-bottom flask, add the aromatic carboxylic acid (1.0 mmol).

  • Carefully add phosphorus oxychloride (5 mL) or concentrated sulfuric acid (5 mL) to the flask under a fume hood.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add thiosemicarbazide (1.0 mmol) portion-wise to the mixture, ensuring the temperature does not rise excessively.

  • Heat the reaction mixture at 80-90°C for 1-2 hours, monitoring the progress by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the acidic solution by adding a 10% sodium carbonate solution or concentrated ammonia solution until the pH is approximately 8.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product is then dried and purified by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualization

Troubleshooting_Thiadiazole_Synthesis start Start Synthesis problem Low or No Yield start->problem side_product Side Product Observed (e.g., Oxadiazole) start->side_product purification_issue Purification Difficulty start->purification_issue cause1 Inefficient Cyclizing Agent problem->cause1 cause2 Suboptimal Temperature or Time problem->cause2 cause3 Poor Starting Material Quality problem->cause3 cause4 Incorrect Reagent Choice (e.g., PPA vs. Lawesson's) side_product->cause4 cause5 Inadequate Work-up purification_issue->cause5 cause6 Sub-optimal Recrystallization Solvent purification_issue->cause6 solution1 Use Stronger/Alternative Agent (e.g., PPA, PCl5) cause1->solution1 solution2 Optimize Temperature & Time (Monitor with TLC) cause2->solution2 solution3 Purify/Dry Reagents cause3->solution3 solution4 Use Lawesson's Reagent to Favor Thione Formation cause4->solution4 solution5 Ensure Complete Neutralization and Precipitation cause5->solution5 solution6 Screen Solvents or Use Column Chromatography cause6->solution6

Caption: Troubleshooting workflow for 1,3,4-thiadiazole ring formation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Iodo- vs. 2-Bromo-1,3,4-thiadiazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-iodo-1,3,4-thiadiazole and 2-bromo-1,3,4-thiadiazole in palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these halogenated building blocks is crucial for designing efficient synthetic routes to novel drug candidates and functional materials incorporating the 1,3,4-thiadiazole scaffold.

Executive Summary

In palladium-catalyzed cross-coupling reactions, this compound is generally more reactive than its bromo- counterpart. This heightened reactivity is primarily attributed to the lower carbon-iodine (C-I) bond dissociation energy compared to the carbon-bromine (C-Br) bond. Consequently, the iodo- derivative often requires milder reaction conditions, such as lower temperatures and shorter reaction times, and can lead to higher product yields. However, the choice of substrate may also depend on factors like cost, availability, and the specific requirements of the synthetic strategy.

Theoretical Basis for Reactivity

The increased reactivity of organoiodides over organobromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. The rate-determining step in many of these catalytic cycles is the oxidative addition of the organohalide to the palladium(0) complex. This step involves the cleavage of the carbon-halogen bond.

The average bond dissociation energies for C-I and C-Br bonds are approximately 213 kJ/mol and 285 kJ/mol, respectively.[1] The weaker C-I bond in this compound requires less energy to break, facilitating a faster oxidative addition and, consequently, a higher overall reaction rate compared to 2-bromo-1,3,4-thiadiazole under similar conditions.

Experimental Data Comparison

While no single study directly compares the reactivity of 2-iodo- and 2-bromo-1,3,4-thiadiazole in a side-by-side experiment, the available literature on related structures strongly supports the higher reactivity of the iodo- derivative. The following table summarizes representative data from different studies for Suzuki-Miyaura and Sonogashira coupling reactions of 2-halo-1,3,4-thiadiazole derivatives.

Reaction TypeHalogenSubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Bromo2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux-55[2]
Suzuki-Miyaura Iodo5-Iodo-3-(morpholin-4-yl)imidazo[1,2-d][3][4][5]thiadiazolePhenylboronic acidPd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane130 (MW)133-99 (various boronic acids)[6]
Sonogashira Bromo4-Bromo-2,1,3-benzothiadiazoleTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF40-80-(General Protocol)[4]
Sonogashira Iodo2-Iodo-5-(m-tolyl)oxazolePhenylacetylenePd(acac)₂ / PPh₃ / CuIEt₂NHDMF60-90-98 (Expected)[7]

Note: The data presented is for structurally related derivatives and serves to illustrate the general reactivity trend. Direct comparison of yields is challenging due to variations in substrates and reaction conditions across different studies. However, the milder conditions often employed for iodo-substituted heterocycles are indicative of their higher reactivity.

Experimental Workflow & Signaling Pathways

The general workflow for a palladium-catalyzed cross-coupling reaction, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig, is depicted below. The key step where the reactivity of the halide is crucial is the initial oxidative addition to the Pd(0) catalyst.

Cross_Coupling_Workflow General Palladium-Catalyzed Cross-Coupling Cycle cluster_reactants Reactants pd0 Pd(0)L_n oa_complex R-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition trans_complex R-Pd(II)(R')L_n oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R-R' trans_complex->product organohalide Organohalide (R-X) X = I, Br organometallic Organometallic (R'-M) e.g., R'B(OH)₂, R'SnBu₃

References

Structure-Activity Relationship of 2-Halo-1,3,4-Thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of a halogen atom at the 2-position of the thiadiazole ring has been shown to significantly modulate the physicochemical properties and biological efficacy of these compounds. This guide provides a comparative overview of the structure-activity relationships (SAR) of 2-halo-1,3,4-thiadiazole derivatives, focusing on their anticancer, antimicrobial, and insecticidal properties, supported by experimental data and detailed protocols.

Anticancer Activity

2-Halo-1,3,4-thiadiazole derivatives have emerged as a promising class of anticancer agents. The halogen atom, typically chlorine or bromine, often serves as a key anchoring point for interactions with biological targets or as a reactive handle for further chemical modifications. The nature and position of substituents on the thiadiazole ring and any appended aryl groups play a crucial role in determining the cytotoxic potency and selectivity.

A common synthetic route to these compounds involves the initial synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole, followed by a Sandmeyer-type reaction to introduce the halogen at the 2-position. Alternatively, chloroacetylation of a 2-amino-1,3,4-thiadiazole derivative can yield a reactive intermediate for further elaboration.[1]

Structure-Activity Relationship Highlights:
  • Nature of the Halogen: While both chloro and bromo derivatives have shown significant activity, the specific halogen can influence potency.

  • Substitution at the 5-position: Aryl groups at the 5-position are common. Electron-withdrawing or electron-donating substituents on this aryl ring can significantly impact anticancer activity. For instance, a 4-chlorophenyl group at the 5-position has been shown to be favorable in several derivatives.[1]

  • Linker and Terminal Group: In many active compounds, the 2-position is linked via a group like an acetamide to a terminal moiety, often a substituted piperazine or another heterocyclic ring. The nature of this terminal group is a key determinant of activity. For example, piperazine derivatives with substituted phenyl groups have demonstrated potent cytotoxicity.[1]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50) of selected 2-chloro-1,3,4-thiadiazole derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideMCF-7 (Breast)7.56[1]
2 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideHepG2 (Liver)3.13[1]
3 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamideMCF-7 (Breast)Not specified[1]
4 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamideMCF-7 (Breast)Not specified[1]

Note: Specific IC50 values for compounds 3 and 4 were not provided in the source, but they were highlighted as active derivatives.

Signaling Pathway: EGFR Inhibition

Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Inhibition of EGFR can block downstream signaling cascades responsible for cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation Thiadiazole 2-Halo-1,3,4-Thiadiazole Derivative Thiadiazole->EGFR Inhibition

Caption: EGFR signaling pathway inhibition by 2-halo-1,3,4-thiadiazole derivatives.

Antimicrobial Activity

The antimicrobial potential of 2-halo-1,3,4-thiadiazole derivatives has been extensively explored. The presence of the halogen atom often enhances the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

Structure-Activity Relationship Highlights:
  • Halogen Substitution on Aryl Ring: In addition to the halogen on the thiadiazole ring, halogen substituents (e.g., fluorine, chlorine) on a 5-aryl moiety can further enhance antibacterial activity, particularly against Gram-positive bacteria.[2]

  • Oxygenated Substituents on Aryl Ring: The presence of oxygen-containing groups (e.g., hydroxyl, methoxy) on the 5-aryl ring has been associated with increased antifungal activity.[2]

  • Nature of the 2-substituent: The group attached to the 2-position of the thiadiazole ring significantly influences the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-halo-1,3,4-thiadiazole derivatives against various microbial strains.

Compound IDR Group at 5-positionTest OrganismMIC (µg/mL)Reference
5 4-FluorophenylS. aureus20-28[2]
6 4-ChlorophenylS. aureus20-28[2]
7 4-HydroxyphenylA. niger32-42[2]
8 4-MethoxyphenylA. niger32-42[2]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of 2-halo-1,3,4-thiadiazole derivatives D Add compound dilutions to respective wells A->D B Prepare standardized microbial inoculum E Inoculate wells with microbial suspension B->E C Dispense broth media into 96-well microplate C->D D->E F Incubate at appropriate temperature and duration E->F G Visually or spectrophotometrically assess microbial growth F->G H Determine the Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Insecticidal Activity

Certain 2-halo-1,3,4-thiadiazole derivatives have shown promise as insecticidal agents, particularly against lepidopteran pests like Spodoptera littoralis (cotton leafworm).

Structure-Activity Relationship Highlights:
  • Sulfonamide Moiety: The incorporation of a sulfonamide group has been shown to be beneficial for insecticidal activity.

  • Substituents on Carboxamide Nitrogen: In a series of N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, the nature of the substituent on the carboxamide nitrogen influenced the toxicity against S. littoralis.[3]

Comparative Insecticidal Activity Data

The following table summarizes the lethal concentration (LC50) of selected 1,3,4-thiadiazole derivatives against Spodoptera littoralis.

Compound IDKey Structural FeatureLC50 (ppm)Reference
9 N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivative29.60[3]
10 N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivative30.06[3]
11 N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivative27.65[3]
12 N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivative29.01[3]

Note: The specific structures of compounds 9-12 are complex and can be found in the cited reference.

Experimental Protocols

Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-halo-1,3,4-thiadiazole derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Compound Dilutions: A stock solution of each compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Insecticidal Activity: Leaf-Dipping Method (Spodoptera littoralis)

This protocol is used to evaluate the toxicity of the compounds against insect larvae.

  • Compound Preparation: Solutions of the test compounds are prepared at various concentrations in a suitable solvent with a surfactant to ensure even coating.

  • Leaf Treatment: Castor bean leaves are dipped into the test solutions for a few seconds and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution only.

  • Larval Exposure: Second or fourth instar larvae of Spodoptera littoralis are placed on the treated leaves in a petri dish.

  • Mortality Assessment: The number of dead larvae is recorded after 24, 48, and 72 hours.

  • Data Analysis: The LC50 (lethal concentration required to kill 50% of the larvae) is calculated using probit analysis.[4]

References

A Comparative Guide: Bioisosteric Replacement of Thiazole with 2-Substituted-1,3,4-Thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioisosteric replacement of the thiazole moiety with the 2-substituted-1,3,4-thiadiazole ring in medicinal chemistry. The following sections detail the rationale behind this substitution, present comparative biological activity data, and provide comprehensive experimental protocols for key assays.

The Rationale for Bioisosteric Replacement

Bioisosterism, the strategy of substituting one chemical group with another that has similar physical or chemical properties, is a cornerstone of drug design. The replacement of a thiazole ring with a 2-substituted-1,3,4-thiadiazole is a classic example of this principle. The 1,3,4-thiadiazole ring is considered a bioisostere of the thiazole moiety, as well as other heterocycles like oxadiazole, oxazole, and benzene.[1] This substitution can lead to analogues with improved activity, in part because the sulfur atom in the thiadiazole ring can enhance liposolubility.[1] The biological activity of 1,3,4-thiadiazoles is also attributed to the strong aromaticity of the ring system, which offers greater in vivo stability.[1]

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore found in numerous clinically used drugs, including the diuretic acetazolamide, the first-generation cephalosporins cefazolin and cefazedone, and the antidepressant atibeprone.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleobases, is thought to contribute to its ability to interfere with processes like DNA replication.[6][7]

Bioisosteric_Replacement cluster_0 Thiazole Scaffold cluster_2 1,3,4-Thiadiazole Scaffold Thiazole Thiazole_Label Thiazole Ring Arrow Bioisosteric Replacement Thiadiazole_Label 2-Substituted-1,3,4-Thiadiazole Ring Thiadiazole

Bioisosteric replacement of a thiazole with a 2-substituted-1,3,4-thiadiazole.

Comparative Biological Activity Data

The following tables summarize the in vitro anticancer and antimicrobial activities of various 2-substituted-1,3,4-thiadiazole derivatives, demonstrating the potent biological effects of this scaffold.

Anticancer Activity of 2-Substituted-1,3,4-Thiadiazole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Chronic Myelogenous Leukemia)7.4 (for Abl protein kinase)--
Ciprofloxacin-based 1,3,4-thiadiazole analog (1h)SKOV-3 (Ovarian)3.58--
Ciprofloxacin-based 1,3,4-thiadiazole analog (1l)A549 (Lung)2.79--
Pyridine derivative with 1,3,4-thiadiazole (8a)A549 (Lung)1.62--
Pyridine derivative with 1,3,4-thiadiazole (8d)A549 (Lung)2.53--
Pyridine derivative with 1,3,4-thiadiazole (8e)A549 (Lung)2.62--
1,3,4-Thiadiazole hybrid (32a)HePG-2 (Hepatocellular Carcinoma)3.31--
1,3,4-Thiadiazole hybrid (32d)MCF-7 (Breast)9.31--
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)LoVo (Colon)2.44--
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)MCF-7 (Breast)23.29--
Thiazole derivative with 1,3,4-thiadiazole (21)HepG2-1 (Hepatocellular Carcinoma)1.82Doxorubicin0.72

Data compiled from multiple sources.[6][8][9][10]

A significant finding supporting the importance of the 1,3,4-thiadiazole scaffold comes from a study where its replacement with a 1,3,4-oxadiazole isostere led to a drastic drop in anticancer activity, with IC50 values increasing from a range of 1.62–10.21 µM to 18.75–60.62 µM.[7][8]

Antimicrobial Activity of 2-Substituted-1,3,4-Thiadiazole Derivatives
Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-substituted piperazinyl 1,3,4-thiadiazoleS. aureus, S. epidermidis, B. subtilis0.03 - 0.5--
Levofloxacin-hybrid with 5-(nitroaryl)-1,3,4-thiadiazoleStaphylococcus strains0.03 - 0.5Reference drugs0.25 - 4
1,3,4-Thiadiazole with nitrofuran at C-2S. epidermidis0.0078--
1,3,4-Thiadiazole with nitrofuran at C-2B. subtilis0.0039--
1,3,4-Thiadiazole derivative (9b)Aspergillus fumigatus0.9--
1,3,4-Thiadiazole derivative (9b)Geotrichum candidum0.08--
1,3,4-Thiadiazole derivative (9b)Staphylococcus aureus1.95--
Tetranorlabdane with 1,3,4-thiadiazole (14a)Bacillus polymyxa, Pseudomonas aeruginosa2.5--
1,3,4-Thiadiazole with benzo[d]imidazole (8j)Pseudomonas aeruginosa12.5--

Data compiled from multiple sources.[11][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Test compounds and reference drug

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate (1x10^4 cells/well) start->seed_cells incubate_adhere Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_adhere treat_compounds Treat with test compounds (various concentrations) incubate_adhere->treat_compounds incubate_treat Incubate for 72h treat_compounds->incubate_treat add_mtt Add MTT solution (2 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate for 1.5h add_mtt->incubate_mtt solubilize Remove MTT, add DMSO and incubate for 15 min incubate_mtt->solubilize read_absorbance Read absorbance at 492 nm solubilize->read_absorbance end End read_absorbance->end

Workflow of the MTT assay for cytotoxicity evaluation.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is used to determine the antimicrobial activity of the synthesized compounds.

Materials:

  • Bacterial strains (e.g., Bacillus subtilis, Escherichia coli)

  • Agar plates

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Revive stock cultures of bacteria in broth media and grow at 37°C for 18 hours.

  • Plate Inoculation: Prepare agar plates and inoculate them with the 18-hour old bacterial cultures (100 µL, 10⁻⁴ cfu) and spread evenly.

  • Well Creation: Create wells in the agar plates.

  • Compound Application: Add the synthesized compounds to the wells. Use a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well.

Conclusion

The bioisosteric replacement of a thiazole ring with a 2-substituted-1,3,4-thiadiazole moiety represents a promising strategy in drug discovery. The available data indicates that 1,3,4-thiadiazole derivatives possess potent and diverse pharmacological activities, particularly in the realms of anticancer and antimicrobial chemotherapy. The enhanced physicochemical properties, such as increased liposolubility and metabolic stability, contribute to their potential as effective therapeutic agents. While the literature is rich with data on the individual activities of 1,3,4-thiadiazoles, there is a clear need for more direct, side-by-side comparative studies against their thiazole counterparts to fully elucidate the structure-activity relationships and the specific advantages conferred by this bioisosteric switch. Such studies will be invaluable for the rational design of next-generation therapeutics.

References

A Comparative Analysis of the Cytotoxicity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic performance of various 2,5-disubstituted 1,3,4-thiadiazole derivatives. The information is based on available experimental data from in vitro studies.

It is important to note that a specific search for the cytotoxicity of 2-iodo-1,3,4-thiadiazole derivatives did not yield specific data within the reviewed literature. Therefore, this guide focuses on a broader range of 2,5-disubstituted 1,3,4-thiadiazole analogs to provide a comparative context for this class of compounds.

The 1,3,4-thiadiazole scaffold is a key structure in medicinal chemistry, with its derivatives showing a wide spectrum of pharmacological activities, including notable anticancer properties.[1] This is often attributed to the structural similarity of the 1,3,4-thiadiazole ring to naturally occurring pyrimidines, suggesting a potential to interfere with nucleic acid and protein synthesis in cancer cells.[2]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 2,5-disubstituted 1,3,4-thiadiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability in vitro. A lower IC50 value is indicative of a higher cytotoxic potency.

Compound ID2-Substituent5-SubstituentCancer Cell LineIC50 (µM)
1 Phenylamino4-ChlorophenylMCF-7 (Breast)2.34
HepG2 (Liver)3.13
2 2-(2-Trifluoromethylphenylamino)3-MethoxyphenylMCF-7 (Breast)49.6[2]
MDA-MB-231 (Breast)53.4[2]
3 Indol-3-yl4-Benzyloxy-3-methoxyphenylPaCa2 (Pancreatic)1.5[3]
4 Amino2-(Benzenesulfonylmethyl)phenylLoVo (Colon)2.44[4]
MCF-7 (Breast)23.29[4]
5 Thiophen-2-yl derivative (20b)-HepG-2 (Liver)4.37[5]
A-549 (Lung)8.03[5]
6 Pyridine moiety derivative (4h)-HCT-116 (Colon)2.03[6]
HepG-2 (Liver)2.17[6]

Experimental Protocols

The primary method utilized to determine the cytotoxicity of these 1,3,4-thiadiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and proliferation.

MTT Assay Protocol:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours in a controlled environment (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,3,4-thiadiazole derivatives) and incubated for a predetermined period, typically 48 to 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. A solubilizing agent, such as DMSO or isopropanol, is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24h for cell adherence cell_seeding->incubation_24h add_compounds Add 1,3,4-thiadiazole derivatives at various concentrations incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 2-4h (Formazan formation) add_mtt->incubation_4h solubilize Add solubilizing agent (e.g., DMSO) incubation_4h->solubilize measure_absorbance Measure absorbance with a plate reader solubilize->measure_absorbance calculate_viability Calculate cell viability (%) measure_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: General workflow of the MTT assay for cytotoxicity evaluation.

While the precise mechanism of action can vary between different derivatives, some 1,3,4-thiadiazole compounds have been shown to induce apoptosis (programmed cell death). A simplified, general pathway for apoptosis induction is depicted below.

apoptosis_pathway Simplified Apoptosis Signaling Pathway cluster_pro_apoptosis Pro-Apoptotic Factors cluster_anti_apoptosis Anti-Apoptotic Factors cluster_caspases Caspase Cascade thiadiazole 1,3,4-Thiadiazole Derivative bax Bax thiadiazole->bax activates bcl2 Bcl-2 thiadiazole->bcl2 inhibits caspase9 Caspase-9 (Initiator) bax->caspase9 activates bcl2->caspase9 inhibits caspase3 Caspase-3 (Effector) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: General overview of apoptosis induction.

References

Comparative Docking Analysis of 1,3,4-Thiadiazole Inhibitors: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A critical initial step in the discovery of novel drugs based on this scaffold involves in silico molecular docking studies. These computational methods predict the binding affinity and interaction of 1,3,4-thiadiazole compounds with specific biological targets, thereby guiding the synthesis and experimental validation of the most promising candidates.[1] This guide provides a comparative overview of docking studies for various 1,3,4-thiadiazole inhibitors against a range of biological targets, supported by experimental data where available.

Performance of 1,3,4-Thiadiazole Inhibitors: A Comparative Overview

The predictive power of in silico docking is ultimately evaluated by its correlation with experimental results. The following tables summarize quantitative data from various studies on 1,3,4-thiadiazole derivatives, comparing their computationally predicted binding affinities (docking scores) with their experimentally determined biological activities (IC50 values).

Anticancer Activity

1,3,4-thiadiazole derivatives have been extensively investigated as potential anticancer agents, targeting various proteins involved in cancer progression.[1][2]

CompoundTarget ProteinIn Silico Docking Score (kcal/mol)In Vitro AssayIC50 (µM)
Compound 9a EGFRNot explicitly stated, but showed superior activity to DoxorubicinMCF-7 cell line3.31[3]
Compounds 32a,d EGFRNot explicitly statedEGFR inhibitory effect0.08 and 0.30[2]
Compound 8a Not specifiedNot explicitly statedVarious cancer cell lines1.62 - 4.61[2]
Compounds 10, 13, 14, 15 DHFRNot explicitly statedDHFR inhibition0.04 - 1.00[4][5]
Compound 4h EGFR TKNot explicitly statedHTC-116 and HepG-2 cell lines2.03 and 2.17[6]
Compound L3 ADP-sugar pyrophosphatase (NUDT5 Gene)-8.9Not specifiedNot specified[7][8][9]
Compounds D4, D6, D8, D12 PI3KsFavorable docking resultsAntimicrobial activityNot specified for anticancer activity[10]
Antimicrobial and Enzyme Inhibitory Activity

The versatility of the 1,3,4-thiadiazole scaffold extends to its use as an inhibitor of various enzymes implicated in microbial infections and metabolic diseases.

CompoundTarget EnzymeIn Silico Docking Score (kcal/mol)In Vitro AssayIC50 (µM)
Compound 9'b α-glucosidaseResults correlated well with bioanalytical dataα-glucosidase inhibition3.66 (mM)[1]
Compound 7b α-glucosidaseResults correlated well with bioanalytical dataα-glucosidase inhibition6.70 (mM)[1]
Compound 7c α-glucosidaseResults correlated well with bioanalytical dataα-glucosidase inhibition8.42 (mM)[1]
Analogues 4, 8, 9 α-glucosidaseNot explicitly statedα-glucosidase inhibition1.10 - 2.20[11]
Compound 6a1 Pantothenate synthetase (TB)-9.7Not specifiedNot specified
Compound 6d1 Pantothenate synthetase (TB)-9.7Not specifiedNot specified
Compound 6a1 Glycylpeptide N-tetradecanoyl transferase (Fungal)-10.4Not specifiedNot specified
Compound 6d1 Glycylpeptide N-tetradecanoyl transferase (Fungal)-10.8Not specifiedNot specified

Experimental Protocols

A standardized approach is crucial for the reproducibility and comparison of results across different studies. The following sections detail the typical methodologies employed for the in silico and in vitro validation of 1,3,4-thiadiazole derivatives.

In Silico Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1]

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The protein structure may also be energy minimized using a suitable force field.[1][12]

  • Ligand Preparation: The 2D structures of the 1,3,4-thiadiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.[1][12]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The size and center of the grid are crucial parameters that can influence the docking results.[1][12]

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, MOE) is used to place the ligand in the active site of the protein in various conformations and orientations. The docking algorithm calculates the binding energy for each pose.[1][12]

  • Analysis of Results: The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.[12]

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental processes. The following visualizations were created using Graphviz (DOT language).

workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation PDB Protein Structure (PDB) PrepProtein Protein Preparation PDB->PrepProtein Ligands 1,3,4-Thiadiazole Derivatives (2D) PrepLigand Ligand Preparation (3D) Ligands->PrepLigand Grid Grid Generation PrepProtein->Grid Docking Molecular Docking PrepLigand->Docking Grid->Docking Analysis Analysis of Docked Poses Docking->Analysis Synthesis Synthesis of Selected Compounds Analysis->Synthesis Lead Identification BioAssay Biological Assays (e.g., Enzyme Inhibition) Synthesis->BioAssay SAR Structure-Activity Relationship (SAR) BioAssay->SAR

Caption: A generalized workflow for comparative molecular docking studies.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Reduction THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF DNA DNA Replication & Cell Proliferation Nucleotide->DNA Inhibitor 1,3,4-Thiadiazole Inhibitor Inhibitor->DHFR Inhibition

Caption: Inhibition of DHFR by 1,3,4-thiadiazole derivatives disrupts DNA synthesis.[12]

References

A Head-to-Head Comparison of Catalysts for 2-Iodo-1,3,4-thiadiazole Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,3,4-thiadiazole ring is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-iodo-1,3,4-thiadiazole derivative serves as a versatile building block, enabling the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions.

The selection of an optimal catalyst and corresponding reaction conditions is critical for achieving high yields and purity. This guide provides a head-to-head comparison of common catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving iodo-substituted five-membered heterocycles, with a focus on systems applicable to this compound.

General Catalytic Pathway

Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium, generally proceed through a well-established catalytic cycle. This cycle consists of three primary steps: oxidative addition of the catalyst to the organohalide, transmetalation with the coupling partner, and reductive elimination to form the final product and regenerate the active catalyst.

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle cluster_products Inputs & Outputs Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate (R-Pd(II)-X)L_n Pd0->OxAdd R-X (this compound) Transmetal Transmetalation Intermediate (R-Pd(II)-R')L_n OxAdd->Transmetal R'-M (Coupling Partner) Transmetal->Pd0 Reductive Elimination Product Product (R-R') Transmetal->Product Forms Inputs Reactants: - this compound (R-X) - Coupling Partner (R'-M) - Base G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add Pd catalyst, ligand, base, and aryl iodide to an oven-dried Schlenk tube. B Evacuate and backfill tube with inert gas (e.g., Argon) 3x. A->B C Add anhydrous solvent (e.g., Toluene) and amine. B->C D Heat reaction mixture with stirring (e.g., 100-110 °C). C->D E Monitor reaction progress by TLC/LCMS. D->E F Cool to RT, quench reaction (e.g., with water or aq. NH4Cl). E->F G Extract with organic solvent (e.g., Ethyl Acetate). F->G H Dry organic layer, concentrate, and purify via column chromatography. G->H

References

A Comparative Guide to Validating the Mechanism of Action of Covalent Thiadiazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of thiadiazole-based covalent inhibitors, using a case study of 2,3,5-substituted[1][2][3]-thiadiazoles targeting the SARS-CoV-2 3C-Like Protease (3CLpro). The principles and experimental protocols described are broadly applicable to related electrophilic compounds, including putative 2-iodo-1,3,4-thiadiazole drugs, which are hypothesized to act as covalent modifiers of nucleophilic amino acid residues like cysteine.

The validation process for a covalent inhibitor is a multi-step approach that aims to collectively provide evidence for its potency, covalent binding mode, target selectivity, and the direct link between target engagement and a biological phenotype.[4]

Mechanism of Action: Covalent Inhibition by Thiadiazoles

Certain thiadiazole scaffolds can act as "warheads" or electrophilic traps. Upon binding to the target protein's active site, a nucleophilic residue (commonly cysteine) can attack the thiadiazole ring. This can lead to a ring-opening metathesis reaction, forming a stable, covalent bond between the drug and the enzyme.[5][6][7] This irreversible or slowly reversible binding can offer advantages in potency and duration of action compared to non-covalent inhibitors.

A proposed mechanism for a 2,3,5-substituted[1][2][3]-thiadiazole involves the catalytic cysteine of a protease attacking the sulfur atom of the ring, leading to covalent modification and enzyme inactivation.[5][7]

Experimental Validation Workflow

Validating a covalent mechanism of action requires a series of complementary experiments to build a robust body of evidence, moving from initial biochemical activity to direct confirmation of target engagement and covalent bond formation in a cellular context.

G cluster_0 Biochemical & Cellular Characterization cluster_1 Mechanism of Action Validation A Initial Hit Identification (e.g., High-Throughput Screen) B Biochemical Potency Assay (Determine IC50) A->B C Cell-Based Activity Assay (Determine EC50) B->C E Cellular Target Engagement (CETSA) B->E Is activity due to target engagement? D Selectivity Profiling (Test against related enzymes) C->D F Confirmation of Covalent Adduct (Intact Protein Mass Spec) E->F G Identification of Binding Site (Peptide Mapping Mass Spec) F->G H Structural Confirmation (X-ray Crystallography) G->H Report Validated Covalent Inhibitor H->Report

Caption: Workflow for validating a covalent inhibitor.

Comparative Data Analysis

The following table presents hypothetical data comparing a 2,3,5-substituted[1][2][3]-thiadiazole covalent inhibitor with a non-covalent, competitive inhibitor targeting the same viral protease (e.g., SARS-CoV-2 3CLpro).

Parameter2,3,5-Thiadiazole (Covalent)Alternative (Non-Covalent)Rationale for Comparison
Target Enzyme SARS-CoV-2 3CLproSARS-CoV-2 3CLproBoth drugs target the same enzyme, allowing for direct comparison of their inhibitory mechanisms.
Biochemical IC50 0.118 µM[5][6][7]0.5 µMMeasures the concentration required to inhibit 50% of enzyme activity in vitro. The lower value for the covalent inhibitor suggests higher potency.
Cellular EC50 7.25 µM[6]15 µMMeasures the concentration for 50% maximal effect in a cell-based assay. Reflects cell permeability and target engagement in a biological system.
CETSA Shift (ΔTm) + 4.5 °C+ 2.1 °CThe Cellular Thermal Shift Assay measures target stabilization upon ligand binding.[1][8] A larger temperature shift indicates stronger, more stable target engagement, typical of covalent inhibitors.
Mass Spec Adduct Observed (+ Drug Mass)Not ObservedDirect evidence of covalent bond formation is the detection of the protein-drug adduct by mass spectrometry.[9][10] This is absent for non-covalent inhibitors.
Washout Assay Activity not recoveredActivity recoveredIn a washout experiment, non-covalent inhibitors dissociate and enzyme activity is restored. Covalent inhibitors remain bound, preventing activity recovery.

Key Experimental Protocols

This assay measures how a compound affects enzyme activity in a controlled, in vitro setting.[11][12][13]

  • Principle: The activity of the target enzyme (e.g., 3CLpro) is monitored by the cleavage of a fluorescent substrate. The reduction in the rate of fluorescence increase in the presence of the inhibitor is used to calculate the percent inhibition and subsequently the IC50 value.[14]

  • Protocol Steps:

    • Reagent Preparation: Prepare assay buffer, recombinant 3CLpro enzyme solution, a fluorescently labeled peptide substrate, and serial dilutions of the thiadiazole inhibitor.

    • Incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for a set period (e.g., 30 minutes) to allow for binding.

    • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

    • Data Acquisition: Measure the fluorescence signal over time using a plate reader.

    • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

CETSA is a powerful method to verify that a drug engages its target protein within a cellular environment.[1] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[3][8][15]

  • Principle: Cells are treated with the drug, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble target protein is then quantified, typically by Western Blot.[8][16]

  • Protocol Steps:

    • Cell Treatment: Culture cells (e.g., a relevant human cell line) and treat them with either the thiadiazole drug or a vehicle control for 1-3 hours.[16]

    • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

    • Cell Lysis: Lyse the cells to release their protein contents.

    • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Quantification: Collect the supernatant containing the soluble proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the target protein (e.g., 3CLpro, if expressed) using a specific primary antibody.

    • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the curve to higher temperatures in the drug-treated sample indicates target stabilization.

This is the definitive experiment to confirm that a covalent bond has formed between the inhibitor and the target protein.[9]

  • Principle: The precise mass of the target protein is measured before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.[10] Further digestion of the protein followed by tandem mass spectrometry (MS/MS) can identify the exact amino acid that has been modified.[2]

  • Protocol Steps:

    • Incubation: Incubate the purified target protein with an excess of the thiadiazole inhibitor.

    • Sample Cleanup: Remove unbound inhibitor using a desalting column or liquid chromatography (LC).

    • Intact Mass Analysis: Analyze the protein sample using high-resolution mass spectrometry (e.g., ESI-TOF) to determine its exact mass. Compare the mass of the treated protein with the untreated control.

    • Peptide Mapping (for site identification): a. Digest the protein-drug adduct into smaller peptides using a protease like trypsin. b. Separate the peptides using liquid chromatography. c. Analyze the peptides by tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Use proteomics software to search the MS/MS data for peptides that show a mass shift equal to the mass of the inhibitor.[2] The sequence of the modified peptide reveals the site of covalent attachment.

Signaling Pathway Context

For many drug targets, it is crucial to understand their role within a broader signaling pathway. For the SARS-CoV-2 3CLpro, its function is to cleave the viral polyprotein, a critical step in viral replication. Inhibiting this enzyme halts the viral life cycle.

G cluster_virus Viral Replication Cycle ViralRNA Viral Genomic RNA Translation Host Ribosome Translation ViralRNA->Translation Polyprotein pp1a / pp1ab Polyprotein Translation->Polyprotein Proteolysis Proteolytic Cleavage Polyprotein->Proteolysis NSPs Mature Non-Structural Proteins (e.g., RdRp, Helicase) Proteolysis->NSPs Replication Viral RNA Replication NSPs->Replication Assembly New Virion Assembly Replication->Assembly Protease 3CL Protease (Target) Protease->Proteolysis Inhibitor Thiadiazole Covalent Inhibitor Inhibitor->Protease Covalent Inhibition

Caption: Role of 3CL Protease in the viral life cycle.

References

Comparative Analysis of 2-Iodo-1,3,4-Thiadiazole Derivatives: A Guide to Cross-Reactivity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a halogen, specifically iodine, at the 2-position of the thiadiazole ring creates a versatile intermediate for further chemical modifications and can significantly modulate the biological activity of the parent compound.[5] This guide provides a comparative overview of the anticipated cross-reactivity of 2-iodo-1,3,4-thiadiazole derivatives against other heterocyclic compounds, supported by established experimental methodologies for evaluation.

While direct, comprehensive experimental data on the cross-reactivity of this compound derivatives is limited in publicly available literature, this guide synthesizes information on the broader class of 1,3,4-thiadiazoles to project potential performance and outlines the necessary experimental framework for a thorough evaluation.

Performance Comparison and Cross-Reactivity Profile

The 1,3,4-thiadiazole nucleus is known to interact with a wide range of biological targets, suggesting that 2-iodo-substituted derivatives may also exhibit a broad activity profile, leading to potential cross-reactivity. The table below presents a hypothetical comparison of a generic this compound derivative against other common heterocyclic pharmacophores. The data presented are illustrative and should be substantiated with experimental evidence.

Table 1: Comparative Performance of a Hypothetical this compound Derivative

FeatureThis compound Derivative (Hypothetical)2-Amino-1,3,4-Thiadiazole DerivativeThiazolidinone Derivative
Primary Target e.g., Kinase Ae.g., Carbonic Anhydrase IXe.g., COX-2
Potency (IC50) To be determinednM to µM rangenM to µM range
Selectivity To be determinedModerate to HighModerate to High
Potential Cross-Reactivity Targets Kinases, Carbonic Anhydrases, COX/LOX, CholinesterasesOther Kinases, other Carbonic Anhydrase isoformsOther COX isoforms, 15-LOX
Known Side Effects of Scaffold Potential for off-target effects due to reactivity of C-I bondGenerally well-tolerated, specific side effects depend on other substituentsGI toxicity (for non-selective COX inhibitors)
Metabolic Stability Potential for deiodination or metabolic activationGenerally stable, can undergo N-acetylation, etc.Ring opening or modification of substituents

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity and performance of this compound derivatives, a series of standardized in vitro and in cellulo assays should be employed.

Kinase Inhibition Profiling

Given that many heterocyclic compounds target kinases, a broad kinase panel is essential for determining selectivity.

Methodology:

  • Assay Principle: Measurement of the inhibition of a panel of kinases (e.g., 96-well plate format with recombinant kinases). The activity can be quantified by measuring the phosphorylation of a substrate using methods like radiometric assays (32P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Serially dilute the compound to obtain a range of concentrations.

    • In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound.

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent.

    • Calculate the IC50 value for each kinase to determine the inhibitory potency and selectivity profile.

Carbonic Anhydrase Inhibition Assay

1,3,4-Thiadiazole derivatives are well-known inhibitors of carbonic anhydrases (CAs).

Methodology:

  • Assay Principle: This colorimetric assay is based on the inhibition of the CA-catalyzed hydration of CO2, which leads to a change in pH.

  • Procedure:

    • Dissolve the test compound in DMSO.

    • In a 96-well plate, add a solution of a specific human CA isoenzyme (e.g., hCA I, II, IX, XII), the test compound at various concentrations, and a buffer.

    • Initiate the reaction by adding a substrate (e.g., p-nitrophenyl acetate).

    • Monitor the change in absorbance at a specific wavelength (e.g., 400 nm) over time using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These assays are crucial for assessing anti-inflammatory potential and cross-reactivity.

Methodology:

  • Assay Principle: A colorimetric or fluorometric assay to measure the peroxidase activity of COX-1 and COX-2 or the hydroperoxidation of arachidonic acid by 15-LOX.

  • Procedure:

    • Prepare test compounds in a suitable solvent.

    • For COX assays, incubate the respective enzyme (COX-1 or COX-2) with the test compound and a chromogenic substrate.

    • Initiate the reaction by adding arachidonic acid.

    • For LOX assays, incubate the 15-LOX enzyme with the test compound.

    • Initiate the reaction by adding arachidonic acid and a chromogenic substrate.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Determine the IC50 values for each enzyme to assess potency and selectivity.[6]

Cellular Viability and Cytotoxicity Assays

To assess the on-target and off-target effects in a cellular context.

Methodology:

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Plate cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., NIH/3T3) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at approximately 570 nm.

    • Calculate the IC50 value to determine the concentration at which the compound inhibits 50% of cell growth.[7]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing cross-reactivity and a known signaling pathway affected by 1,3,4-thiadiazole derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Data Analysis start Synthesis of this compound Derivatives char Structural Characterization (NMR, MS, IR) start->char primary_assay Primary Target Assay (e.g., Kinase A) char->primary_assay cross_reactivity Cross-Reactivity Panel (Kinases, CAs, COX, etc.) primary_assay->cross_reactivity viability Cell Viability/Cytotoxicity (MTT Assay) cross_reactivity->viability pathway Target Pathway Analysis (e.g., Western Blot) viability->pathway analysis Determine IC50, Selectivity Index, and Therapeutic Window pathway->analysis G cluster_pathway Akt Signaling Pathway in Cancer Cells RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Akt inhibits

References

A Comparative Guide to the Synthesis of 1,3,4-Thiadiazoles: An Evaluation of Modern and Conventional Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of 1,3,4-thiadiazole scaffolds is of paramount importance. This five-membered heterocyclic ring is a key pharmacophore in a wide array of therapeutic agents. This guide provides an objective comparison of prominent synthetic methods for 1,3,4-thiadiazoles, supported by experimental data to inform the selection of the most suitable protocol for a given research and development endeavor.

This publication benchmarks several widely employed synthetic routes to 1,3,4-thiadiazoles, presenting quantitative data in a clear, tabular format for straightforward comparison. Detailed experimental protocols for the highlighted methods are also provided to ensure reproducibility.

Comparative Analysis of Key Synthetic Methods

The synthesis of the 1,3,4-thiadiazole ring can be achieved through various cyclization strategies. The choice of method often depends on the desired substitution pattern, available starting materials, and the desired reaction efficiency in terms of yield, time, and environmental impact. Below is a summary of key performance indicators for three prevalent synthetic approaches.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsReaction TimeYield Range (%)
Method 1: From Thiosemicarbazide & Carboxylic Acid Thiosemicarbazide, Carboxylic AcidConcentrated H₂SO₄ or POCl₃, Heat2 - 16 hours22 - 95
Method 2: From Acylhydrazines Acylhydrazine, Carbon Disulfide/IsothiocyanateKOH/Ethanol, Reflux6 - 8 hours86 - 89
Method 3: Microwave-Assisted Synthesis Thiosemicarbazide, Carboxylic Acid/AldehydeMicrowave Irradiation, Solvent-free or minimal solvent3 - 20 minutes80 - 97

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.

Method 1: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from Thiosemicarbazide and Carboxylic Acid

This conventional method involves the condensation and cyclization of a carboxylic acid with thiosemicarbazide, typically in the presence of a strong acid.

Procedure:

  • A mixture of the appropriate thiosemicarbazide derivative (1 mmol) in cold concentrated sulfuric acid (15 mL) is stirred for 30 minutes.[1]

  • The mixture is then allowed to reach room temperature and stirred for an additional 16 hours.

  • The resulting solution is carefully poured into ice-cold water.

  • The solution is made alkaline to a pH of 8 using ammonium hydroxide.

  • The precipitate that forms is collected by filtration, washed with water, and recrystallized from ethanol to yield the desired 2-amino-5-substituted-1,3,4-thiadiazole.[1]

Method 2: Synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from Acylhydrazines

This approach utilizes the reaction of acylhydrazines with a sulfur source, such as carbon disulfide or an isothiocyanate, to construct the thiadiazole ring.

Procedure:

  • To a solution of the appropriate acylhydrazide (1 mmol) in ethanol, an equimolar amount of the corresponding isothiocyanate is added.

  • The reaction mixture is refluxed for 6-8 hours.

  • Upon cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the intermediate thiosemicarbazide.

  • The isolated thiosemicarbazide is then cyclized by dissolving in a minimal amount of concentrated sulfuric acid and stirring at room temperature, followed by quenching with ice water and neutralization to yield the final product.[2]

Method 3: Microwave-Assisted Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in a fraction of the time required for conventional heating.[3][4]

Procedure:

  • Substituted thiosemicarbazide (0.10 M) and a substituted benzoic acid (0.01 M) are taken in a beaker and dissolved in a minimal quantity of dimethylformamide (10 ml).[5]

  • Phosphorous oxychloride (25 ml) is added, followed by the dropwise addition of concentrated sulfuric acid (10 drops) with stirring.[5]

  • The reaction mixture is subjected to microwave irradiation at 300 W for 3 minutes, with a pulse rate of 30 seconds.[5]

  • After completion of the reaction, the mixture is poured over crushed ice.

  • The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to give the pure 1,3,4-thiadiazole derivative.

Visualizing the Benchmarking Workflow

To objectively compare these synthetic methodologies, a structured experimental workflow is essential. The following diagram illustrates a logical process for evaluating different synthetic routes to a target 1,3,4-thiadiazole.

Benchmarking 1,3,4-Thiadiazole Synthesis start Define Target 1,3,4-Thiadiazole synthesis Parallel Synthesis Execution start->synthesis method1 Method 1: Thiosemicarbazide + Carboxylic Acid (Conventional Heating) purification Purification (Crystallization/Chromatography) method1->purification method2 Method 2: Acylhydrazine Route method2->purification method3 Method 3: Microwave-Assisted Synthesis method3->purification synthesis->method1 synthesis->method2 synthesis->method3 analysis Characterization (NMR, IR, MS) purification->analysis data_collection Data Collection & Comparison analysis->data_collection conclusion Select Optimal Method data_collection->conclusion

Caption: Workflow for comparative benchmarking of 1,3,4-thiadiazole synthesis methods.

References

Safety Operating Guide

Proper Disposal of 2-Iodo-1,3,4-thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Iodo-1,3,4-thiadiazole, a halogenated heterocyclic compound. Adherence to these protocols is critical due to the potential hazards associated with this class of chemicals.

Immediate Safety and Hazard Information

Key Hazard Classifications for Structurally Similar Compounds:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[2]
Chronic Aquatic ToxicityCategory 1 or 2H410 or H411: Very toxic to aquatic life with long lasting effects[1][2]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the following appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if there is a risk of generating dust or aerosols.

Disposal Workflow

cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Sharps) B Segregate into Designated 'Halogenated Organic Waste' Containers A->B Segregate C Properly Label Containers (Chemical Name, Hazard Symbols) B->C Label D Store in a Secure, Well-Ventilated Area C->D Store E Use Secondary Containment D->E Contain F Arrange for Pickup by Approved Hazardous Waste Contractor E->F Transfer G Complete all Necessary Waste Manifests and Documentation F->G Document

Caption: Workflow for the safe disposal of this compound.

Experimental Protocol for Waste Segregation and Disposal

Proper segregation is a critical step to prevent dangerous chemical reactions and to ensure correct disposal by waste management professionals.

1. Waste Identification and Segregation:

  • Solid Waste: Collect un-dissolved this compound, contaminated weighing paper, and grossly contaminated gloves in a designated, clearly labeled "Halogenated Organic Solids" waste container.[4] This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[4]

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled "Halogenated Organic Liquid Waste" container. Do not mix with other incompatible waste streams.[5]

  • Sharps Waste: Any needles, syringes, or other contaminated sharps must be placed in a designated sharps container.

2. Container Labeling and Management:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).[5]

  • Keep waste containers securely closed at all times, except when adding waste.[4]

  • Store waste containers in a designated, well-ventilated, and secure waste accumulation area.[5]

  • It is best practice to store the primary waste container within a larger, secondary containment bin to prevent the spread of material in the event of a leak.[4]

3. Spill Management:

In the event of a minor spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wear appropriate PPE as detailed above.

  • Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Avoid generating dust.[4]

  • Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solids" waste container.

  • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[5]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

4. Final Disposal:

  • On-site treatment or drain disposal of this compound is strictly prohibited.[4]

  • The disposal of this chemical waste must be handled by your institution's EHS office or a licensed hazardous waste disposal contractor.[4][5]

  • Ensure all required paperwork and waste manifests are completed accurately for the waste pickup.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheets.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Iodo-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2-Iodo-1,3,4-thiadiazole must adhere to stringent safety protocols to mitigate potential hazards. This guidance provides essential, actionable information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Based on safety data for the closely related compound, 2-iodo-5-methyl-1,3,4-thiadiazole, this chemical should be treated as hazardous. The primary risks include harm if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, as well as potential respiratory irritation. Therefore, a comprehensive safety approach is non-negotiable.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table summarizes the required and recommended PPE for handling this compound.

Protection Level Equipment Specifications & Rationale
Primary Barrier Gloves Nitrile gloves are the minimum requirement. Consider double-gloving for extended procedures. Immediately discard and replace if contaminated.
Lab Coat A flame-resistant lab coat that fully covers the arms and torso is mandatory.
Eye Protection Chemical safety goggles are required at all times in the laboratory. A face shield should be worn in conjunction with goggles when there is a risk of splashes or aerosol generation.
Secondary Barrier Respiratory Protection A NIOSH-approved respirator (e.g., N95) is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.
Protective Clothing For large-scale operations or situations with a high risk of exposure, chemical-resistant overalls or an apron over the lab coat are recommended.
General Safety Footwear Fully enclosed, chemical-resistant shoes are mandatory.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe working environment.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Materials & Equipment gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling fume_hood Work in a Certified Chemical Fume Hood don_ppe->fume_hood weigh_handle Weigh and Handle Compound with Care fume_hood->weigh_handle decontaminate Decontaminate Work Surfaces weigh_handle->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Hazardous Waste Containers decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Procedural workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary PPE as outlined in the table above.

    • Gather all required chemicals, glassware, and equipment before starting the procedure.

  • Handling:

    • Put on all required personal protective equipment.

    • Perform all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

    • When weighing, use a spatula and handle the compound gently to avoid creating dust.

    • Avoid direct contact with the skin and eyes.

  • Cleanup:

    • Carefully decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Wipe down the exterior of all containers before removing them from the fume hood.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All solid waste, including unused compound and contaminated materials (e.g., weigh boats, pipette tips), must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By implementing these safety and logistical measures, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.